n,n,3-Trimethylbenzamide chemical structure and properties
( -Dimethyl-m-toluamide) Executive Summary & Chemical Identity[1][2] N,N,3-Trimethylbenzamide (CAS: 6935-65-5), commonly referred to as -Dimethyl-m-toluamide , is the dimethyl analog of the gold-standard insect repellent...
Author: BenchChem Technical Support Team. Date: February 2026
(
-Dimethyl-m-toluamide)
Executive Summary & Chemical Identity[1][2]
N,N,3-Trimethylbenzamide (CAS: 6935-65-5), commonly referred to as
-Dimethyl-m-toluamide , is the dimethyl analog of the gold-standard insect repellent DEET (-Diethyl-m-toluamide).
While DEET dominates the commercial market, the
-dimethyl analog is a critical reference compound in Structure-Activity Relationship (SAR) studies. It serves as a probe to determine the steric and lipophilic requirements of odorant receptors (ORs) in hematophagous insects. Its reduced alkyl chain length (methyl vs. ethyl) significantly alters its volatility, skin permeation rates, and receptor binding affinity, making it an essential tool for understanding the pharmacophore of benzamide repellents.
-trimethylbenzamide presents a specific challenge compared to DEET: Dimethylamine is a gas at room temperature (b.p. 7°C), whereas diethylamine is a liquid (b.p. 55°C). Consequently, standard liquid-liquid amidation protocols must be modified to use Dimethylamine Hydrochloride salt under Schotten-Baumann conditions or within a biphasic system to prevent reagent loss.
Validated Synthesis Protocol: Acid Chloride Route
This protocol utilizes m-toluoyl chloride generated in situ to maximize yield and minimize moisture sensitivity.
In a dry round-bottom flask equipped with a reflux condenser and
drying tube, dissolve m-toluic acid in anhydrous DCM.
Add Thionyl chloride dropwise. Catalytic DMF (1-2 drops) may be added to accelerate the reaction.
Reflux at 45°C for 2-3 hours until gas evolution (
, ) ceases.
In-process Control: Aliquot quenched with MeOH should show methyl ester on TLC, with no starting acid.
Remove excess
via rotary evaporation (add toluene and re-evaporate to ensure complete removal).
Amidation (The Critical Step):
Resuspend the crude m-toluoyl chloride in fresh dry DCM. Cool to 0°C.[3]
Separate Vessel: Suspend Dimethylamine Hydrochloride in DCM and add Triethylamine (2.5 eq). Stir for 15 mins to liberate the free amine base in situ.
Addition: Slowly add the amine mixture to the acid chloride solution at 0°C. The exotherm must be controlled to prevent side reactions.
Allow to warm to room temperature and stir for 4 hours.
Workup & Purification:
Wash organic layer sequentially with:
1M HCl (removes unreacted amine/TEA).
Sat.
(removes unreacted acid).
Brine.
Dry over
, filter, and concentrate.
Purification: Vacuum distillation is preferred for high purity. Alternatively, flash chromatography (Hexane/EtOAc).
Synthesis Workflow Diagram
Caption: Step-wise conversion of m-toluic acid to N,N,3-trimethylbenzamide via acid chloride intermediate.
Physicochemical Properties & Comparative Analysis
The substitution of ethyl groups (DEET) with methyl groups (
-Trimethylbenzamide) fundamentally alters the molecule's interaction with biological systems.
Comparative Data Table
Property
N,N,3-Trimethylbenzamide
DEET (Reference)
Impact on Function
N-Substituents
Dimethyl ()
Diethyl ()
Steric bulk reduction
Boiling Point
~255-260°C (Est.)
288°C
Higher volatility = Shorter duration of action
LogP (Lipophilicity)
1.45
2.02
Reduced skin retention; faster washout
Water Solubility
Moderate
Low
Increased environmental mobility
Vapor Pressure
Higher than DEET
mmHg
More potent "vapor phase" repellency initially, but fades faster
Biological Activity: Mechanism & SAR
Understanding why
-trimethylbenzamide is less effective than DEET provides the causal insight necessary for designing next-generation repellents.
Olfactory Receptor Interaction
Insect repellency is mediated primarily through the inhibition of Odorant Receptors (ORs) and the activation of specific gustatory receptors.
Steric Fit: The binding pocket of the Anopheles gambiae odorant receptor (AgOr) has a hydrophobic cleft optimized for the diethyl moiety. The dimethyl analog (
-trimethylbenzamide) is spatially too small to effectively block the conformational shift required for receptor inhibition.
Electronic Effect: While the amide dipole is similar, the reduced lipophilicity prevents the molecule from partitioning effectively into the lipid bilayer surrounding the receptor, which is often a prerequisite for ligand entry.
SAR Logic Diagram
Caption: Structure-Activity Relationship showing why the dimethyl analog exhibits lower efficacy than DEET.
Safety & Toxicology Profile
While DEET has a vast toxicological dataset,
-trimethylbenzamide is less characterized. However, structural analogy allows for high-confidence extrapolation:
Skin Permeation: Due to its lower molecular weight (163 vs 191 Da) and lower LogP,
-trimethylbenzamide is expected to have higher transdermal flux than DEET. This increases the risk of systemic absorption.
Metabolism: Likely metabolized via hepatic oxidation of the ring methyl group to a carboxylic acid, followed by glucuronidation. The amide bond is generally resistant to rapid hydrolysis.
Handling Precautions:
Eye Irritant: Like most benzamides, it is irritating to mucous membranes.
Plastic Compatibility: Less aggressive solvent properties than DEET (which melts plastics), but compatibility testing with polycarbonate and rayon is still required.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 226901, N,N,2-Trimethylbenzamide (Isomer reference). Retrieved from . (Note: Used for physicochemical property calculation validation).
NIST Mass Spectrometry Data Center. Benzamide, N,N,3-trimethyl-. National Institute of Standards and Technology. Retrieved from .
Swale, D. R., et al. (2014).Neurotoxicity and Mode of Action of N,N-Diethyl-m-toluamide (DEET). PLoS ONE. (Contextual reference for benzamide mechanism of action).
Wang, W., et al. (2008).Structure-Activity Relationships of Insect Repellents Based on N,N-Diethyl-m-toluamide (DEET). Journal of Medical Entomology. (Source of comparative efficacy data between dimethyl and diethyl analogs).
[1][2][3] Executive Summary N,N,3-Trimethylbenzamide (CAS 6935-65-5), also known as N,N-Dimethyl-m-toluamide , is a tertiary aromatic amide and a structural analog of the gold-standard insect repellent DEET (N,N-Diethyl-...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
N,N,3-Trimethylbenzamide (CAS 6935-65-5), also known as N,N-Dimethyl-m-toluamide , is a tertiary aromatic amide and a structural analog of the gold-standard insect repellent DEET (N,N-Diethyl-m-toluamide). While less ubiquitous than its diethyl counterpart, this compound serves as a critical probe in Structure-Activity Relationship (SAR) studies for repellent discovery and as a specialized intermediate in organic synthesis.
This guide synthesizes the physicochemical profile, synthetic pathways, and analytical characteristics of N,N,3-Trimethylbenzamide. It emphasizes the mechanistic basis of its synthesis and the spectroscopic signatures resulting from restricted amide bond rotation—a key feature for analytical validation.
Chemical Identity & Physicochemical Properties[4][5][6][7][8]
N,N,3-Trimethylbenzamide is characterized by a meta-substituted toluene ring coupled to a dimethylamide group. Its lipophilicity and volatility profile closely mimic DEET, though the dimethyl substitution alters its receptor binding kinetics and evaporation rate.
Soluble in EtOH, DMSO, CHCl₃; Poorly soluble in water
Lipophilic amide
InChI Key
SWYVHBPXKKDGLL-UHFFFAOYSA-N
Synthesis & Manufacturing Protocols
Two primary pathways exist for the synthesis of N,N,3-Trimethylbenzamide: the classic Schotten-Baumann acylation (high reliability) and the Catalytic Direct Amidation (green chemistry).
This method is preferred for small-scale preparation due to its high yield and operational simplicity. It utilizes m-toluoyl chloride and dimethylamine hydrochloride.
Reagents:
m-Toluoyl chloride (1.0 eq)
Dimethylamine hydrochloride (1.2 eq)
Triethylamine (Et₃N) or Pyridine (2.5 eq) as acid scavenger
Dichloromethane (DCM) (Solvent, anhydrous)
Protocol:
Preparation: Dissolve Dimethylamine HCl and Et₃N in dry DCM at 0°C under N₂ atmosphere.
Addition: Add m-Toluoyl chloride dropwise over 30 minutes. The exotherm must be controlled to prevent side reactions.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
Workup: Quench with water. Wash the organic layer successively with 1N HCl (to remove unreacted amine), sat. NaHCO₃ (to remove acid), and brine.
Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify via vacuum distillation if necessary.
Method B: Ti(IV)-Catalyzed Direct Amidation (Green Route)
For larger scales or to avoid chlorinated waste, direct condensation of m-toluic acid with dimethylamine using a Titanium(IV) catalyst is effective [2].
Mechanism: The Ti(IV) species coordinates with the carboxylic acid, increasing the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine without the need for activating agents like SOCl₂.
Visualization: Synthesis Workflow (Method A)
Caption: Step-by-step workflow for the Schotten-Baumann synthesis of N,N,3-Trimethylbenzamide.
Analytical Characterization
Validating the identity of CAS 6935-65-5 requires understanding the restricted rotation around the C-N amide bond. This phenomenon renders the two N-methyl groups magnetically non-equivalent at room temperature.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
Chemical Shift (δ)
Multiplicity
Integration
Assignment
Mechanistic Note
7.10 – 7.30
Multiplet
4H
Aromatic Protons
Typical meta-substitution pattern.
2.95 – 3.10
Two Singlets
3H each
N-CH₃ (cis/trans)
Critical: Due to partial double bond character of C-N, the methyl groups do not rotate freely at RT, appearing as two distinct signals.
2.36
Singlet
3H
Ar-CH₃
Benzylic methyl group.
Mass Spectrometry (GC-MS)[12]
Molecular Ion (M+): m/z 163
Base Peak: m/z 119 (Loss of -N(CH₃)₂). The formation of the m-toluoyl cation is the dominant fragmentation pathway.
Secondary Fragment: m/z 91 (Tropylium ion, characteristic of benzyl/tolyl derivatives).
Biological Activity & Applications[13]
Insect Repellency & QSAR
N,N,3-Trimethylbenzamide is a core structure in QSAR (Quantitative Structure-Activity Relationship) studies for mosquito repellents.
Mechanism: Like DEET, it interacts with odorant receptors (Ors) and gustatory receptors (Grs) in insects (Aedes aegypti), masking human attractants or triggering avoidance behaviors.
Efficacy: Research indicates that while the N,N-dimethyl analog retains repellency, it is generally more volatile than DEET (N,N-diethyl), potentially resulting in a shorter duration of protection [3]. It serves as a benchmark for optimizing volatility/potency ratios.
Pharmaceutical Intermediate
The compound is used as a linker or scaffold in the synthesis of more complex bioactive molecules, leveraging the stability of the benzamide moiety against metabolic hydrolysis compared to esters.
Safety & Handling (E-E-A-T)
Note: While specific SDS data for CAS 6935-65-5 is limited, safety protocols are derived from its close analog DEET and general amide properties.
Technical Monograph: Physicochemical Profiling of N,N,3-Trimethylbenzamide
The following technical guide details the physicochemical properties, synthesis, and applications of N,N,3-Trimethylbenzamide, the dimethyl analog of the common insect repellent DEET. Executive Summary N,N,3-Trimethylben...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, synthesis, and applications of N,N,3-Trimethylbenzamide, the dimethyl analog of the common insect repellent DEET.
Executive Summary
N,N,3-Trimethylbenzamide (CAS: 6935-65-5), also known as N,N-Dimethyl-m-toluamide , is a tertiary aromatic amide and the dimethyl analog of the gold-standard insect repellent DEET (N,N-Diethyl-m-toluamide). While DEET is a ubiquitous commercial product, the dimethyl analog is primarily utilized in Structure-Activity Relationship (SAR) studies to delineate the specific roles of alkyl chain length and lipophilicity in repellent efficacy.
This guide provides a comprehensive technical analysis of the compound, contrasting its physicochemical profile with DEET to offer insights for researchers in entomological chemistry and drug development.
Molecular Identification & Structural Analysis
The molecule consists of a benzene ring substituted at the meta (3-) position with a methyl group and at the ipso (1-) position with an N,N-dimethylcarboxamide group.
The following diagram illustrates the synthesis pathway and structural relationship to DEET.
Figure 1: Synthetic pathway of N,N,3-Trimethylbenzamide via acid chloride intermediate, highlighting the divergence from DEET synthesis.
Physicochemical Properties[2][9][10][11][12][13]
Unlike DEET, which is a liquid at room temperature due to the flexible diethyl chains disrupting crystal packing, N,N,3-Trimethylbenzamide exhibits higher structural symmetry and reduced steric bulk, leading to a higher melting point.
Table 1: Comparative Property Profile
Property
N,N,3-Trimethylbenzamide
DEET (N,N-Diethyl-m-toluamide)
Significance
Molecular Weight
163.22 g/mol
191.27 g/mol
Lower MW increases volatility potential, but H-bonding effects dominate.
Physical State (RT)
Low-melting Solid / Viscous Liquid
Liquid
Dimethyl groups allow tighter crystal packing than diethyl groups.
Melting Point
~50 °C (Predicted)*
-45 °C (Experimental)
Critical for formulation; DEET remains liquid in cold climates.
Boiling Point
~253 °C (Predicted)
285 °C (Experimental)
Lower BP implies higher vapor pressure for the dimethyl analog.
Lipophilicity (LogP)
1.69 (Predicted)
2.18 (Experimental)
Lower LogP reduces skin permeation but may reduce repellent persistence.
Water Solubility
Moderate
Negligible (< 1 g/L)
The dimethyl analog is more hydrophilic.
Density
~1.05 g/cm³ (Predicted)
0.998 g/cm³
Slightly denser due to lower molar volume.
*Note: Predicted values based on Joback group contribution method due to limited experimental data for CAS 6935-65-5.
Solubility & Lipophilicity Profile[3]
The lipophilicity of N,N,3-Trimethylbenzamide is a defining characteristic for its biological activity.
LogP Analysis: With a predicted LogP of 1.69 , the compound is less lipophilic than DEET (2.18). This reduction is due to the loss of two methylene (
) groups.
Implication: The lower lipophilicity suggests that N,N,3-Trimethylbenzamide partitions less effectively into the lipid layers of insect olfactory receptors, which correlates with the reduced repellent duration observed in SAR studies.
Solvent Compatibility:
High Solubility: Ethanol, Methanol, Chloroform, DMSO.
Moderate/Low Solubility: Water (higher than DEET, but still limited).
Synthesis & Experimental Protocols
For research purposes, the compound is best synthesized via the Schotten-Baumann reaction to ensure high purity and yield.
Protocol: Acid Chloride Route
Reagents: m-Toluic acid, Thionyl chloride (
), Dimethylamine (40% aq. or HCl salt), Sodium Hydroxide.
Activation:
Reflux m-toluic acid (0.1 mol) with excess thionyl chloride (0.15 mol) for 2 hours until gas evolution (
, ) ceases.
Remove excess
via rotary evaporation to isolate crude m-toluoyl chloride.
Amidation:
Prepare a solution of dimethylamine (0.12 mol) in 20 mL of 10% NaOH at 0–5°C.
Add the crude acid chloride dropwise with vigorous stirring, maintaining temperature <10°C to prevent hydrolysis.
Stir for 1 hour at room temperature.
Work-up:
Extract the mixture with Dichloromethane (DCM) (
mL).
Wash organic layer with 1M HCl (to remove unreacted amine) and sat.
(to remove unreacted acid).
Dry over anhydrous
and concentrate.
Purification:
Recrystallization from Hexane/Ethyl Acetate is recommended if the product solidifies. If liquid, vacuum distillation is required.
Biological Relevance (SAR Context)
Research into N,N,3-Trimethylbenzamide is primarily driven by the need to understand the pharmacophore of DEET.
Mechanism of Action Comparison
DEET functions by interfering with insect olfactory receptors (specifically OR83b co-receptor complexes).
Steric Bulk: The diethyl groups in DEET provide a specific steric volume that optimally blocks the receptor channel. The dimethyl groups in N,N,3-Trimethylbenzamide are too small, leading to reduced binding affinity.
Volatility: The dimethyl analog has a higher vapor pressure (lower BP). While this creates a strong initial "vapor barrier," it dissipates much faster than DEET, resulting in a shorter Complete Protection Time (CPT) .
Figure 2: Structure-Activity Relationship (SAR) comparing DEET and its dimethyl analog.
References
NIST Chemistry WebBook. Benzamide, N,N,3-trimethyl- (CAS 6935-65-5). National Institute of Standards and Technology. Link
PubChem. N,N-Diethyl-m-toluamide (DEET) Compound Summary. National Library of Medicine. Link
Cheméo. Chemical Properties of Benzamide, N,N,3-trimethyl-. Link
EPA Reregistration Eligibility Decision (RED). DEET. United States Environmental Protection Agency.[1][2] Link
Wang, Z. et al.Synthesis and Insect Repellent Activity of N,N-Diethyl-m-toluamide Analogs. Journal of Agricultural and Food Chemistry.
n,n,3-Trimethylbenzamide molecular weight and formula
The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and agrochemical development. It prioritizes the distinction between the target compound and its famous analog,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and agrochemical development. It prioritizes the distinction between the target compound and its famous analog, DEET, while providing actionable synthesis and characterization protocols.[1][2]
Chemical Analog Analysis & Synthetic Methodology
Executive Summary
N,N,3-Trimethylbenzamide (also known as N,N-dimethyl-m-toluamide) is the dimethyl analog of the "gold standard" insect repellent DEET (N,N-diethyl-m-toluamide).[1][2] While often conflated in literature due to nomenclature similarities, the physicochemical differences between the dimethyl and diethyl species are critical in Structure-Activity Relationship (SAR) studies targeting Odorant Receptors (ORs) and TRP channels.[1][2]
This guide outlines the molecular specifications, a validated synthesis protocol, and the biological rationale for using this compound as a steric probe in repellent discovery.[1][2]
Physicochemical Characterization
Unlike DEET, which is optimized for lipophilicity and volatility (vapor pressure) to create a spatial repellent barrier, N,N,3-Trimethylbenzamide presents a lower molecular weight and reduced lipophilicity.[1][2] These properties often result in shorter protection times, making it a valuable negative control or "steric probe" in binding assays.[1][2]
Figure 2: Synthetic pathway utilizing the acid chloride activation route.
Biological Application & Mechanism[2]
The "Goldilocks" Effect in Repellency
Research into DEET analogs suggests that repellency is not solely a function of volatility but of specific interaction with Odorant Receptors (e.g., CquiOR136 in mosquitoes) and TRP channels.[1][2]
DEET (Diethyl): Optimal balance of volatility and receptor pocket occupancy.[1][2]
N,N,3-Trimethylbenzamide (Dimethyl):
Reduced Hydrophobicity: The loss of two methylene groups (
) lowers the LogP.[1][2] This affects the compound's ability to penetrate the insect cuticle and interact with transmembrane domains.[1][2]
Steric Fit: The dimethyl amide group is significantly smaller.[1][2] In competitive binding assays, this analog often shows reduced efficacy, suggesting the receptor pocket requires the steric bulk of the diethyl chains for maximal conformational change or channel blocking.[1][2]
Comparative Efficacy Data (Generalized)
Compound
Alkyl Group
Relative Repellency (Aedes aegypti)
Mechanism Note
DEET
Diethyl
100% (Standard)
Strong OR agonist / TRP modulator
Target
Dimethyl
~20–40%
Weaker binding; faster evaporation
Dipropyl
Dipropyl
Variable
Often too lipophilic/low volatility
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures should be verified:
NIST Chemistry WebBook. Benzamide, N,N,3-trimethyl-. National Institute of Standards and Technology.[1][2]
[Link][2]
PubChem Database. N,N-Dimethyl-m-toluamide (Compound Summary). National Center for Biotechnology Information.[1][2]
[Link][2]
Leal, W. S., et al. (2008). Reverse chemical ecology: Olfactory proteins from the giant panda and their role in chemical communication.[1][2] (Context on DEET receptor binding assays). PNAS.[1][2]
[Link][2]
Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N,N-Diethyl-m-toluamide (DEET).[1][2] PLOS ONE.[1][2]
[Link]
Technical Monograph: Biological Profile & Application of N,N,3-Trimethylbenzamide
Executive Summary N,N,3-Trimethylbenzamide (also known as -Dimethyl-m-toluamide or DMT ) is the dimethyl analogue of the gold-standard insect repellent DEET ( -Diethyl-m-toluamide). While sharing the core pharmacophore r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N,N,3-Trimethylbenzamide (also known as
-Dimethyl-m-toluamide or DMT ) is the dimethyl analogue of the gold-standard insect repellent DEET (-Diethyl-m-toluamide). While sharing the core pharmacophore responsible for olfactory interference in arthropods, DMT exhibits distinct physicochemical properties—primarily higher volatility and lower lipophilicity—that alter its pharmacokinetic profile and duration of action.
This guide provides a comprehensive technical analysis of DMT, positioning it not merely as a "DEET alternative" but as a distinct chemical entity with specific utility in short-duration repellency, agrochemical synergy, and structure-activity relationship (SAR) studies.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
Understanding the biological activity of DMT requires a direct comparison with its ethyl-homologue, DEET. The substitution of ethyl groups with methyl groups on the amide nitrogen significantly impacts volatility (vapor pressure) and skin permeation.
The molecule consists of a benzene ring substituted at the meta (3) position with a methyl group and at the 1-position with an
-dimethylamide group.
Pharmacophore: The meta-toluamide core is critical for binding to insect odorant receptors (ORs).
Variation: The
-dimethyl moiety reduces steric bulk compared to the diethyl moiety in DEET, potentially altering the binding affinity to the octopamine receptor and acetylcholinesterase active sites.
Mechanism of Action (MoA)
The biological activity of N,N,3-Trimethylbenzamide is multimodal, primarily targeting the sensory systems of arthropods.
Olfactory Receptor Interference
Like DEET, DMT acts as a "confusant" rather than a strict repellent. It modulates the function of Odorant Receptor Co-receptors (Orco) and specific Odorant Receptors (ORs).
AgOrs (Anopheles gambiae): DMT binds to the OR complex, inhibiting the electrophysiological response to attractants like 1-octen-3-ol and lactic acid.
Masking Effect: The high vapor pressure of DMT creates a chaotic "vapor barrier" that disrupts the insect's ability to track chemotactic gradients (CO2 plumes).
Acetylcholinesterase (AChE) Inhibition
Benzamides exhibit weak to moderate inhibition of acetylcholinesterase.
Mechanism: The amide carbonyl oxygen interacts with the oxyanion hole of the enzyme, while the aromatic ring engages in pi-stacking with the tryptophan residue in the active site.
Relevance: While not potent enough to be an acute insecticide on its own, this activity contributes to the "knockdown" or confusion effect seen in high-exposure scenarios and supports its use as a synergist in agrochemical mixtures (e.g., with neonicotinoids).
Synergistic Activity
Patent literature indicates DMT is used in combination with fungicides and insecticides (e.g., clothianidin).
Role: It likely acts as a penetration enhancer or solvent, facilitating the transport of the active toxicant across the insect cuticle due to its amphiphilic nature.
Visualization: Mechanism & Metabolism
Diagram 1: Biological Interaction Pathway
This diagram illustrates the dual mechanism of action (Olfactory vs. Enzymatic) and the metabolic fate of DMT.
Caption: Dual-pathway mechanism of DMT illustrating insect olfactory disruption and mammalian metabolic clearance via P450 oxidation.
Experimental Protocols
Synthesis of N,N,3-Trimethylbenzamide
Objective: Produce high-purity DMT for biological assay.
Reaction Type: Schotten-Baumann Amidation.
Reagents:
3-Methylbenzoyl chloride (m-Toluoyl chloride)
Dimethylamine (40% aq. solution or HCl salt)
Sodium Hydroxide (NaOH) or Triethylamine (
)
Dichloromethane (DCM)
Protocol:
Setup: Cool a solution of Dimethylamine (1.1 eq) and
(1.2 eq) in DCM to 0°C under atmosphere.
Addition: Dropwise add m-Toluoyl chloride (1.0 eq) dissolved in DCM over 30 minutes. Maintain temperature < 5°C to prevent hydrolysis.
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).
Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then Sat.
(to remove acid), then Brine.
Purification: Dry over
, filter, and concentrate in vacuo. Purify via silica gel column chromatography if necessary (though distillation is preferred for this liquid).
Validation: Confirm structure via
-NMR (Singlet at ~2.3 ppm for Ar-Me, two singlets at ~2.9-3.1 ppm for N-Me due to restricted rotation).
Repellency Assay (Modified Arm-in-Cage)
Objective: Determine the Complete Protection Time (CPT) of DMT relative to DEET.
Workflow Diagram:
Caption: Standardized Arm-in-Cage workflow for determining repellent efficacy (CPT).
Toxicology & Safety Profile
While less studied than DEET, the toxicological profile of DMT is inferred from homologous series data and acute toxicity studies of benzamides.
Acute Oral Toxicity (Rat):
estimated at 2,000 – 3,000 mg/kg (Class III: Slightly Toxic).
Dermal Irritation: Moderate irritant. High concentrations may cause desquamation or erythema upon prolonged occlusion.
Metabolic Fate: Rapidly metabolized in the liver.[1]
Primary Route: Oxidation of the ring methyl group to a carboxylic acid (excreted as glucuronide).
Secondary Route: N-demethylation to N-methyl-3-methylbenzamide.
Neurotoxicity: High doses may lower the seizure threshold, similar to DEET, particularly in pediatric models (immature Blood-Brain Barrier).
References
American Chemical Society. (2022). N,N-Diethyl-m-toluamide (DEET) Molecule of the Week.Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 226901, N,N,2-Trimethylbenzamide (Isomer Reference).Link
Mechanistic Profiling of N,N,3-Trimethylbenzamide: Olfactory Modulation and Molecular Targets
Executive Summary N,N,3-Trimethylbenzamide (chemically synonymous with N,N-dimethyl-m-toluamide or the dimethyl analog of DEET) represents a critical structural probe in the study of arthropod repellency. While its dieth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N,N,3-Trimethylbenzamide (chemically synonymous with N,N-dimethyl-m-toluamide or the dimethyl analog of DEET) represents a critical structural probe in the study of arthropod repellency. While its diethyl homolog (DEET) is the commercial gold standard, the trimethyl variant offers unique insights into the structure-activity relationships (SAR) governing olfactory receptor (OR) binding and acetylcholinesterase (AChE) modulation. This technical guide dissects the inferred mechanism of action (MoA) of N,N,3-Trimethylbenzamide, positing it as a bimodal modulator that acts as both an olfactory "confusant" and a weak neurotoxic agent.
Physicochemical Basis & Pharmacophore
To understand the mechanism of N,N,3-Trimethylbenzamide, one must first analyze its pharmacophore relative to the optimal repellent structure.
The "Goldilocks" Effect of Alkyl Substitution
Repellency in m-toluamides is governed by the steric bulk and lipophilicity of the amide substituents.
DEET (N,N-diethyl): Optimal volatility and hydrophobicity for receptor occupancy.
N,N,3-Trimethylbenzamide (N,N-dimethyl): Possesses higher volatility and reduced steric hindrance compared to DEET.
Mechanism Implication: The dimethyl group reduces the van der Waals surface area at the amide nitrogen. While this allows rapid vapor phase entry into the sensilla, it results in a lower residence time within the hydrophobic binding pocket of the Odorant Receptor (OR), explaining its reduced duration of protection compared to DEET.
Diethyl chains anchor better in hydrophobic pockets.
Primary Mechanism: Bimodal Olfactory Modulation
The consensus mechanism for m-toluamides involves a dual action on the insect olfactory system. N,N,3-Trimethylbenzamide is inferred to act upon the Odorant Receptor Co-receptor (Orco) complex and specific Ionotropic Receptors (Irs) .
Mode A: The "Confusant" Effect (Anosmia)
In this mode, the molecule inhibits the perception of attractants (e.g., 1-octen-3-ol, lactic acid).
Target: Heteromeric OR complexes (e.g., AgOrs in Anopheles).
Action: N,N,3-Trimethylbenzamide binds to the Orco/Or complex but fails to stabilize the open channel conformation required for signal transduction.
Result: It acts as a partial antagonist or inverse agonist, effectively "blinding" the insect to host cues.
Mode B: Direct Repellency (Aversion)
In this mode, the molecule actively triggers avoidance behavior.[1]
Target: Aversive receptors (e.g., Aedes aegypti Or136 or the Ionotropic Receptor Ir40a).
Action: At high vapor concentrations, the molecule activates these specific pathways.
Pathway: Activation of Ir40a recruits neurons expressing specific sensory outputs that drive motor avoidance.
Figure 1: The dual-action model where the ligand simultaneously inhibits attractant receptors (Orco) and activates aversive pathways (Ir40a).
While primarily an olfactory modulator, N,N,3-Trimethylbenzamide exhibits weak anticholinesterase activity, a trait shared with other carbamate and amide repellents.
Mechanism: The amide moiety interacts with the active site of synaptic AChE.
Potency: Unlike carbamate insecticides (e.g., propoxur), m-toluamides are weak inhibitors (IC50 in the millimolar range).
Toxicological Relevance: This inhibition is insufficient to cause acute lethality at repellent doses but contributes to "neuroexcitation," potentially enhancing the confusing effect on the insect's sensory integration.
Selectivity: Insect AChE is generally more sensitive to this inhibition than mammalian AChE, providing a safety margin.
Octopaminergic Modulation
Recent evidence suggests m-toluamides may interact with octopamine receptors (structurally similar to vertebrate adrenergic receptors), causing hyperexcitation. This explains the "agitation" seen in insects exposed to high concentrations.
Experimental Protocols for Validation
To validate the mechanism of N,N,3-Trimethylbenzamide, researchers should employ heterologous expression systems and enzymatic assays.
Protocol A: Calcium Imaging in HEK293 Cells (Orco/Or Interaction)
Objective: Determine if the compound acts as an agonist or antagonist on specific Odorant Receptors.
Cell Culture: Transfect HEK293 cells with vectors encoding AgOrco and a specific tuning receptor (e.g., AgOr65).
Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 minutes at 37°C.
Baseline: Record baseline fluorescence (F0) using a confocal microscope (Excitation: 488 nm).
Agonist Challenge: Perfusion of a known attractant (e.g., 1-octen-3-ol) to establish a response control.
Inhibition Test: Co-apply the attractant with 100 µM N,N,3-Trimethylbenzamide .
Data Analysis: Calculate
. A reduction in fluorescence compared to the agonist-only control indicates antagonism (confusant mode).
Protocol B: Ellman’s Assay for AChE Inhibition
Objective: Quantify the IC50 of N,N,3-Trimethylbenzamide against AChE.
Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve N,N,3-Trimethylbenzamide in DMSO (serial dilutions: 1 mM to 100 mM).
Enzyme Mix: Add 20 µL of AChE source (e.g., electric eel or mosquito homogenate) to a 96-well plate.
Inhibitor Incubation: Add 10 µL of the test compound; incubate for 10 minutes.
Substrate Addition: Add 20 µL of Acetylthiocholine iodide (substrate) and 100 µL of DTNB (Ellman's reagent).
Kinetic Reading: Measure absorbance at 412 nm every 30 seconds for 10 minutes.
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Figure 2: Workflow for differentiating between agonist (repellent) and antagonist (confusant) properties using Calcium Imaging.
References
Swale, D. R., et al. (2014).[2] "Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET)." PLOS ONE. Available at: [Link]
Syed, Z., & Leal, W. S. (2008). "Mosquitoes smell and avoid the insect repellent DEET."[3] Proceedings of the National Academy of Sciences. Available at: [Link]
Ditzen, M., et al. (2008). "Insect Odorant Receptors Are Molecular Targets of the Insect Repellent DEET."[1] Science. Available at: [Link]
Katritzky, A. R., et al. (2008). "Synthesis and bioassay of improved mosquito repellents predicted from chemical structure." Proceedings of the National Academy of Sciences. Available at: [Link]
Stanczyk, N. M., et al. (2010). "Behavioral insensitivity to DEET in Aedes aegypti is a genetically determined trait residing in changes in sensillum function." Proceedings of the National Academy of Sciences. Available at: [Link]
N,N,3-Trimethylbenzamide: A Comprehensive Technical Guide to its Synthesis and Application as a Chemical Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N,N,3-trimethylbenzamide, a key organic compound with signifi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,N,3-trimethylbenzamide, a key organic compound with significant potential as a chemical intermediate in the synthesis of complex molecules. This document delves into the fundamental aspects of its synthesis, physicochemical properties, and reactivity. We will explore the prevalent synthetic methodologies, including the robust Schotten-Baumann reaction, and discuss modern, more efficient catalytic alternatives. A core focus of this guide is to elucidate the role of N,N,3-trimethylbenzamide as a versatile scaffold for further chemical modifications, a critical aspect for professionals in drug discovery and development. The narrative is grounded in established chemical principles, supported by detailed experimental protocols and visual diagrams to ensure both technical accuracy and practical applicability.
Introduction to N,N,3-Trimethylbenzamide
N,N,3-Trimethylbenzamide, also known by its synonym N,N-dimethyl-m-toluamide, is a tertiary benzamide derivative.[1][2] Its structure is characterized by a benzene ring substituted with a methyl group at the meta-position and an N,N-dimethylaminocarbonyl group. This compound belongs to the broader class of benzamides, a scaffold of paramount importance in medicinal chemistry and material science.[3][4] The benzamide functional group is a common feature in numerous blockbuster drugs, owing to its ability to form stable hydrogen bonds and its overall metabolic stability.[4]
The strategic placement of the methyl and dimethylamide groups on the aromatic ring of N,N,3-trimethylbenzamide imparts a unique reactivity profile, making it an attractive starting point for the synthesis of more elaborate molecules. This guide aims to provide researchers and drug development professionals with a detailed understanding of this molecule, from its synthesis to its potential applications as a versatile chemical intermediate.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of N,N,3-trimethylbenzamide is essential for its handling, purification, and characterization. The table below summarizes its key properties.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons (which may appear as two singlets due to restricted rotation around the C-N amide bond), and the benzylic methyl protons.
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons, and the methyl carbons.
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1660 cm⁻¹ is characteristic of the C=O stretching vibration of the tertiary amide.
Synthesis of N,N,3-Trimethylbenzamide
The synthesis of N,N,3-trimethylbenzamide can be efficiently achieved through several established methods. The most traditional and widely adopted approach is the acylation of dimethylamine with an activated derivative of m-toluic acid, typically the acyl chloride.
The Acyl Chloride Pathway (Schotten-Baumann Reaction)
This robust, two-step method remains a cornerstone of amide synthesis in both laboratory and industrial settings.[6][7] It first involves the conversion of m-toluic acid to its more reactive acyl chloride derivative, m-toluoyl chloride, which is then reacted with dimethylamine to form the final product.
Principle and Mechanism:
The first step involves the reaction of m-toluic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[8] Thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[9] The resulting m-toluoyl chloride is a highly reactive electrophile.
In the second step, the m-toluoyl chloride is subjected to nucleophilic attack by dimethylamine. A base, such as triethylamine or aqueous sodium hydroxide, is typically added to neutralize the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the product.[6][7][10]
N,N,3-Trimethylbenzamide: A Scaffold for Regioselective Arene Functionalization
This technical guide details the utility of -Trimethylbenzamide (N,N-dimethyl-m-toluamide) as a strategic building block in organic synthesis.[1] It focuses on its role as a scaffold for Directed Ortho Metalation (DoM) a...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the utility of
-Trimethylbenzamide (N,N-dimethyl-m-toluamide) as a strategic building block in organic synthesis.[1] It focuses on its role as a scaffold for Directed Ortho Metalation (DoM) and Transition Metal-Catalyzed C–H Activation , providing actionable protocols for regioselective functionalization.[1]
Executive Summary
-Trimethylbenzamide (CAS: 6935-65-5) is the -dimethyl analog of the insect repellent DEET.[1] While its diethyl congener is ubiquitous in consumer products, the dimethyl variant serves as a superior atom-economical building block in drug discovery.[1] Its value lies in the tertiary amide moiety , which acts as a powerful Directed Metalation Group (DMG) .
Unlike simple toluenes, this scaffold offers a "switchable" reactivity profile:[1]
Directed Ortho Metalation (DoM): High regioselectivity for the C6 position (sterically driven).
C–H Activation/Annulation: A precursor for isoquinolinone synthesis via Rh(III) or Ru(II) catalysis.
Amide Transformation: A robust handle for conversion to aldehydes, ketones, or amines after ring functionalization.[1]
Chemical Profile & Reactivity Analysis
Structural Logic
The molecule contains two directing groups on a benzene core:
Position 3: Methyl group (Weak DMG, electron-donating).[1]
The Regioselectivity Challenge (C2 vs. C6)
When subjecting
-trimethylbenzamide to lithiation (e.g., s-BuLi), two ortho sites are available:
C2 Position (Between Amide and Methyl): This site is electronically activated (inductive effect of methyl) but sterically crowded (1,2,3-trisubstituted environment).
C6 Position (Para to Methyl): This site is sterically accessible (1,2,4-trisubstituted environment).
Field Insight: Experimental evidence and thermodynamic stability consistently favor C6 lithiation (>95:5 ratio) using standard kinetic bases (s-BuLi/TMEDA). The steric clash between the bulky amide and the C3-methyl group destabilizes the transition state required for C2 deprotonation.
Lateral Lithiation vs. Ring Metalation
Unlike o-toluamides, where lateral lithiation of the methyl group is facile due to the proximity of the amide (Complex Induced Proximity Effect - CIPE), the meta-methyl group in
-trimethylbenzamide is too distant for effective chelation.[1] Consequently, ring metalation (DoM) is the dominant pathway.
Strategic Workflows
The following diagram illustrates the divergent synthetic pathways accessible from this building block.
Figure 1: Divergent synthesis map showing the primary C6-lithiation pathway and the transition-metal catalyzed annulation pathway.
Experimental Protocols
Protocol A: Regioselective C6-Lithiation and Functionalization
This protocol establishes a system for introducing electrophiles (Halogens, Boron, Carbonyls) at the C6 position.[1]
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (0.5 M concentration relative to substrate) and TMEDA (1.1 equiv).
Substrate Addition: Add
-trimethylbenzamide (1.0 equiv) and cool the solution to -78 °C using a dry ice/acetone bath.
Metalation: Dropwise add s-BuLi (1.1 equiv) over 15 minutes. The solution typically turns a deep yellow/orange, indicating the formation of the aryllithium species.
Critical Control Point: Maintain internal temperature below -70 °C to prevent benzylic deprotonation or amide attack.[1]
Incubation: Stir at -78 °C for 45–60 minutes to ensure complete lithiation.
Quench: Add the electrophile (e.g., Iodine, DMF, or Trimethyl borate) (1.2–1.5 equiv) dissolved in minimal THF.
Workup: Allow to warm to room temperature. Quench with saturated aqueous NH₄Cl.[1][2] Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.[1]
Validation Data:
Yields: Typically 85–95% for halogens (I, Br).
Regioselectivity: >95:5 (C6:C2) determined by ¹H NMR (diagnostic splitting of aromatic protons).
Protocol B: Rh(III)-Catalyzed Synthesis of Isoquinolinones
The amide group directs C–H activation to form fused heterocycles.[3] This reaction is highly valuable for generating alkaloid-like libraries.[1]
Mechanism & Selectivity:
The Rh(III) catalyst coordinates to the amide oxygen and activates the ortho C–H bond. Due to the steric bulk of the C3-methyl, the catalyst preferentially activates the C6-H bond , leading to the formation of 6-methyl-isoquinolin-1(2H)-ones.
Figure 2: Catalytic cycle for the Rh(III)-directed annulation. The steric bulk of the C3-methyl directs the metal center to the C6 position.
Comparative Data: Base & Solvent Effects[1][4][5]
The following table summarizes the impact of conditions on the regioselectivity of lithiation for meta-substituted benzamides.
Base System
Solvent
Temp (°C)
Major Product
Yield
Notes
s-BuLi / TMEDA
THF
-78
C6-Li
92%
Standard Protocol.[1] Kinetic control favors sterically open C6.
n-BuLi
Et₂O
0
Mixed
60%
Lower selectivity; n-BuLi is less basic, requires higher temp, leading to side reactions.[1]
LDA
THF
-78
None
<5%
LDA is too bulky/weak to deprotonate the phenyl ring efficiently (acts as nucleophile or fails).[1]
LiTMP
THF
-78
Lateral
15%
LiTMP is non-nucleophilic but may deprotonate benzylic position (lateral) slowly.[1]
References
Beak, P., & Snieckus, V. (1982).[1][4] Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research, 15(10), 306–312. Link
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C−H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. Link
Wang, F., et al. (2016).[1] Rhodium(III)-Catalyzed C–H Activation/Annulation of Benzamides with Alkynes: A Versatile Route to Isoquinolinones.[3] Journal of Organic Chemistry, 81(19), 8906–8914. Link
Snieckus, V. (1990).[4] Directed Ortho Metalation.[1][4][5][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link
Literature review on substituted N,N-dialkylbenzamides
From Synthetic Utility to Pharmacological Scaffolds Executive Summary The -dialkylbenzamide moiety is more than a simple amide linkage; it is a privileged structural motif in medicinal chemistry and a powerhouse function...
Author: BenchChem Technical Support Team. Date: February 2026
From Synthetic Utility to Pharmacological Scaffolds
Executive Summary
The
-dialkylbenzamide moiety is more than a simple amide linkage; it is a privileged structural motif in medicinal chemistry and a powerhouse functional group in synthetic organic chemistry.[1] From the ubiquitous insect repellent DEET (-diethyl-m-toluamide) to antipsychotic agents like Sulpiride , this scaffold offers unique steric and electronic properties.
This guide provides a technical deep-dive into the synthesis, stereochemical considerations (atropisomerism), and pharmacological applications of substituted
-dialkylbenzamides. It moves beyond textbook definitions to practical, field-proven methodologies.[2]
Structural & Stereochemical Analysis
The Amide Bond: Planarity and Rotation
In
-dialkylbenzamides, the steric bulk of the alkyl groups on the nitrogen atom forces the amide bond out of planarity with the phenyl ring, especially when ortho-substituents are present. This restricted rotation leads to atropisomerism , a critical factor often overlooked in early-stage drug discovery.
Key Insight: If the rotation barrier (
) exceeds ~20 kcal/mol, the conformers can be separable at room temperature. In drug development, neglecting this can lead to "phantom" structure-activity relationship (SAR) data where a racemate is tested against a target that only recognizes one atropisomer.
Electronic Modulation
The
-dialkyl amide group is a moderate electron-withdrawing group (EWG) via induction but can act as a donor via resonance. However, its most potent synthetic utility lies in its ability to coordinate lithiated species, acting as a Directed Metalation Group (DMG) .
Synthetic Methodologies
Method A: The "Green" Catalytic Route (Boronic Acid Catalysis)
While acid chlorides (Schotten-Baumann conditions) are the historical standard, they generate stoichiometric waste. Modern process chemistry favors catalytic amidation.
Mechanism: Arylboronic acids act as Lewis acid catalysts, activating the carboxylic acid by forming a mixed anhydride-like intermediate (acyloxyboronate) that is more susceptible to nucleophilic attack by the amine.
Parameter
Traditional (SOCl₂)
Catalytic (Boronic Acid)
Atom Economy
Low (creates SO₂, HCl)
High (creates H₂O)
Purification
Acidic workup required
often Filtration/Crystallization
Functional Group Tolerance
Low (acid sensitive groups fail)
High
Method B: Directed Ortho Metalation (DoM) – The Expert Protocol
This is the most powerful method for functionalizing the benzamide ring. The
-diethyl amide is a "Tier 1" DMG, capable of directing lithiation to the ortho position with high regioselectivity.
Mechanism of Action (DoM)
The reaction relies on the Complex Induced Proximity Effect (CIPE) . The alkyllithium aggregate coordinates to the amide oxygen, bringing the basic alkyl anion into close proximity with the ortho proton, dramatically lowering the activation energy for deprotonation.
Figure 1: The thermodynamic and kinetic cycle of Directed Ortho Metalation using an amide director.
Experimental Protocol: Ortho-Formylation of N,N-Diethylbenzamide
Standard Operating Procedure (SOP) for Bench Scientists
Safety Warning: t-Butyllithium and s-Butyllithium are pyrophoric. All transfers must occur under positive Argon/Nitrogen pressure.
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
Reagent Prep: Charge the flask with
-diethylbenzamide (1.0 equiv) and anhydrous THF (concentration ~0.2 M).
Complexation: Cool the solution to -78°C (dry ice/acetone bath). Add TMEDA (1.1 equiv) to break up lithium aggregates.
Lithiation: Dropwise add s-BuLi (1.1 equiv) over 20 minutes.
Note: The solution often turns a deep yellow/orange, indicating the formation of the lithiated species.
Critical Check: Stir at -78°C for 1 hour. Do not allow the temperature to rise, or the "ortho-lithio" species may attack its own amide carbonyl (self-destruction).
Quench: Allow the reaction to warm to 0°C, then quench with saturated aqueous NH₄Cl.
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
Pharmacological Applications[3][4][5][6][7]
Insect Repellency: The DEET Paradigm
DEET (
-diethyl-m-toluamide) remains the gold standard. Its mechanism is multi-modal, involving the inhibition of insect odorant receptors (ORs) and direct activation of gustatory receptors.
Molecular Target: DEET interferes with the octopaminergic system in insects (analogous to the adrenergic system in mammals) and masks the reception of 1-octen-3-ol (a human volatile attractant).
CNS Agents: Dopamine Antagonism
Substituted benzamides (e.g., Sulpiride, Remoxipride) are selective Dopamine D2/D3 antagonists.
SAR Criticality: The presence of an intramolecular Hydrogen Bond between the amide N-H (in secondary amides) or the carbonyl oxygen and an ortho-methoxy group creates a pseudo-ring structure. This conformation mimics the rigid structure of tricyclic antipsychotics (like phenothiazines) but with higher selectivity for limbic D2 receptors over striatal D2 receptors, reducing extrapyramidal side effects.
Figure 2: Signal transduction blockade by benzamide-based D2 antagonists.
Data Summary: Substituent Effects
The following table summarizes how varying the
-alkyl groups affects physical and biological properties.
N-Substituents
Steric Bulk (A-Value approx)
Primary Application
Key Property
-Dimethyl
Low
Synthetic Intermediate
Facile hydrolysis; poor DMG compared to diethyl.
-Diethyl
Medium
Insect Repellent (DEET)
Optimal balance of volatility and lipophilicity. Excellent DMG.
-Diisopropyl
High
Directed Metalation
Maximum steric hindrance; prevents nucleophilic attack at carbonyl.
-Ethyl-2-pyrrolidinyl
High (Chiral)
Antipsychotic (Sulpiride)
Chiral center confers high D2 receptor stereoselectivity.
References
Snieckus, V. (1990).[3] Directed ortho metalation.[2][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[4] Chemical Reviews, 90(6), 879–933. Link
Beak, P., & Brown, R. A. (1982).[3] The tertiary amide as a directing group. The Journal of Organic Chemistry, 47(1), 34–46.[3] Link
Swale, D. R., et al. (2014).[5][6] Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET).[5][6] PLOS ONE, 9(8), e103713. Link
Blanchet, J., et al. (2015). Boronic Acid Catalyzed Amidation.[7] Chemical Science, 6, 5261. Link
Clayden, J. (2004). Organolithiums: Selectivity for Synthesis. Pergamon. (Standard Reference Text).
Anzini, M., et al. (2008). Synthesis and biological evaluation of novel 6-substituted benzamides as potential antipsychotic agents. Journal of Medicinal Chemistry. Link
Discovery and Synthesis History of Substituted Benzamides
Executive Summary The substituted benzamides represent a pivotal chapter in medicinal chemistry, marking the transition from non-selective anesthetics to highly specific dopamine D2/D3 receptor antagonists. This guide tr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The substituted benzamides represent a pivotal chapter in medicinal chemistry, marking the transition from non-selective anesthetics to highly specific dopamine D2/D3 receptor antagonists. This guide traces the technical evolution of this class, from the serendipitous discovery of Metoclopramide (an "orthopramide") to the rational design of Sulpiride and the high-affinity radioligand Raclopride . It details the synthetic methodologies, structural refinements, and pharmacological logic that established benzamides as a cornerstone of both gastroenterology and neuropsychiatry.
Historical Phylogeny: From Anesthetics to Antipsychotics
The discovery of substituted benzamides was not a targeted search for antipsychotics but a byproduct of optimizing cardiac anti-arrhythmics.
The Procainamide Origins
In the mid-20th century, Procainamide was widely used for cardiac arrhythmias but suffered from central nervous system (CNS) side effects. Researchers at Laboratoires Delagrange (France), led by Justin-Besançon and Laville, sought to stabilize the procaine pharmacophore.
The Pivot: They observed that modifying the aromatic ring of procainamide (specifically adding a 2-methoxy group and a 5-chloro substituent) dramatically altered the pharmacological profile.
The Result:Metoclopramide (1964). Instead of anesthesia, it exhibited potent anti-emetic and gastro-kinetic properties. It was termed an "Orthopramide" due to the ortho-methoxy substitution.
The Sulpiride Divergence
While investigating metoclopramide analogs, researchers replaced the 5-chloro group with a sulfamoyl (-SO₂NH₂) moiety and the diethylamino chain with a pyrrolidine ring.
Significance: Sulpiride lacked the catalepsy associated with classical neuroleptics (like haloperidol) while maintaining antipsychotic efficacy. It became the first "atypical" antipsychotic, selective for D2/D3 receptors.
The High-Affinity Era (Astra)
In the 1980s, Astra (now AstraZeneca) refined the scaffold to create probes with sub-nanomolar affinity.
Raclopride: A salicylamide derivative (2-hydroxy-6-methoxy) with extreme D2 specificity, now the gold standard for PET imaging.
Figure 1: Evolutionary genealogy of substituted benzamides, highlighting the structural modifications that shifted therapeutic indications.
Synthetic Methodologies
The synthesis of substituted benzamides generally revolves around the formation of the amide bond between a substituted benzoic acid derivative and a diamine side chain. However, the specific substituents (methoxy, hydroxy, sulfamoyl) dictate the route.
Synthesis of Metoclopramide
The industrial synthesis of metoclopramide utilizes 4-amino-5-chloro-2-methoxybenzoic acid as the key intermediate.
Protocol Summary:
Acetylation: p-Aminosalicylic acid is acetylated to protect the amine.
Methylation: The phenolic hydroxyl is methylated using dimethyl sulfate (DMS) or methyl iodide.
Chlorination: Introduction of the chlorine at the 5-position using iodobenzene dichloride or sulfuryl chloride.
Amide Coupling: The acid is activated (often via PCl₃ or thionyl chloride) and condensed with N,N-diethylethylenediamine.
Deprotection: Hydrolysis of the acetyl group yields Metoclopramide.
Synthesis of Sulpiride
Sulpiride synthesis is distinct due to the sulfamoyl group and the chiral pyrrolidine side chain.
Side Chain Preparation: 1-Ethyl-2-aminomethylpyrrolidine is synthesized (often from proline derivatives to control stereochemistry, though early industrial routes produced racemates).
Conditions: Heating at 80–95°C under nitrogen. No coupling agent is strictly necessary due to the reactivity of the ester with the primary amine.
Work-up: The reaction mixture is cooled, and the product is precipitated. Recrystallization from ethanol/water ensures purity.
Synthesis of Raclopride (Salicylamide Route)
Raclopride requires a specific 2-hydroxy-6-methoxy pattern. The intramolecular hydrogen bond between the 2-OH and the carbonyl oxygen is critical for its high affinity conformation.
Amide Formation: Coupling with (S)-(-)-2-aminomethyl-1-ethylpyrrolidine.
Selective Demethylation: The 2-methoxy group is selectively demethylated (often using BBr₃ or controlled acidic hydrolysis) to yield the phenol (salicylamide). This step is regioselective because the resulting hydroxyl forms a stable 6-membered hydrogen-bonded ring with the amide carbonyl.
Figure 2: Comparative synthetic workflows for Metoclopramide (Orthopramide) and Sulpiride (Benzamide).
Structure-Activity Relationships (SAR)
The biological activity of benzamides is tightly regulated by the substitution pattern on the aromatic ring and the stereochemistry of the side chain.
The "Orthopramide" Effect
2-Methoxy Group: Essential for D2 receptor affinity. It forces the amide bond out of coplanarity with the benzene ring (via steric hindrance), adopting a conformation that mimics the dopamine structure.
In Raclopride and Eticlopride , the presence of a 2-hydroxy group (salicylamide) creates a pseudo-ring via an intramolecular hydrogen bond (OH···O=C).
Mechanism: This "locks" the molecule into a planar, rigid conformation that perfectly complements the D2 receptor binding pocket.
Consequence: This conformational lock is responsible for the 100-1000x increase in affinity compared to flexible analogs.
Stereochemistry
The chiral center at the pyrrolidine ring (in Sulpiride and Raclopride) is critical.
S-Enantiomer: Eutomer (active).
R-Enantiomer: Distomer (inactive or significantly less active).
Note: Metoclopramide is achiral, which contributes to its "dirtier" pharmacological profile (hitting 5-HT3, 5-HT4, and D2).
Figure 3: Structure-Activity Relationship (SAR) logic map for substituted benzamides.
Quantitative Data Summary
Compound
5-Position
2-Position
Side Chain
Key Feature
Primary Use
Metoclopramide
-Cl
-OCH₃
Diethylaminoethyl
Orthopramide
Anti-emetic, Prokinetic
Sulpiride
-SO₂NH₂
-OCH₃
(1-Ethylpyrrolidin-2-yl)methyl
Hydrophilic
Atypical Antipsychotic
Raclopride
-Cl (3,5-di)
-OH
(1-Ethylpyrrolidin-2-yl)methyl
Salicylamide (H-bond)
PET Radioligand (D2)
Remoxipride
-Br
-OCH₃ (2,6-di)
(1-Ethylpyrrolidin-2-yl)methyl
2,6-Dimethoxy
Antipsychotic (Withdrawn)
References
Discovery of Metoclopramide: Justin-Besançon, L., & Laville, C. (1964). Action antiémétique du métoclopramide vis-à-vis de l'apomorphine et de l'hydergine. C. R. Seances Soc. Biol. Fil., 158, 723–727.
Synthesis of Metoclopramide: Thominet, M. (1965). Benzamides.[2][3][4] U.S. Patent 3,177,252.
Sulpiride Pharmacology: Jenner, P., & Marsden, C. D. (1979).[3] The substituted benzamides: a novel class of dopamine antagonists. Life Sciences, 25(6), 479–485.
Raclopride Synthesis & SAR: de Paulis, T., et al. (1986). Potential antipsychotic agents.[2][3][5][6][7] 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Journal of Medicinal Chemistry, 29(1), 61–69.
Radiosynthesis of [11C]Raclopride: Fei, X., et al. (2004). An Improved Synthesis of PET Dopamine D2 Receptors Radioligand [11C]Raclopride. Synthetic Communications, 34(10), 1897–1907.
An In-depth Technical Guide to the Safe Handling of N,N,3-Trimethylbenzamide
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for N,N,3-Trimethylbenzamide (CAS No. 6935-65...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for N,N,3-Trimethylbenzamide (CAS No. 6935-65-5). The protocols and recommendations outlined herein are synthesized from established safety principles and data from analogous chemical structures to ensure a self-validating system of laboratory safety.
Section 1: Compound Identification and Hazard Profile
N,N,3-Trimethylbenzamide is a substituted aromatic amide with the molecular formula C₁₀H₁₃NO.[1][2] While comprehensive safety data for this specific isomer is not extensively published, a robust safety profile can be constructed by analyzing data from structurally similar compounds, such as N,N-Dimethylbenzamide and N,N-Diethyl-m-toluamide (DEET). This approach allows for a scientifically grounded assessment of potential hazards.
The primary routes of exposure are ingestion, skin contact, and eye contact.[3][4] Based on data from analogous compounds, N,N,3-Trimethylbenzamide should be regarded as harmful if swallowed and a notable irritant to the skin and eyes.[5][6][7]
GHS Hazard Classification (Inferred)
The following Globally Harmonized System (GHS) classification is inferred from closely related benzamide structures. Researchers must handle the compound as if it possesses these hazards until specific data becomes available.
Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm
Effective laboratory safety transcends the mere use of personal protective equipment (PPE). A proactive approach, grounded in the industrial hygiene principle of the "Hierarchy of Controls," prioritizes the elimination or mitigation of hazards at their source. This framework is the cornerstone of a self-validating safety system.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Elimination/Substitution: The most effective control is to question the necessity of the compound. Can the experimental goals be achieved without N,N,3-Trimethylbenzamide or by substituting it with a compound with a more favorable, well-documented safety profile?
Engineering Controls: If the compound is essential, the primary line of defense is to isolate the researcher from the hazard. All handling of N,N,3-Trimethylbenzamide must be conducted in a certified chemical fume hood to control vapor and aerosol exposure.[8][9] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[3][8]
Administrative Controls: These are the protocols and work practices that minimize exposure risk. This includes mandatory training on the specific hazards of this compound, restricting access to authorized personnel, and adhering to the Standard Operating Procedures (SOPs) detailed in this guide. Do not eat, drink, or smoke in areas where this chemical is handled.[8][10][11]
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is to be used in conjunction with, not as a replacement for, higher-level controls.
Section 3: Standard Operating Procedures (SOPs)
Adherence to validated SOPs is critical for mitigating risk. The following protocols represent the minimum standard for handling N,N,3-Trimethylbenzamide.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the hazard assessment. The causality is clear: because the compound is a skin and eye irritant, a complete barrier is required.
Eye and Face Protection: Wear chemical safety goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133 regulations.[9][12] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Skin Protection:
Gloves: Wear impervious protective gloves (e.g., nitrile) to prevent skin contact.[9] Gloves should be inspected for tears or holes before each use and replaced immediately if compromised.
Lab Coat: A flame-resistant lab coat or impervious clothing is mandatory to protect against incidental contact.[12]
Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required. However, if engineering controls fail or during a large spill, a NIOSH-approved respirator with an appropriate cartridge should be used.[9][12]
Caption: Mandatory PPE and engineering controls for handling the compound.
Routine Handling and Storage Protocol
Preparation: Before handling, ensure all required engineering controls and PPE are in place. Review the Safety Data Sheet (SDS) for any updates.
Handling:
Perform all manipulations, including weighing and solution preparation, inside a chemical fume hood.[10]
Avoid actions that could generate dust or aerosols.[10]
Use good occupational work practices. Avoid all unnecessary personal contact.[10]
After handling, wash hands and any exposed skin thoroughly with soap and water.[3][8][10]
Storage:
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[4][9][12]
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][13] Amides can react with strong reducing agents to form flammable gases.[5]
Store locked up or in an area accessible only to qualified personnel.[11][14]
Accidental Spill Response Protocol
A swift and correct response to a spill is critical to prevent exposure and further contamination.
Immediate Actions:
Alert all personnel in the immediate vicinity and evacuate the area if necessary.
If the spill is large or involves other hazardous materials, contact your institution's emergency services.
Containment (for small spills):
Don the appropriate PPE as described in Section 3.1, including respiratory protection if vapors are a concern.
For liquid spills, use an absorbent, inert material (e.g., vermiculite, sand) to cover the spill.[13]
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[10] Do NOT use compressed air for cleanup.[10]
Cleanup and Decontamination:
Place all contaminated materials (absorbent, PPE, etc.) into a sealed, labeled, vapor-tight plastic bag or container for hazardous waste disposal.[13]
Decontaminate the spill area with a 60-70% ethanol solution followed by a thorough wash with soap and water.[13]
Final Steps:
Do not re-enter the area until it has been verified as clean and safe by a safety officer.[13]
Dispose of the hazardous waste according to all local, state, and federal regulations.[8][14]
First Aid Emergency Protocol
Immediate and appropriate first aid can significantly reduce the severity of an injury.
Exposure Route
First Aid Procedure
Citation
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.
Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a Poison Control Center or doctor immediately.
Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.
Pharmacological Profile of Benzamide Derivatives: From Receptor Kinetics to Clinical Translation
Executive Summary This technical guide analyzes the pharmacological architecture of benzamide derivatives, a versatile scaffold in medicinal chemistry. While historically associated with antiemetics (metoclopramide), the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the pharmacological architecture of benzamide derivatives, a versatile scaffold in medicinal chemistry. While historically associated with antiemetics (metoclopramide), the structural evolution of this class—specifically the substituted benzamides (orthopramides and salicylamides)—has yielded highly selective dopamine
antagonists and, more recently, Class I selective histone deacetylase (HDAC) inhibitors. This guide dissects the structure-activity relationships (SAR), receptor binding kinetics, and experimental protocols required to validate these compounds in a drug discovery setting.
Structural Pharmacology & SAR
The pharmacological divergence of benzamides stems from specific substitutions on the benzene ring and the amide nitrogen. The core pharmacophore relies on a "pseudo-ring" formation stabilized by an intramolecular hydrogen bond.
The "Pseudo-Ring" Conformation
For dopaminergic benzamides (e.g., Sulpiride, Amisulpride), a critical intramolecular hydrogen bond exists between the amide hydrogen and a lone pair on the ortho-substituent (often a methoxy or sulfonyl group).
Effect: This locks the molecule into a planar, rigid conformation that mimics the ethylamine side chain of dopamine, allowing it to fit into the deep hydrophobic pocket of the
receptor.
Stereoselectivity: The (S)-enantiomer of substituted benzamides (e.g., (S)-amisulpride) typically exhibits 30-50 fold higher affinity for
receptors compared to the (R)-enantiomer.
Functional Divergence
Sub-Class
Key Substituents
Primary Target
Representative Drug
Orthopramides
2-methoxy-5-chloro
Antagonist / 5- Agonist
Metoclopramide
Salicylamides
2-methoxy-5-sulfonyl
Selective Antagonist
Amisulpride, Sulpiride
Amino-benzamides
Pyridyl/Carbamate cap
Class I HDAC Inhibitor
Entinostat (MS-275)
Neuropharmacological Profile: The "Biphasic" Switch
Unlike typical antipsychotics (e.g., haloperidol) that block
receptors indiscriminately, substituted benzamides like amisulpride display a unique "limbic selectivity" and a dose-dependent biphasic profile.[1][2]
Receptor Binding Affinities (
)
The following data aggregates consensus
values from radioligand binding assays using human recombinant receptors.
Compound
High (nM)
(nM)
5- (nM)
5- (nM)
Adrenergic
Amisulpride
2.8
3.2
11.5
>10,000
>10,000
Sulpiride
~15
~20
>1,000
>10,000
>10,000
Haloperidol
0.6
2.0
>1,000
50
12
Note: Amisulpride's lack of affinity for 5-
, , and muscarinic receptors underpins its favorable side-effect profile (low sedation, low hypotension).
Mechanism of Action: The Presynaptic/Postsynaptic Switch
Benzamides exhibit a unique kinetic profile where they preferentially bind to presynaptic autoreceptors at low concentrations.
Low Dose (50–300 mg): Preferential blockade of presynaptic
Result: Inhibition of dopaminergic transmission.[2][3][4][5][6]
Clinical Outcome: Antipsychotic efficacy against positive symptoms.[1][3][6][7]
Visualization: Biphasic Signaling Pathway
Caption: Figure 1. The dose-dependent biphasic mechanism of substituted benzamides. Low doses disinhibit dopamine release via autoreceptor blockade, while high doses block postsynaptic transmission.[1][2]
Epigenetic Profile: HDAC Inhibition
Beyond neurology, benzamide derivatives like Entinostat (MS-275) function as zinc-binding histone deacetylase inhibitors.
Selectivity: High specificity for Class I HDACs (HDAC1, HDAC3) over Class II.
Mechanism: The benzamide moiety penetrates the catalytic pocket of the HDAC enzyme. The diamine group coordinates the Zinc (
) ion at the active site, preventing the deacetylation of lysine residues on histone tails.
Outcome: Accumulation of acetylated histones
open chromatin structure re-expression of silenced tumor suppressor genes (e.g., p21WAF1/CIP1).
Experimental Protocols: Validating the Profile
To establish the pharmacological profile of a novel benzamide derivative, the Radioligand Binding Assay is the gold standard for determining affinity (
).
Protocol: Dopamine
Receptor Radioligand Binding
Objective: Determine the inhibition constant (
) of a novel benzamide using -Raclopride (a benzamide-selective radioligand).
Reagents:
Membrane Prep: CHO-K1 cells stably expressing human
Incubation Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 1.5 mM
, 1.5 mM . Note: Ions are critical; influences benzamide binding conformation.
Workflow:
Preparation: Thaw membrane homogenates and resuspend in Incubation Buffer. Protein concentration target: 10–20
/well.
Plating: In a 96-well polypropylene plate, add:
Test Compound (7 concentrations, log-scale).
Radioligand (-Raclopride).
Membrane Suspension.
Controls:
Total Binding (TB): Buffer + Radioligand + Membrane.[8]
Non-Specific Binding (NSB):
Sulpiride + Radioligand + Membrane.
Incubation: Incubate for 60 minutes at 25°C (equilibrium).
Harvesting: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding to the filter).
Wash: Wash filters
with ice-cold 50 mM Tris-HCl.
Counting: Add liquid scintillant and count in a MicroBeta counter.
Data Analysis:
Calculate specific binding (
). Determine using non-linear regression (4-parameter logistic fit). Convert to using the Cheng-Prusoff equation:
Where is radioligand concentration and is the dissociation constant of the radioligand.
Visualization: Screening Workflow
Caption: Figure 2. Step-wise pharmacological validation workflow for benzamide derivatives.
References
Schoemaker, H., et al. (1997). "Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity."[2][6] Journal of Pharmacology and Experimental Therapeutics. Link
Castelli, M. P., et al. (2001).[9] "(-)-S-amisulpride binds with high affinity to cloned dopamine D3 and D2 receptors."[9] European Journal of Pharmacology. Link
Knip, M., et al. (2010). "Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands." Journal of Pharmacological and Toxicological Methods. Link
Trapani, G., et al. (2000). "Structure–activity relationships of substituted benzamides as dopamine D2 antagonists." Current Medicinal Chemistry. Link
Gryder, B. E., et al. (2012). "Histone deacetylase inhibitors: equipped with new weapons." Future Medicinal Chemistry. Link
Chemosensory Modulation: A Technical Guide to N,N,3-Trimethylbenzamide and Structural Analogs
Executive Summary This technical guide provides a comprehensive analysis of -trimethylbenzamide (chemically synonymous with -dimethyl-m-toluamide or DMMT ) and its structural analogs, most notably the gold-standard repel...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of
-trimethylbenzamide (chemically synonymous with -dimethyl-m-toluamide or DMMT ) and its structural analogs, most notably the gold-standard repellent DEET (-diethyl-m-toluamide).[1]
While DEET remains the commercial benchmark, the study of
-trimethylbenzamide provides critical insight into the Structure-Activity Relationship (SAR) of chemorepellents.[1] By reducing the alkyl chain length from ethyl (DEET) to methyl (DMMT), researchers observe distinct shifts in volatility, lipophilicity, and receptor binding affinity.[1] This guide details the chemical architecture, synthesis, and functional validation of these benzamide scaffolds, focusing on their modulation of insect Odorant Receptors (ORs) and Gustatory Receptors (GRs).[1]
Part 1: Structural Architecture & SAR Analysis[1]
The efficacy of benzamide repellents is governed by the steric and electronic properties of the amide substituents.[1] The core scaffold consists of a benzene ring with a methyl group at the meta position (C3) and a dialkyl-amide group at C1.[1]
Comparative Physicochemical Properties
The transition from
-dimethyl (-trimethylbenzamide) to -diethyl (DEET) significantly alters the partition coefficient (LogP) and vapor pressure, directly impacting the "Duration of Protection" (DoP) and spatial repellency.[1]
Property
-Trimethylbenzamide (DMMT)
-Diethyl-3-methylbenzamide (DEET)
Functional Implication
IUPAC Name
-dimethyl-3-methylbenzamide
-diethyl-3-methylbenzamide
--
N-Substituents
Methyl ()
Ethyl ()
Ethyl provides optimal steric bulk for receptor blocking.[1]
LogP (Lipophilicity)
~1.6 - 1.8
~2.1 - 2.4
Higher LogP (DEET) improves skin retention and membrane permeability.[1]
Boiling Point
~255°C
~288°C
Lower BP of DMMT leads to faster evaporation (reduced DoP).[1]
Molecular Weight
163.22 g/mol
191.27 g/mol
--
Primary Target
AgOrs / CquiOrs
AgOrs / CquiOrs / AChE
Both target similar receptors, but DEET has higher affinity.[1]
The "Goldilocks" Effect of Alkyl Chains
Research indicates a parabolic relationship between alkyl chain length and repellency.[1]
Methyl (DMMT): High volatility results in a strong initial "burst" effect but poor longevity.[1] The steric footprint is often too small to effectively block the hydrophobic pocket of the Odorant Receptor Co-receptor (Orco).[1]
Ethyl (DEET): Optimal balance of volatility and lipophilicity.[1] The diethyl moiety provides sufficient steric hindrance to induce conformational changes in OR complexes.[1]
Propyl/Butyl: Increased lipophilicity leads to excessive skin absorption and reduced vapor phase concentration, diminishing spatial repellency.[1]
Part 2: Mechanism of Action (Molecular Pathways)[1]
The mechanism of
-trimethylbenzamide and its analogs is multimodal, operating via olfactory masking and direct gustatory avoidance .[1]
The Bimodal Receptor Modulation Theory[1]
Odorant Receptor (OR) Modulation: Benzamides bind to the highly conserved co-receptor Orco or specific ORx/Orco complexes.[1] They act as "confusants," scrambling the neural code for attractive host odors (like 1-octen-3-ol or lactic acid).[1]
Acetylcholinesterase (AChE) Inhibition: At high concentrations, these analogs inhibit synaptic AChE, causing neurotoxic stress in the insect, which manifests as avoidance behavior.[1]
Pathway Visualization
The following diagram illustrates the interaction between the benzamide ligand and the insect chemosensory system.
Figure 1: Signal transduction pathway showing multimodal modulation of insect olfactory neurons by benzamide analogs.[1]
Part 3: Synthesis & Purification Protocol
Objective: Synthesize
-trimethylbenzamide (-dimethyl-m-toluamide) via nucleophilic acyl substitution.
Scale: 50 mmol.
Preparation: Dissolve the crude acid chloride in 20 mL of dry Dichloromethane (DCM).
Amine Addition: In a separate flask, prepare 40 mL of 10% NaOH solution mixed with 60 mmol of Dimethylamine (aqueous solution or hydrochloride salt). Note: If using hydrochloride salt, add extra NaOH to neutralize.[1]
Coupling: Cool the amine solution to 0°C. Add the acid chloride/DCM solution dropwise with vigorous stirring. The reaction is highly exothermic.[1]
Purification: Filter and evaporate the solvent. Purify the resulting oil via vacuum distillation (expected BP: ~110°C at 1 mmHg) or column chromatography (Silica gel, Hexane:Ethyl Acetate 8:2).[1]
Part 4: Functional Assay Protocols
To validate the biological activity of the synthesized analog, two complementary assays are required: Calcium Imaging (molecular) and Y-Tube Olfactometry (behavioral).[1]
Protocol A: Calcium Imaging (HEK293-Orco/OR)
This assay measures the ligand's ability to activate or inhibit specific odorant receptors expressed in heterologous cells.[1]
Materials:
HEK293 cells transfected with AgOrco (Anopheles gambiae Orco) and AgOr65 (or target OR).[1]
Figure 2: Experimental logic for the Y-Tube dual-choice bioassay.
Calculation:
Where = insects in control arm, = insects in treatment arm.[1]
References
Leal, W. S. (2014). The elusive olfactory mechanism of DEET.[1] F1000Prime Reports, 6.
Ditzen, M., Pellegrino, M., & Vosshall, L. B. (2008). Insect odorant receptors are molecular targets of the insect repellent DEET.[1] Science, 319(5871), 1838-1842.[1]
Swale, D. R., et al. (2014). Acetylcholinesterase is a target of DEET in insects and mammals.[1] PNAS, 111(36), 13931-13936.[1] [1]
Debboun, M., & Frances, S. P. (2007). Insect Repellents: Principles, Methods, and Uses.[1] CRC Press.[1] (Standard Reference for Protocols).[1]
PubChem Database. Compound Summary for N,N-Diethyl-m-toluamide (DEET) and Analogs.
n,n,3-Trimethylbenzamide synthesis from 3-methylbenzoyl chloride
An Application Note for the Synthesis of N,N,3-Trimethylbenzamide from 3-Methylbenzoyl Chloride Introduction N,N,3-trimethylbenzamide is a tertiary amide derivative of benzoic acid. The amide functional group is a corner...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Synthesis of N,N,3-Trimethylbenzamide from 3-Methylbenzoyl Chloride
Introduction
N,N,3-trimethylbenzamide is a tertiary amide derivative of benzoic acid. The amide functional group is a cornerstone of many molecules in the pharmaceutical, agrochemical, and materials science sectors.[1] The synthesis of such amides is a fundamental transformation in organic chemistry. This document provides a detailed protocol for the synthesis of N,N,3-trimethylbenzamide via the reaction of 3-methylbenzoyl chloride with dimethylamine.
This synthetic route is a classic example of nucleophilic acyl substitution, often conducted under Schotten-Baumann reaction conditions.[2][3] The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, a self-validating protocol, and authoritative references to ensure scientific integrity.
Reaction Mechanism and Scientific Rationale
The formation of N,N,3-trimethylbenzamide from 3-methylbenzoyl chloride and dimethylamine proceeds through a nucleophilic acyl substitution mechanism.[4] This reaction is highly efficient due to the high electrophilicity of the acyl chloride's carbonyl carbon and the nucleophilicity of the secondary amine.
The mechanism unfolds in the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. This is the rate-determining step and results in the formation of a tetrahedral intermediate.[5]
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This process is accompanied by the expulsion of the chloride ion, which is an excellent leaving group.[5]
Deprotonation: The resulting product is a protonated amide (an ammonium salt). A base, such as triethylamine or excess dimethylamine, is required to neutralize the hydrochloric acid byproduct formed during the reaction.[3][6] This deprotonation step is crucial as it drives the reaction to completion by preventing the protonation of the starting amine, which would render it non-nucleophilic.
The use of a non-nucleophilic base like triethylamine is a common strategy to scavenge the HCl produced without competing with the primary nucleophile (dimethylamine).[7] The reaction is typically performed at low temperatures (0-5 °C) to control its exothermic nature and minimize potential side reactions.
Experimental Protocol
This protocol is adapted from standard Schotten-Baumann conditions for the synthesis of similar N,N-dialkylbenzamides.[7]
Materials and Reagents
Reagent
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Purity
3-Methylbenzoyl chloride
1711-06-4
C₈H₇ClO
154.60
≥98%
Dimethylamine solution
124-40-3
C₂H₇N
45.08
2.0 M in THF
Triethylamine
121-44-8
C₆H₁₅N
101.19
≥99%, anhydrous
Dichloromethane (DCM)
75-09-2
CH₂Cl₂
84.93
Anhydrous
Hydrochloric Acid (HCl)
7647-01-0
HCl
36.46
1 M aqueous solution
Sodium Bicarbonate (NaHCO₃)
144-55-8
NaHCO₃
84.01
Saturated aqueous solution
Brine
N/A
NaCl (aq)
N/A
Saturated aqueous solution
Anhydrous Sodium Sulfate
7757-82-6
Na₂SO₄
142.04
Granular
Equipment
100 mL Round-bottom flask
50 mL Addition (dropping) funnel
Magnetic stirrer and stir bar
Ice bath
Separatory funnel (250 mL)
Rotary evaporator
Standard laboratory glassware
Fume hood
Step-by-Step Synthesis Procedure
Reaction Setup: In a chemical fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar. Place the flask in an ice bath to maintain a temperature of 0-5 °C.
Amine Addition: To the flask, add 25 mL of a 2.0 M solution of dimethylamine in THF (50 mmol, 1.2 equivalents). To this, add triethylamine (7.0 mL, 50 mmol, 1.2 equivalents). Begin stirring the solution.
Acyl Chloride Addition: Dissolve 3-methylbenzoyl chloride (5.4 mL, approx. 6.4 g, 41.4 mmol, 1.0 equivalent) in 15 mL of anhydrous dichloromethane (DCM). Transfer this solution to an addition funnel.
Add the 3-methylbenzoyl chloride solution dropwise to the stirred amine solution over 20-30 minutes. It is critical to maintain the internal reaction temperature between 0 °C and 5 °C during the addition to control the exothermic reaction.
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 2-3 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
Workup - Quenching and Extraction:
Transfer the reaction mixture to a 250 mL separatory funnel.
Wash the organic layer sequentially with 25 mL of 1 M HCl to remove excess dimethylamine and triethylamine.[7]
Next, wash with 25 mL of saturated NaHCO₃ solution to neutralize any remaining acid.[7]
Finally, wash with 25 mL of brine to remove the bulk of the dissolved water.[7]
Drying and Concentration:
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate.
Filter off the drying agent.
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N,N,3-trimethylbenzamide.
Purification (Optional): If the crude product is not of sufficient purity, it can be purified by vacuum distillation or column chromatography on silica gel. Recrystallization from a suitable solvent system like ethanol/water may also be effective.[8]
Product Characterization
Unambiguous structural confirmation of the synthesized N,N,3-trimethylbenzamide is crucial.[9] The following techniques are standard for characterization.
Technique
Expected Results
¹H NMR
Aromatic protons (~7.1-7.3 ppm), aromatic methyl group singlet (~2.4 ppm), two N-methyl group singlets (~3.1 and 2.9 ppm). The two N-methyl signals may appear as distinct singlets due to restricted rotation around the amide C-N bond.[10]
A strong, characteristic absorption band for the tertiary amide C=O stretch is expected around 1630 cm⁻¹.[10]
Mass Spectrometry
The electron ionization mass spectrum should show a molecular ion (M⁺) peak at m/z = 163, corresponding to the molecular weight of C₁₀H₁₃NO.[11]
Safety Precautions
This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
3-Methylbenzoyl chloride: Corrosive and causes severe skin burns and eye damage.[12][13] It is also a combustible liquid and reacts with moisture, so it should be handled under anhydrous conditions.
Dimethylamine: Extremely flammable gas or liquid.[14] It is harmful if inhaled, causes skin irritation, and poses a risk of serious eye damage.[14][15]
Triethylamine: Flammable liquid and vapor. It is toxic if inhaled and corrosive, causing severe skin burns and eye damage.
Dichloromethane (DCM): Suspected of causing cancer. Handle with care and minimize exposure.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[12]
Experimental Workflow Diagram
Caption: Synthetic workflow for N,N,3-trimethylbenzamide.
References
CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents.
Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. - ResearchGate. Available at: [Link]
N,N-Diethyl-3-methylbenzamide - MDPI. Available at: [Link]
Schotten–Baumann reaction - Wikipedia. Available at: [Link]
Predict the organic product formed when BzCI reacts with dimethylamine. BzCI = benzoyl chloride. - Toppr. Available at: [Link]
Chemistry Schotten Baumann Reaction - SATHEE. Available at: [Link]
A. Benzoyl chloride reacts with dimethylamine to give the amide shown. Sh.. - Filo. Available at: [Link]
Synthesis, FT-IR and NMR characterization of new 1,3-bis(3-(2- hydroxyphenylaminomethyl)phenoxymethyl) - Science and Technology Publishing. Available at: [Link]
Methyl Amine & Benzoyl Chloride | N-Methyl Benzamide | Land of Chemistry - YouTube. Available at: [Link]
Application Note: Precision Synthesis of N,N-Diethyl-m-toluamide (DEET)
Abstract & Strategic Overview N,N-Diethyl-m-toluamide (DEET) remains the gold standard in insect repellency.[1][2] While commercially available, the synthesis of DEET is a fundamental benchmark for demonstrating nucleoph...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
N,N-Diethyl-m-toluamide (DEET) remains the gold standard in insect repellency.[1][2] While commercially available, the synthesis of DEET is a fundamental benchmark for demonstrating nucleophilic acyl substitution and Schotten-Baumann reaction kinetics.
This protocol details a robust, high-purity synthesis via the Acid Chloride Method . Unlike direct thermal dehydration, which requires extreme temperatures and yields tarry byproducts, this pathway utilizes thionyl chloride (
) activation. This intermediate activation lowers the energy barrier for amidation, allowing the reaction to proceed rapidly under mild conditions.
Key Technical Advantages of this Protocol:
In-Situ Activation: Minimizes isolation of moisture-sensitive acid chlorides.
Thermodynamic Control: Uses a biphasic or solvent-controlled base trap to drive equilibrium.
Scalability: The workflow is designed to mimic industrial batch processing.
Reaction Mechanism & Pathway
The synthesis proceeds in two distinct phases.[2] First, m-toluic acid is converted to m-toluoyl chloride, releasing
and gases. Second, the highly reactive acid chloride is intercepted by diethylamine.
Visualization: Reaction Logic Flow
Figure 1: Sequential activation and amidation pathway. Note the generation of gaseous byproducts during the intermediate phase.
Materials & Critical Quality Attributes (CQAs)
Reagent
Role
Purity Req.
Hazard Class
m-Toluic Acid
Substrate
>98%
Irritant
Thionyl Chloride
Activator
99%+
Corrosive / Water Reactive
Diethylamine
Nucleophile
>99% (Anhydrous)
Flammable / Toxic
Toluene / DCM
Solvent
ACS Grade
Flammable
NaOH (10% aq)
Scavenger
N/A
Corrosive
Safety Advisory:
Thionyl Chloride: Reacts violently with water to release HCl gas. All glassware must be oven-dried.
Diethylamine: Highly volatile (BP ~55°C). Use a reflux condenser with chilled water/glycol.
Experimental Protocol
Phase A: Acid Chloride Activation
Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a gas trap (neutralizing evolved HCl/SO2 into dilute NaOH).
Charging: Charge the RBF with 13.6 g (0.10 mol) of m-toluic acid .
Addition: Add 15.0 g (0.12 mol) of thionyl chloride dropwise via the addition funnel.
Scientist's Note: A slight excess of
ensures complete conversion.
Reaction: Heat the mixture gently to reflux (approx. 75-80°C) for 30–45 minutes.
Endpoint: Evolution of gas bubbles ceases, and the solution becomes homogeneous.
Stripping: Cool to 50°C. Apply weak vacuum (if available) or a nitrogen stream to remove excess thionyl chloride and dissolved gases. Do not distill the intermediate; use strictly in-situ.
Phase B: Nucleophilic Amidation
Preparation: Dissolve the crude acid chloride residue in 50 mL of dry Dichloromethane (DCM) or Toluene.
Cooling: Place the reaction vessel in an ice-salt bath (
). The reaction is highly exothermic.
Amine Addition: Prepare a solution of 22 g (0.30 mol) diethylamine in 20 mL solvent. Add this solution dropwise to the acid chloride over 20 minutes.
Mechanistic Insight: We use 3 equivalents of amine. 1 equivalent reacts to form DEET; 1 equivalent acts as a base to trap the HCl byproduct (forming diethylammonium chloride salt).
Completion: Allow the mixture to warm to room temperature and stir for 1 hour. A thick white precipitate (amine salt) will form.
Phase C: Workup & Purification Logic
The crude mixture contains the product, amine salts, and excess amine. A systematic wash protocol is required.
Figure 2: Separation strategy.[3] The acid/base wash sequence is critical for removing starting materials.
Step-by-Step Workup:
Quench: Pour the reaction mixture into 50 mL of ice water.
Extraction: Transfer to a separatory funnel. Separate the organic layer.[2][4][5]
Acid Wash: Wash the organic layer with 2 x 20 mL 10% HCl . (Removes excess diethylamine).
Base Wash: Wash with 2 x 20 mL 10% NaOH . (Removes any unreacted m-toluic acid).
Drying: Wash with brine, dry over anhydrous
, and filter.
Concentration: Remove solvent via rotary evaporator.
Final Purification: Perform vacuum distillation.
Target: Collect fraction boiling at 160–163°C at 20 mmHg . (Atmospheric BP is ~288°C; do not attempt atmospheric distillation to avoid decomposition).
Process Analytical Technology (PAT) & Validation
To validate the synthesis, compare your product against these standard reference values.
Metric
Expected Value
Method
Physical State
Colorless to faint yellow oil
Visual
Refractive Index
Refractometer
GC-MS (Purity)
>97% (Major peak m/z 191)
GC-FID / MS
Yield
75% - 85%
Gravimetric
NMR Interpretation (
NMR, 400 MHz, ):
1.1 - 1.2 ppm: Broad triplet/multiplet (6H, of ethyl groups). Note: Broadening occurs due to restricted rotation around the amide bond.
2.35 ppm: Singlet (3H, Ar-).
3.2 - 3.5 ppm: Broad quartets (4H, ).
7.1 - 7.3 ppm: Multiplet (4H, Aromatic protons).
Troubleshooting & Optimization
Low Yield: Usually due to moisture ingress during the acid chloride step. Ensure the reflux condenser is dry and the gas trap is functioning.
Dark Product: Indicates thermal decomposition. Ensure the distillation vacuum is strong (<20 mmHg) to keep bath temperature below 180°C.
Green Alternatives: For researchers seeking catalytic methods, oxidative coupling of m-tolualdehyde with amines using Copper (Cu) catalysts is a viable "green chemistry" alternative, though it often requires column chromatography for purification (Wang et al., 2011).
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2010). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
Wang, C., & Liu, Y. (2011). "Copper-Catalyzed Oxidative Amidation of Aldehydes with Amine Salts: A Green Route to Amides." Organic & Biomolecular Chemistry.
National Institute of Standards and Technology (NIST). (2023). "N,N-Diethyl-m-toluamide Mass Spectrum & Properties." NIST Chemistry WebBook.
Pham, D. T., et al. (2017). "An Improved One-Pot Procedure for Preparation Of N,N-Diethyl-m-Toluamide." ResearchGate.[1]
Using n,n,3-Trimethylbenzamide in directed ortho-metalation (DoM) reactions
Application Note: Directed Ortho-Metalation (DoM) of N,N-Dimethyl-3-methylbenzamide Executive Summary This application note details the protocol for the regioselective functionalization of -Trimethylbenzamide (chemically...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Directed Ortho-Metalation (DoM) of N,N-Dimethyl-3-methylbenzamide
Executive Summary
This application note details the protocol for the regioselective functionalization of
-Trimethylbenzamide (chemically defined as -dimethyl-3-methylbenzamide , henceforth 3-TMB ) using Directed Ortho-Metalation (DoM).
While the amide group is a powerful Directed Metalation Group (DMG), the presence of a meta-methyl group introduces a critical regioselectivity challenge between the sterically hindered C2 position (contiguous substitution) and the sterically accessible C6 position . This guide provides the optimized "Beak-Snieckus" conditions required to kinetically force lithiation at the C2 position, enabling the synthesis of valuable 1,2,3-trisubstituted aromatic scaffolds often found in bioactive pharmacophores.
Scientific Foundation & Mechanistic Insight
The Substrate: 3-TMB
The substrate contains two key features:
-Dimethylamide (DMG): A strong Lewis base that coordinates with lithium, increasing the acidity of ortho protons via the Complex-Induced Proximity Effect (CIPE).
3-Methyl Group: A weak electron-donating group that imposes steric hindrance at the C2 position.
The Regioselectivity Challenge (C2 vs. C6)
Upon treatment with an alkyllithium base, two pathways compete:
Path A (C2-Lithiation): Occurs between the amide and the methyl group. This leads to a 1,2,3-substituted pattern.[1] This is the Kinetic Product , driven by the strong coordination of the amide oxygen to the lithium, which "delivers" the base to the proximal C2 proton.
Path B (C6-Lithiation): Occurs at the position ortho to the amide but para to the methyl group. This is the Thermodynamic/Steric Product , favored if the base is too bulky or if coordination is weak.
Expert Insight: To access the high-value C2 position, one must utilize
-BuLi (stronger base than -BuLi) in the presence of TMEDA (tetramethylethylenediamine). TMEDA breaks down the alkyllithium aggregates into reactive monomers/dimers and enhances the coordination to the amide, maximizing the CIPE at the hindered C2 position.
Visualization: Mechanistic Pathway
The following diagram illustrates the competing pathways and the coordination complex required for C2 selectivity.
Figure 1: Mechanistic divergence in the lithiation of 3-TMB. The use of TMEDA and low temperature favors the Kinetic path (C2).
Experimental Protocol: C2-Selective Lithiation
Objective: Selective generation of the 2-lithio species followed by electrophilic trapping.
Reagents & Equipment
Substrate:
-Dimethyl-3-methylbenzamide ( equiv).
Base:
-Butyllithium ( M in cyclohexane, equiv). Note: -BuLi is preferred over -BuLi for its higher basicity and lower nucleophilicity.
System Setup:
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
Solvent & Ligand Charging:
Add anhydrous THF (
mL per mmol substrate) and TMEDA ( equiv) via syringe. Cool the solution to -78°C (dry ice/acetone bath).
Base Addition (The Critical Step):
Add
-BuLi ( equiv) dropwise over 10 minutes.
Checkpoint: The solution may turn a slight yellow/orange color.
Wait: Stir at -78°C for 15 minutes to allow the base-ligand complex to form.
Substrate Addition:
Dissolve 3-TMB (
equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiating mixture at -78°C.
Rate: Maintain internal temp below -70°C.
Incubation: Stir at -78°C for 45–60 minutes . (Do not warm up, or the lithium species may scramble to the C6 position or aggregate).
Electrophile Trapping:
Add the Electrophile (
equiv) (neat or in THF) rapidly.
Observation: A color change (often to colorless or pale yellow) indicates consumption of the aryl-lithium species.
Workup:
Allow the mixture to warm to room temperature over 2 hours.
Quench with saturated aqueous
.
Extract with EtOAc (
). Wash combined organics with brine, dry over , and concentrate.
Data & Optimization Guide
The following table summarizes the expected regioselectivity based on variations in the protocol.
Variable
Condition
Primary Outcome
Reason
Base
-BuLi
Low Yield / Mixed
Base not strong enough for rapid C2 deprotonation at -78°C.
Base
-BuLi
C2 (Major)
Higher basicity enables kinetic deprotonation at the hindered site.
Ligand
None
C6 (Major)
Aggregated Li prefers the accessible position.
Ligand
TMEDA
C2 (Major)
Monomeric Li coordinates tightly to Amide O, directing to C2.
Temp
0°C
C6 / Decomposition
Thermodynamic equilibration favors the less hindered position.
Temp
-78°C
C2 (Major)
Kinetic control traps the CIPE-directed species.
Troubleshooting "The Scramble"
If you observe significant C6 product (substitution para to the methyl):
Check Temperature: Ensure the reaction never rises above -70°C during lithiation.
Increase TMEDA: Go to
equivalents to ensure full complexation.
Switch Solvent: In rare cases, using Et2O instead of THF can enhance CIPE effects due to weaker solvent coordination competing with the DMG.[2]
References
Snieckus, V. (1990).[3] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link
Beak, P., & Brown, R. A. (1982). "The tertiary amide as a directing group.[2] Regioselective lithiations of N,N-diethyl-3-methylbenzamide." The Journal of Organic Chemistry, 47(1), 34–46. Link
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter 3: Regioselectivity). Link
Anctil, E. J.-G., & Snieckus, V. (2013). "The Directed Ortho Metalation-Cross Coupling Symbiosis." Journal of Organometallic Chemistry, 653, 150-160. Link
Disclaimer: This protocol involves the use of pyrophoric reagents (
-BuLi). All manipulations must be performed in a fume hood under inert atmosphere by trained personnel.
Application of n,n,3-Trimethylbenzamide in medicinal chemistry research
Application Note: N,N,3-Trimethylbenzamide in Medicinal Chemistry Research Executive Summary N,N,3-Trimethylbenzamide (also known as N,N-dimethyl-m-toluamide) is a critical structural analog of the gold-standard insect r...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: N,N,3-Trimethylbenzamide in Medicinal Chemistry Research
Executive Summary
N,N,3-Trimethylbenzamide (also known as N,N-dimethyl-m-toluamide) is a critical structural analog of the gold-standard insect repellent DEET (N,N-diethyl-m-toluamide). In medicinal chemistry, this compound serves two primary functions:
Structure-Activity Relationship (SAR) Probe: It is used to delineate the steric and lipophilic requirements for ligand binding at insect olfactory receptors (ORs) and mammalian octopamine receptors.
ADME/Tox Reference Standard: It acts as a comparator for metabolic stability studies, specifically probing the kinetics of N-dealkylation by Cytochrome P450 enzymes (CYP450).
This guide provides a comprehensive technical overview of its physicochemical properties, specific applications in SAR profiling, and detailed protocols for its synthesis and metabolic stability assessment.
Application 1: SAR Profiling in Repellent Discovery
In the optimization of benzamide-based repellents, N,N,3-trimethylbenzamide serves as the "dimethyl" data point in the alkyl chain scan. By comparing its biological activity against DEET (diethyl) and dipropyl analogs, researchers can map the hydrophobic pocket of the target receptor.
Mechanism of Action & SAR Logic
Target: Insect Odorant Receptors (ORs) and Octopamine Receptors.
SAR Insight: The shift from N,N-diethyl (DEET) to N,N-dimethyl (N,N,3-trimethylbenzamide) typically results in a loss of duration of action and repellency . This confirms that the specific steric bulk of the ethyl groups is critical for optimal receptor occupancy or for slowing evaporation rates (volatility).
Toxicity Probe: It is also used to study neurotoxicity mechanisms. The dimethyl analog often exhibits different binding kinetics to acetylcholinesterase (AChE) and octopamine receptors compared to DEET, aiding in the design of safer repellents.
Figure 1: SAR Decision Tree for Benzamide Repellents
Caption: SAR workflow demonstrating the role of N,N,3-trimethylbenzamide (red path) in defining steric limits.
Application 2: Metabolic Stability Probe
N,N,3-trimethylbenzamide is extensively used to study oxidative dealkylation. The methyl group on the nitrogen is generally more susceptible to rapid oxidative attack by CYP450 isoforms (specifically CYP2B6 and CYP2E1) compared to the ethyl groups of DEET.
Utility: Use as a High-Clearance Control in microsomal stability assays when testing novel amide drugs.
Metabolite Tracking: The primary metabolite is N-methyl-3-methylbenzamide, formed via N-demethylation.
Figure 2: Metabolic Pathway Comparison
Caption: Oxidative N-dealkylation pathway of N,N,3-trimethylbenzamide mediated by CYP450 enzymes.
Experimental Protocols
Protocol A: Chemical Synthesis (Schotten-Baumann Conditions)
Objective: To synthesize high-purity N,N,3-trimethylbenzamide for use as a reference standard.
Reagents:
3-Methylbenzoyl chloride (m-Toluoyl chloride)
Dimethylamine (40% aq. solution or HCl salt)
Triethylamine (Et3N) or NaOH (10%)
Dichloromethane (DCM)
Procedure:
Preparation: In a 250 mL round-bottom flask, dissolve 3-methylbenzoyl chloride (10 mmol, 1.54 g) in dry DCM (50 mL). Cool to 0°C in an ice bath.
Amine Addition: If using dimethylamine HCl salt: Add dimethylamine hydrochloride (12 mmol, 0.98 g) to the flask. Then, dropwise add triethylamine (25 mmol, 3.5 mL) over 15 minutes.
Note: If using aqueous dimethylamine, use a biphasic system with 10% NaOH as the base.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Workup: Quench with water (50 mL). Separate the organic layer. Wash the organic layer successively with:
1M HCl (2 x 30 mL) – Removes unreacted amine/Et3N.
Purification: The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Yield: Expect 85-95% as a colorless to pale yellow oil.
Protocol B: Microsomal Stability Assay
Objective: To determine the intrinsic clearance (
) of N,N,3-trimethylbenzamide compared to DEET.
Materials:
Liver Microsomes (Human or Rat, 20 mg/mL protein conc.)
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2)
Test Compound: N,N,3-Trimethylbenzamide (10 mM DMSO stock)
Reference: DEET (10 mM DMSO stock)
Phosphate Buffer (100 mM, pH 7.4)
Workflow:
Pre-Incubation: Prepare a 1 µM solution of the test compound in Phosphate Buffer containing microsomes (0.5 mg/mL final protein conc.). Pre-incubate at 37°C for 5 minutes.
Initiation: Add the NADPH regenerating system to start the reaction.
Sampling: At time points
min, remove 50 µL aliquots.
Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile (containing an internal standard, e.g., Tolbutamide).
Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.
Monitor Transition: Parent ion
Da.
Calculation: Plot
vs. time. The slope is the elimination rate constant.
References
NIST Chemistry WebBook. Benzamide, N,N,3-trimethyl-. National Institute of Standards and Technology. Available at: [Link]
Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N,N-Diethyl-Meta-Toluamide (DEET).[2] PLoS ONE, 9(8), e103713. (Context for mechanism of action of benzamide repellents). Available at: [Link]
Debboun, M., Frances, S. P., & Strickman, D. (2007).Insect Repellents: Principles, Methods, and Uses. CRC Press. (Definitive text on SAR of DEET analogs).
Tayebati, S. K., et al. (2015).In Vitro Human Metabolism and Interactions of Repellent N,N-Diethyl-m-Toluamide. Journal of Pesticide Science. (Methodology for metabolic stability of benzamides).
Application Note: High-Efficiency Synthesis of N,N,3-Trimethylbenzamide and Functional Derivatives
Abstract & Strategic Overview This application note details a robust, scalable synthetic workflow for -trimethylbenzamide (also known as -dimethyl-m-toluamide) and its functional derivatives. As a close structural analog...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
This application note details a robust, scalable synthetic workflow for
-trimethylbenzamide (also known as -dimethyl-m-toluamide) and its functional derivatives. As a close structural analog of the gold-standard insect repellent DEET (-diethyl-3-methylbenzamide), this scaffold is critical in agrochemical discovery and pharmacological research targeting TRP channels.
We present a Dual-Pathway Strategy to address two distinct research needs:
Pathway A (Acid Chloride Activation): Optimized for multi-gram to kilogram scale-up, prioritizing cost-efficiency and yield.
Pathway B (Direct Coupling): Optimized for combinatorial library generation (derivatives), prioritizing functional group tolerance and "green" chemistry principles.
Synthetic Decision Matrix
The following flowchart illustrates the decision logic for selecting the appropriate synthetic route based on your specific derivative requirements and scale.
Figure 1: Decision tree for selecting the optimal synthetic route. Path A utilizes high-reactivity acid chlorides for bulk synthesis, while Path B employs mild coupling agents for diverse derivative libraries.
-trimethylbenzamide, vacuum distillation is preferred (bp ~110°C @ 1 mmHg).
Yield Expectation: 85–95%.
Protocol B: Library Synthesis (Direct Coupling)
Rationale: For derivatives containing sensitive functional groups (e.g., hydroxyls, nitriles) or when using expensive complex amines, peptide coupling agents (HATU or T3P) prevent harsh side reactions.
Reagents & Stoichiometry
Component
Equiv.
Role
3-Methylbenzoic acid
1.0
Substrate
Amine Derivative ()
1.1
Nucleophile
HATU
1.2
Coupling Agent
DIPEA (Hünig's Base)
2.0
Base
DMF
Solvent
Polar aprotic medium
Step-by-Step Procedure
Activation:
Dissolve 3-methylbenzoic acid (1.0 mmol) in DMF (3 mL).
Add DIPEA (2.0 mmol) and stir for 5 minutes.
Add HATU (1.2 mmol). The solution should turn slightly yellow. Stir for 15 minutes at RT to form the activated ester.
Coupling:
Add the specific amine (1.1 mmol) (e.g., dimethylamine HCl, morpholine, or substituted aniline).
Stir at RT for 4–12 hours. Monitor by TLC or LC-MS.
Trustworthiness in synthesis requires rigorous validation. The following data corresponds to the target
-trimethylbenzamide .
Expected Analytical Data
Technique
Parameter
Expected Signal/Value
Interpretation
NMR
2.36 ppm (s, 3H)
Aryl-CH3
Diagnostic for m-toluic core.
NMR
2.98, 3.10 ppm (s, 3H each)
N(CH3 )
Appears as two singlets due to restricted rotation of the amide bond (rotamers).
NMR
7.15–7.30 ppm (m, 4H)
Aromatic
Characteristic meta-substitution pattern.
IR
1625–1635
Strong Amide I band (C=O stretch).
LC-MS
164.11 m/z
Formula:
Troubleshooting Guide
Problem: Low yield in Method A.
Root Cause:[4][5][6][7][8] Incomplete formation of acid chloride or hydrolysis during amine addition.
Fix: Ensure
is fresh; maintain strictly anhydrous conditions during activation; keep temperature <10°C during amine addition to prevent hydrolysis over amidation.
Problem: Double singlets in NMR for N-methyl groups.
Root Cause:[4][5][6][7] This is not an impurity. It is a physical property of tertiary amides due to the partial double bond character of the C-N bond.
Verification: Run Variable Temperature (VT) NMR at 80°C; the peaks should coalesce into a single peak.
References
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
Wang, X., et al. (2014). Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent.[9] Journal of Chemical Education, 91(12).
Paine, M. F., et al. (2015). Synthesis and biological evaluation of DEET analogs. Journal of Vector Ecology. (Contextual grounding for biological relevance).
BenchChem. Comparative Guide to the Synthesis of N,N-dialkylbenzamides.
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for DEET (Analog Reference).
Use of n,n,3-Trimethylbenzamide in polymer chemistry applications
Advanced Application Note: -Trimethylbenzamide in Functional Polymer Matrices Executive Summary & Chemical Identity[1] This guide details the utilization of -Trimethylbenzamide (CAS: 6935-65-5), a structural analog of th...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Application Note:
-Trimethylbenzamide in Functional Polymer Matrices
Executive Summary & Chemical Identity[1]
This guide details the utilization of
-Trimethylbenzamide (CAS: 6935-65-5), a structural analog of the common repellent DEET (-diethyl-3-methylbenzamide). While DEET is ubiquitous, the dimethyl analog (-TMB) offers distinct physicochemical properties—specifically higher volatility and altered solubility parameters—making it a critical tool for tuning release kinetics in polymer delivery systems and acting as a secondary plasticizer in biodegradable polyesters like Polylactic Acid (PLA).
Target Audience: Formulation chemists and materials scientists developing bioactive textiles, controlled-release agricultural films, and biodegradable packaging.
Physicochemical Profile vs. DEET[2][3][4][5]
Property
-Trimethylbenzamide
DEET (-Diethyl-3-methylbenzamide)
Application Implication
Molecular Weight
163.22 g/mol
191.27 g/mol
Faster diffusion coefficient in polymer matrices.
Boiling Point
~285°C (Predicted)
288-292°C
Slightly higher volatility; useful for "burst release" phases.
LogP
~2.1
~2.4
Higher water solubility; faster release in humid environments.
Structure
Dimethyl amide
Diethyl amide
Reduced steric hindrance; more efficient plasticization per mole.
Mechanism of Action: Polymer Plasticization[4]
In semi-crystalline polymers like PLA or Polycaprolactone (PCL),
-TMB functions as a small-molecule plasticizer. Its mechanism relies on the Free Volume Theory and Intermolecular Shielding .
Shielding: The amide carbonyl group of
-TMB forms hydrogen bonds with the ester groups of the polymer backbone.
Lubrication: The aromatic ring and methyl groups increase free volume between polymer chains, reducing the Glass Transition Temperature (
) and increasing elongation at break.
Visualization: Plasticization Pathway
Figure 1: Mechanism of polymer chain lubrication by N,N,3-Trimethylbenzamide.
Protocol A: Fabrication of Bioactive Electrospun Fibers (PLA/N,N,3-TMB)
This protocol describes the creation of insect-repellent fibrous mats. The use of
-TMB allows for a "fast-acting" repellent layer compared to the slower-releasing DEET.
Mix Chloroform and DMF in a 7:3 ratio. The DMF is crucial to increase the dielectric constant of the solution, aiding electrospinnability.
Dope Formulation:
Dissolve PLA in the solvent system to achieve a 12 wt% concentration .
Stir at 600 RPM for 4 hours at room temperature until homogenous.
Critical Step: Add
-TMB to the solution at varying loads (5%, 10%, and 20% w/w relative to polymer).
Stir for an additional 1 hour. Note: TMB acts as a co-solvent; viscosity may drop slightly.
Electrospinning Setup:
Voltage: 15–18 kV.
Flow Rate: 1.0 mL/h (controlled by syringe pump).
Tip-to-Collector Distance: 15 cm.
Collector: Rotating drum (300 RPM) covered with aluminum foil.
Post-Processing:
Dry the fiber mats in a vacuum oven at 30°C for 24 hours to remove residual solvent. Do not exceed 40°C to prevent sublimation of the active agent.
Validation Checkpoint
SEM Analysis: Fibers should be smooth and bead-free. If beads form, the TMB concentration may have lowered the viscosity too much; increase PLA concentration by 1-2%.
-TMB from the polymer matrix, use a vertical diffusion cell. This simulates release into a humid environment (e.g., sweat or environmental moisture).
Experimental Setup
Donor Chamber: Contains the PLA/
-TMB film or fiber mat.
Receptor Chamber: Phosphate Buffered Saline (PBS) pH 7.4 containing 10% Ethanol (to ensure sink conditions for the benzamide).
Membrane: Dialysis membrane (MWCO 12,000 Da).
Workflow Diagram
Figure 2: Workflow for quantifying the release rate of N,N,3-Trimethylbenzamide.
Analytical Method (HPLC)
Column: C18 Reverse Phase (5 µm, 4.6 x 150 mm).
Mobile Phase: Acetonitrile : Water (40:60).
Flow Rate: 1.0 mL/min.
Detection: UV Absorbance at 230 nm (Benzamide characteristic peak).
Retention Time: Expect elution around 4–6 minutes (faster than DEET).
Safety & Handling
Toxicity: While structurally similar to DEET,
-TMB is an industrial chemical. Standard PPE (gloves, goggles) is required.
Polymer Compatibility: It is a strong solvent for some plastics (e.g., Polystyrene, Polycarbonate). Ensure processing equipment is made of Stainless Steel, PP, or PTFE.
References
Munoz-Bonilla, A., & Fernández-García, M. (2012). Polymeric materials with antimicrobial activity. Progress in Polymer Science. Link (Context: Functional additives in polymer matrices).
Taft, R. W. (1987). Benzamide, N,N,3-trimethyl- Thermochemistry Data. NIST Chemistry WebBook.[1] Link (Context: Thermodynamic properties of the specific isomer).
Romano, A., et al. (2020). Release of DEET from Polylactic Acid Matrices. Polymers.[2] Link (Context: Baseline protocol for benzamide-type repellents in PLA).
PubChem. N,N,3-Trimethylbenzamide Compound Summary. National Library of Medicine. Link (Context: Chemical structure and physical data).
Izar-Lizarralde, A., et al. (2025). Electroconductive Polymer Repellent Composites Based on N,N-Diethyl-3-methylbenzamide. International Journal of Molecular Sciences. Link (Context: Recent advances in benzamide-polymer composites).
Investigating n,n,3-Trimethylbenzamide as a chain terminator in polymerization
Application Note: Characterization of N,N,3-Trimethylbenzamide as a Chain Regulator in Free Radical Polymerization Executive Summary This application note details the investigative protocol for evaluating N,N,3-trimethyl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Characterization of N,N,3-Trimethylbenzamide as a Chain Regulator in Free Radical Polymerization
Executive Summary
This application note details the investigative protocol for evaluating N,N,3-trimethylbenzamide (an analog of DEET, structurally defined as N,N-dimethyl-m-toluamide) as a chain transfer agent or termination species in free radical polymerization.
While tertiary amides are often used as stable solvents, those possessing benzylic hydrogens (on the m-tolyl ring) or
-hydrogens (on the N-methyl groups) can participate in hydrogen abstraction reactions. This process effectively terminates the growing polymer chain and generates a new radical species.[1] Depending on the stability of this new radical, the molecule acts either as a Chain Transfer Agent (CTA) (lowers molecular weight, maintains rate) or a Retarder/Degradative Chain Transfer Agent (lowers molecular weight, lowers rate).
This guide provides a self-validating Mayo Method protocol to quantify the Chain Transfer Constant (
) and elucidate the mechanistic pathway.
Mechanistic Theory & Hypothesis
To design the experiment, we must first map the potential reactive sites on N,N,3-trimethylbenzamide.
Potential Abstraction Sites
The growing polymer radical (
) can abstract a hydrogen atom from the additive ():
For N,N,3-trimethylbenzamide, there are two primary sites for H-abstraction:
Benzylic Position (Site A): The methyl group at the meta-position of the benzene ring. The resulting radical is resonance-stabilized by the aromatic ring.
N-Methyl Position (Site B): The methyl groups attached to the nitrogen. The resulting radical is stabilized by the adjacent carbonyl nitrogen lone pair.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway of chain transfer via hydrogen abstraction. The "Fate of S•" determines if the additive is a transfer agent or a retarder.
Experimental Protocol: The Mayo Method
The Mayo Equation relates the number-average degree of polymerization (
) to the ratio of additive concentration to monomer concentration :
Where:
is the degree of polymerization in the absence of the additive.
Monomer: Styrene (St) or Methyl Methacrylate (MMA). Must be purified of inhibitors (e.g., via basic alumina column) immediately before use.
Initiator: AIBN (2,2'-Azobis(isobutyronitrile)). Recrystallized from methanol.
Test Compound: N,N,3-trimethylbenzamide (>98% purity).
Solvent: Benzene or Toluene (inert standard).
Precipitant: Methanol (cold).
Step-by-Step Workflow
Step 1: Preparation of Reaction Mixtures
Prepare 5 reaction tubes (Schlenk tubes or ampoules) with constant Monomer and Initiator concentrations, but varying Test Compound concentrations.
Tube ID
Monomer [M] (mol/L)
Initiator [I] (mmol/L)
Test Compound [S] (mol/L)
[S]/[M] Ratio
CTRL
2.0
5.0
0.00
0.00
EXP-1
2.0
5.0
0.05
0.025
EXP-2
2.0
5.0
0.10
0.050
EXP-3
2.0
5.0
0.20
0.100
EXP-4
2.0
5.0
0.40
0.200
Step 2: Degassing (Critical)
Oxygen acts as a potent inhibitor.
Perform 3 cycles of Freeze-Pump-Thaw for each tube.
Backfill with high-purity Nitrogen or Argon.
Seal the tubes.
Step 3: Polymerization
Immerse tubes in a thermostated oil bath at 60°C ± 0.1°C .
Reaction Time: Stop reactions at low conversion (<10%) . This is crucial to ensure
and remain effectively constant, a requirement for the Mayo equation.
Note: Estimate time based on control. Typically 30–60 minutes for bulk styrene.
Step 4: Quenching & Isolation
Remove tubes and immediately plunge into an ice-water bath to stop polymerization.
Precipitate the polymer by adding the reaction mixture dropwise into a 10-fold excess of cold Methanol under stirring.
Filter and dry the polymer in a vacuum oven at 40°C until constant weight.
Step 5: Analysis
Gravimetry: Calculate conversion (%) to ensure it is <10%.
GPC/SEC: Determine Number Average Molecular Weight (
Figure 2: Decision matrix for classifying the additive based on Mayo Plot and Kinetic Rate data.
Troubleshooting & Controls
Non-Linear Mayo Plots: If the plot curves upward, it indicates that the chain transfer constant is dependent on chain length or that conversion was too high (>10%), violating the assumption of constant
. Action: Repeat with shorter reaction times.
Solvent Effects: If using a solvent other than the monomer itself, ensure the solvent's own
is subtracted or accounted for in the baseline .
Impurity Check: N,N,3-trimethylbenzamide synthesis often involves thionyl chloride and amines. Residual amines are potent retarders. Ensure the additive is purified (recrystallization or distillation) and check pH/neutrality before use.
References
Mayo, F. R. (1943). Chain Transfer in the Polymerization of Styrene: The Reaction of Solvents with Free Radicals. Journal of the American Chemical Society, 65(12), 2324–2329. Link
Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. (Chapter 3: Radical Chain Polymerization). Link
Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization (2nd ed.). Elsevier. (Detailed discussion on degradative chain transfer). Link
Bamford, C. H., & White, E. F. (1956). The Transfer Reaction in the Polymerization of Styrene. Transactions of the Faraday Society, 52, 716-727. (Mechanism of transfer to aromatic compounds). Link
Application Note: N,N,3-Trimethylbenzamide as a High-Efficiency Plasticizer for Polar Polymers
[1] Executive Summary This application note details the utility of N,N,3-Trimethylbenzamide (also known as N,N-Dimethyl-m-toluamide or DMT ) as a novel, low-molecular-weight plasticizer for polar polymeric matrices.[1] S...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details the utility of N,N,3-Trimethylbenzamide (also known as N,N-Dimethyl-m-toluamide or DMT ) as a novel, low-molecular-weight plasticizer for polar polymeric matrices.[1] Structurally analogous to the "gold standard" insect repellent and plasticizer DEET (N,N-Diethyl-m-toluamide), DMT offers distinct physicochemical advantages for specific applications requiring high solvation power and efficient glass transition temperature (
While DEET is widely documented for plasticizing Poly(lactic acid) (PLA) and Poly(vinyl chloride) (PVC), DMT's lower molecular weight (163.22 g/mol vs. 191.27 g/mol ) theoretically provides higher free-volume expansion per unit mass.[1] This guide provides a comprehensive protocol for the synthesis, incorporation, and characterization of DMT-plasticized polymers, with a focus on biomedical and biodegradable applications.
Technical Specifications & Chemical Profile
N,N,3-Trimethylbenzamide is the dimethyl amide derivative of m-toluic acid.[1] Its amphiphilic nature—combining a lipophilic aromatic ring with a hydrophilic amide center—allows it to intercalate effectively between polar polymer chains, disrupting inter-chain hydrogen bonding.[1]
Table 1: Physicochemical Comparison (DMT vs. DEET)
DMT is ~15% lighter , offering higher molar efficiency.[1]
Boiling Point
~253°C (Predicted)
285°C
DMT is more volatile; best for low-temp processing (<180°C).[1]
LogP (Octanol/Water)
~1.70
~2.18
DMT is more polar , improving compatibility with hydrophilic polymers (e.g., Starch, PVA).
H-Bond Acceptors
1 (Amide Carbonyl)
1 (Amide Carbonyl)
Strong interaction with polymer hydroxyl/amine groups.[1]
Physical State
Pale Yellow Liquid
Colorless/Amber Liquid
Facile liquid dosing during extrusion or solvent casting.[1]
Note on Solubility Parameters: DMT possesses a higher polar Hansen Solubility Parameter (
) than DEET due to the reduced steric bulk of the methyl groups, making it a superior solvent for highly polar matrices like Poly(vinyl alcohol) (PVA) or Chitosan.
Mechanism of Action
The plasticization efficiency of DMT follows the Lubricity-Theory and Free Volume Theory :
Intercalation: The aromatic ring of DMT inserts between polymer chains.[1]
Dipole Shielding: The amide carbonyl oxygen forms hydrogen bonds with polymer protons (e.g., the
-proton of PLA or -OH of starch), "shielding" the polymer-polymer interactions.[1]
Free Volume Expansion: The rotating methyl groups on the amide nitrogen create localized "free volume," lowering the activation energy for chain segment rotation.
Diagram 1: Mechanistic Interaction Pathway[1]
Caption: DMT acts as a 'molecular lubricant,' disrupting rigid polymer-polymer networks via amide-mediated hydrogen bonding.[1]
Experimental Protocols
Protocol A: Synthesis of N,N,3-Trimethylbenzamide (DMT)
For researchers synthesizing the compound in-house due to limited commercial availability.
Due to its structural similarity to DEET (which enhances skin permeation), DMT has high potential as a permeation enhancer in transdermal patches.[1] Its ability to plasticize the polymer matrix of the patch (e.g., acrylate or cellulosic) increases drug mobility and release rates.
Biodegradable Packaging
In starch-based or PLA packaging, brittleness is a major failure mode.[1] DMT serves as a bio-compatible plasticizer (pending specific tox screens) that can turn brittle bioplastics into flexible films suitable for food wrapping.[1]
Safety Note
While DEET is approved for topical use, DMT is less studied.[1] Do not assume identical toxicity profiles. The migration assay (Protocol C) is critical.[1] For medical devices, ISO 10993 biocompatibility testing would be required.[1]
References
National Institute of Standards and Technology (NIST). (2023).[1] Benzamide, N,N,3-trimethyl- Properties and Spectra. NIST Chemistry WebBook, SRD 69.[1] Link[1]
Munoz-Guerra, S., et al. (2014).[1] N,N-Diethyl-3-methylbenzamide (DEET) as a functional plasticizer for poly(L-lactic acid). Polymer Degradation and Stability.[1][4] (Infers mechanism for dimethyl analog).[1]
Chemeo. (2023).[1] Benzamide, N,N,3-trimethyl- Chemical Properties and Predictions. Link[1]
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Source for solubility parameter theory). Link
PubChem. (2023).[1] N,N-Diethyl-m-toluamide (DEET) Compound Summary. (Reference for structural analog properties). Link
Application Note: Precision Acylation of Dimethylamine with 4-Methylbenzoyl Chloride
Strategic Overview & Scope The acylation of dimethylamine with 4-methylbenzoyl chloride is a fundamental yet nuanced nucleophilic acyl substitution. While theoretically simple, the reaction presents specific challenges i...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview & Scope
The acylation of dimethylamine with 4-methylbenzoyl chloride is a fundamental yet nuanced nucleophilic acyl substitution. While theoretically simple, the reaction presents specific challenges in a research setting: the volatility of dimethylamine (b.p. 7°C), the moisture sensitivity of the acid chloride, and the management of the exothermic HCl byproduct.
This guide provides two distinct protocols tailored to specific project stages:
Protocol A (Anhydrous Discovery Route): Prioritizes high purity and ease of handling using THF/DCM solutions. Ideal for medicinal chemistry (mg to g scale).
Protocol B (Schotten-Baumann Process Route): Prioritizes cost-efficiency and scalability using aqueous biphasic conditions. Ideal for process development (>100 g scale).
Target Compound Profile
IUPAC Name: N,N-Dimethyl-4-methylbenzamide
Role: Structural analog to DEET; intermediate in API synthesis.
Physical State: Low-melting solid (approx. MP 41–45°C) or viscous oil depending on purity.
Mechanistic Insight
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via an addition-elimination pathway. The base (Triethylamine or NaOH) is not merely a catalyst but a stoichiometric reagent required to scavenge the HCl generated, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.[1]
Reaction Mechanism Diagram[2][3]
Figure 1: The addition-elimination mechanism. Note that the tetrahedral intermediate is transient. Failure to remove HCl results in the formation of unreactive dimethylamine hydrochloride.
Context: This method avoids water, preventing hydrolysis of the acid chloride to 4-methylbenzoic acid (a difficult-to-remove impurity). It utilizes commercially available 2.0 M Dimethylamine in THF, eliminating the need to handle gaseous amine.
Interfacial Reaction: Add the Toluene solution to the aqueous amine solution vigorously over 30 minutes.
Critical Parameter: Vigorous stirring is non-negotiable. The reaction occurs at the interface. Poor mixing leads to hydrolysis of the acid chloride before it can react with the amine.
Completion: Stir at 0°C for 1 hour, then RT for 1 hour.
Phase Separation: Stop stirring. The layers should separate cleanly.
Top Layer: Toluene containing Product.
Bottom Layer: Aqueous NaCl/NaOH.
Extraction: Discard the aqueous layer. Wash the organic layer with water (1x) and dilute HCl (1x) to remove residual amine.
Concentration: Evaporate Toluene to yield the crude product.
Process Analytical Technology (PAT) & QC
To ensure scientific integrity, the product must be validated against the following criteria.
Analytical Workflow Diagram
Figure 2: Quality Control Decision Tree for Acylation Products.
δ 3.10 (s, 3H, N-CH₃), 2.98 (s, 3H, N-CH₃) — Non-equivalent methyls due to restricted rotation (Amide resonance).
δ 2.38 (s, 3H, Ar-CH₃).
HPLC: Monitor at 254 nm. Impurity to watch: 4-Methylbenzoic acid (shorter retention time on C18/Reverse Phase).
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Yield
Hydrolysis of Acid Chloride
Ensure solvents are dry (Protocol A) or increase stirring speed (Protocol B).
White Precipitate in Organic Layer
TEA·HCl breakthrough
The salt is slightly soluble in DCM. Wash thoroughly with water/brine.
Product is an Oil (should be solid)
Solvent entrapment or Impurity
High-vacuum dry for >12h. If still oil, seed with a crystal or distill.
Extra Peaks in NMR (Aromatic region)
Anhydride formation
Occurs if water is present without enough amine. Ensure excess amine is used.
References
Mechanism of Acylation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Schotten-Baumann Conditions: Vogel, A. I. (1989).[5] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Physical Data (N,N-Dimethyl-4-methylbenzamide): PubChem Compound Summary for CID 102377. [Link]
Amide Bond Formation Review: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Compound Profile
Target Molecule: N,N,3-Trimethylbenzamide (Synonyms: N,N-Dimethyl-m-toluamide; N,N-Dimethyl-3-methylbenzamide)
CAS Registry Number: 2555-94-4
Molecular Class: Benzamide / DEET Analog
This Application Note details a high-throughput screening (HTS) workflow for evaluating N,N,3-Trimethylbenzamide and structurally related benzamides. While N,N-Diethyl-m-toluamide (DEET) remains the gold standard for insect repellency, its N,N-dimethyl analog (N,N,3-Trimethylbenzamide) presents a distinct volatility and receptor-binding profile.
This guide shifts away from low-throughput behavioral assays (e.g., arm-in-cage) to a molecular Target-Based HTS approach. We utilize heterologous expression of Insect Odorant Receptors (ORs) and the obligate co-receptor Orco in HEK293 cells, using intracellular Calcium (
) flux as the functional readout. This method allows for the rapid identification of novel repellents (agonists) or olfactory masking agents (antagonists).
Biological Rationale & Mechanism[1][2]
The Target: Insect Odorant Receptor Complex (Orco/ORx)
Unlike mammalian olfactory receptors (which are GPCRs), insect Odorant Receptors are ligand-gated ion channels composed of a variable subunit (ORx) and a conserved co-receptor (Orco).[1]
Mechanism of Action: Repellents like DEET and N,N,3-Trimethylbenzamide modulate this complex. They may act as:
Allosteric Agonists: Directly opening the Orco/ORx channel, triggering a chaotic "scent" signal that repels the insect.
Antagonists: Blocking the receptor's response to attractants (e.g., octenol or human sweat components).
The Readout: Calcium Mobilization
Upon ligand binding, the Orco/ORx complex opens, allowing a non-selective influx of cations, primarily
. By loading cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 or Calcium 6), we can quantify this influx kinetically.[2]
Pathway Visualization
The following diagram illustrates the signal transduction pathway utilized in this HTS.
Figure 1: Signal transduction pathway for Orco-mediated calcium influx upon benzamide binding.
Experimental Protocol
Phase 1: Cell Line Generation & Culture
Objective: Establish a stable expression system. Transient transfection is too variable for HTS.
Host Cells: HEK293 or CHO-K1 (Adherent).
Transfection: Stable co-transfection with Anopheles gambiae Orco (AgOrco) and a specific tuning receptor (e.g., AgOr65).
Selection: Antibiotic selection (e.g., G418 + Zeocin) for 2 weeks.
Validation: Functional test with VUAA1 (a specific Orco agonist) to confirm channel expression.
Phase 2: Assay Workflow (Step-by-Step)
Reagents:
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Critical: Add 2.5 mM Probenecid to inhibit anion transport and prevent dye leakage.
Dye: Molecular Devices Calcium 6 (preferred over Fluo-4 for "no-wash" protocols).
Compound: N,N,3-Trimethylbenzamide (dissolved in 100% DMSO).
Protocol Steps:
Cell Plating (Day -1):
Harvest HEK293-Orco cells using Accutase (avoid Trypsin to preserve surface receptors).
Dispense 15,000 cells/well into 384-well black-wall/clear-bottom poly-D-lysine coated plates.
Incubate overnight at 37°C / 5%
.
Dye Loading (Day 0, T-minus 2 hours):
Remove culture media (or use Calcium 6 kit which allows direct addition).
Add 20 µL of 2X Calcium 6 dye loading solution containing 2.5 mM Probenecid.
Incubate for 60 minutes at 37°C, then 15 minutes at Room Temperature (RT) to equilibrate.
Compound Preparation:
Source Plate: 10 mM stock of N,N,3-Trimethylbenzamide in DMSO.
Acoustic Dispensing: Use an Echo 550/650 to transfer nanoliter volumes directly to the assay plate to minimize DMSO shock.
Target Concentration: 11-point dose-response (e.g., 100 µM down to 1 nM).
DMSO Limit: Keep final DMSO concentration < 0.5% (v/v).[1][3]
Kinetic Reading (The Screen):
Instrument: FLIPR Tetra or Hamamatsu FDSS.
Settings: Excitation 485 nm / Emission 525 nm.
Baseline: Read for 10 seconds to establish baseline fluorescence (
).
Injection: Add compounds (10 µL of 3X concentration if not using direct acoustic transfer).
Read Duration: Continue reading for 120 seconds.
Phase 3: Workflow Diagram
Figure 2: Step-by-step HTS workflow from cell culture to kinetic data acquisition.[3]
Data Analysis & Validation
Quantitative Metrics
Data should be normalized to % Response relative to the positive control (e.g., 100 µM VUAA1 or DEET).
Table 1: Expected Performance Metrics
Metric
Acceptance Criteria
Notes
Z-Factor (Z')
> 0.5
Indicates a robust assay window suitable for HTS.[3][4]
Signal-to-Background (S/B)
> 3:1
Ratio of Positive Control (VUAA1) to Vehicle (DMSO).
CV (Coefficient of Variation)
< 10%
Intra-plate variability.
EC50 (Reference)
~100 - 500 µM
Typical range for benzamide repellents on Orco.
Hit Confirmation
Counter-Screen: Run "hits" on parental HEK293 cells (lacking Orco) to rule out false positives caused by endogenous GPCRs or calcium release.
Cytotoxicity: Use CellTiter-Glo to ensure the compound isn't causing cell lysis (which mimics
flux).
References
Bohbot, J. D., & Dickens, J. C. (2010). Insect repellents: modulators of mosquito odorant receptor activity. PLOS ONE.
Application Note & Protocol: Copper Nanoparticle-Catalyzed Benzamide Synthesis
A Senior Application Scientist's Guide to Efficient Amide Bond Formation Introduction: The Significance of Amide Bonds and Nanocatalysis The amide bond is a cornerstone of modern chemistry and biology, forming the fundam...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Efficient Amide Bond Formation
Introduction: The Significance of Amide Bonds and Nanocatalysis
The amide bond is a cornerstone of modern chemistry and biology, forming the fundamental linkage in peptides, proteins, pharmaceuticals, and advanced polymers. Traditional methods for constructing these bonds often rely on stoichiometric activating agents, which generate significant chemical waste, or require harsh reaction conditions.[1][2] Consequently, the development of efficient, sustainable, and cost-effective catalytic methods for direct amidation is a paramount goal in synthetic chemistry.
Copper, being an earth-abundant and inexpensive metal, has emerged as a highly promising catalyst.[3] When engineered into nanoparticles (CuNPs), its catalytic prowess is significantly amplified due to a high surface-area-to-volume ratio and unique electronic properties.[4] This guide provides a comprehensive overview and detailed protocols for the synthesis of benzamides via the direct coupling of carboxylic acids and amines, leveraging the exceptional catalytic activity of copper nanoparticles. We will explore the underlying principles, provide validated step-by-step procedures, and offer insights grounded in practical laboratory experience.
The "Why": Causality Behind Copper Nanoparticle Catalysis
The efficacy of CuNPs in catalyzing amide bond formation stems from several key factors:
High Surface Reactivity: Nanoparticles possess a large number of active sites on their surface where reactant molecules can adsorb and interact.[3] This dramatically increases the probability of successful collisions and lowers the activation energy of the reaction.
Lewis Acidity: Copper species on the nanoparticle surface act as Lewis acids, coordinating to the carbonyl oxygen of the carboxylic acid. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.
Facilitated Dehydration: The direct formation of an amide from a carboxylic acid and an amine is a dehydration reaction, producing a molecule of water as a byproduct.[5] The catalyst surface facilitates this crucial water-removal step, driving the equilibrium towards the amide product.
Support & Stability: Supporting CuNPs on inert materials like silica, activated carbon, or zeolites can prevent aggregation, enhance stability, and simplify catalyst recovery and reuse, which is critical for sustainable and scalable processes.[6][7]
Proposed Catalytic Cycle
While the precise mechanism can vary with reaction conditions, a generally accepted pathway for the direct amidation of a carboxylic acid (R-COOH) and an amine (R'-NH₂) is illustrated below. The cycle begins with the activation of the carboxylic acid on the CuNP surface, followed by nucleophilic attack from the amine to form a tetrahedral intermediate, which then collapses to release the amide product and water, regenerating the active catalytic site.
Caption: Proposed mechanism for CuNP-catalyzed direct amidation.
Experimental Protocols: A Validated System
This section is divided into two core protocols: the synthesis and characterization of the copper nanoparticle catalyst, and the subsequent catalytic synthesis of benzamide. Following these steps ensures the reliability and reproducibility of the results.
Protocol 1: Synthesis and Characterization of CuNPs
This protocol details a chemical reduction method for synthesizing stable and well-dispersed copper nanoparticles, a process that is both high-yield and requires minimal specialized equipment.[8]
Preparation of Precursor Solution: In a 250 mL three-neck flask, dissolve a specific amount of anhydrous CuCl₂ and PVP in ethylene glycol. (e.g., 0.37 M Cu²⁺ with a 1:4 mass ratio of CuCl₂ to PVP).[4]
Heating and Stirring: Heat the mixture to 70°C under vigorous stirring for 30 minutes to ensure complete dissolution and complexation.[4]
Reduction Step: Prepare a 0.5 M solution of L-ascorbic acid in deionized water. Add this solution dropwise to the heated copper solution while maintaining stirring.[4] A color change to a reddish-brown suspension indicates the formation of CuNPs. Continue stirring for an additional 10 minutes.[9]
Isolation: Allow the solution to cool to room temperature. Isolate the newly formed CuNPs by centrifugation.
Washing: Wash the nanoparticles repeatedly with ethanol and deionized water to remove any unreacted precursors and excess PVP. Centrifuge between each wash.
Drying: Dry the purified CuNPs in a vacuum oven at a low temperature (e.g., 40-50°C) overnight.
Storage: Store the dried CuNP powder under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Copper nanoparticles can oxidize to copper oxides (Cu₂O or CuO) when exposed to air, especially at elevated temperatures.[8]
Catalyst Characterization (Self-Validation):
Before use, it is critical to characterize the synthesized nanoparticles to validate their properties.
Technique
Purpose
Expected Result
UV-Vis Spectroscopy
Confirm nanoparticle formation
A characteristic surface plasmon resonance peak for CuNPs between 560-600 nm.[10][11]
X-Ray Diffraction (XRD)
Determine crystal structure and size
Diffraction peaks corresponding to the face-centered cubic (fcc) structure of metallic copper.[12]
Transmission Electron Microscopy (TEM)
Visualize morphology and size distribution
Images showing spherical nanoparticles with a narrow size distribution (e.g., 25-40 nm).[4]
Protocol 2: CuNP-Catalyzed Synthesis of Benzamide
This protocol describes the direct coupling of benzoic acid and aniline as a model reaction to produce benzanilide (a benzamide derivative).
Materials:
Benzoic Acid
Aniline
Synthesized Copper Nanoparticles (CuNPs)
Toluene (Solvent)
Anhydrous Magnesium Sulfate (MgSO₄)
Ethyl Acetate
Hexane
Equipment:
Round-bottom flask equipped with a reflux condenser
Column chromatography setup (optional, for purification)
Step-by-Step Procedure:
Reaction Setup: To a round-bottom flask, add benzoic acid (1.0 mmol), aniline (1.2 mmol), the synthesized CuNPs (e.g., 5 mol%), and toluene (5 mL).
Reaction Conditions: Heat the mixture to reflux (approx. 110°C) with vigorous stirring.
Monitoring: Monitor the reaction progress using TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 8-12 hours.
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The heterogeneous catalyst can be separated by simple filtration.[13] The recovered catalyst can be washed, dried, and reused for subsequent reactions.
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid, followed by a wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
Purification and Analysis: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield pure benzanilide. Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of the Experimental Workflow
Caption: Overall workflow for CuNP synthesis and catalytic benzamide formation.
Expected Results and Scope
The described protocol is robust and applicable to a range of substrates. The table below summarizes typical yields for the amidation of various substituted benzoic acids and anilines, demonstrating the versatility of the CuNP catalyst.
Entry
Carboxylic Acid
Amine
Yield (%)
1
Benzoic Acid
Aniline
92
2
4-Methoxybenzoic Acid
Aniline
95
3
4-Nitrobenzoic Acid
Aniline
88
4
Benzoic Acid
4-Methylaniline
90
5
Benzoic Acid
4-Chloroaniline
85
Field Insights & Troubleshooting:
Catalyst Oxidation: If a significant decrease in catalytic activity is observed, it may be due to the oxidation of the CuNPs. Ensure storage under an inert atmosphere and consider a brief reduction step (e.g., washing with a dilute hydrazine solution) if oxidation is suspected.
Poor Yields: Low yields may result from insufficient reaction time or temperature. Ensure the reaction is heated to a consistent reflux. Additionally, the purity of the reactants, particularly the amine, is crucial, as impurities can poison the catalyst surface.
Catalyst Reusability: The zeolite- or carbon-supported CuNPs have shown excellent reusability, often for up to ten cycles without a significant loss in activity.[6] Simple filtration, washing with a solvent like ethyl acetate, and drying are sufficient for regeneration.
References
Moglie, Y., et al. (2018). Amide Bond Formation Catalyzed by Recyclable Copper Nanoparticles Supported on Zeolite Y under Mild Conditions. ChemCatChem. Available at: [Link]
Salah, I., et al. (2024). Preparation and characterization of copper nanoparticles as antibacterial activity. Scientific Reports.
Cassar, D. R., et al. (2018). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Catalysis. Available at: [Link]
Díaz-García, D., et al. (2023). Biosynthesis of Copper Nanoparticles with Medicinal Plants Extracts: From Extraction Methods to Applications. Pharmaceutics. Available at: [Link]
Adochite, C., et al. (2021). Copper Nanoparticles: Synthesis and Characterization, Physiology, Toxicity and Antimicrobial Applications. MDPI. Available at: [Link]
Chen, Y.-C., et al. (2021). Synthesis and Characterization of Copper Nanoparticles: A Laboratory Experiment for Undergraduate Physical Chemistry. Journal of Chemical Education. Available at: [Link]
Wang, C., et al. (2021). Copper-catalyzed direct amide bond formation from amines and carboxylic acids via isothiocyanate activation. Organic & Biomolecular Chemistry. Available at: [Link]
Gawande, M. B., et al. (2016). Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis. Chemical Reviews. Available at: [Link]
Liu, Z., et al. (2023). A simple method for the synthesis of copper nanoparticles from metastable intermediates. RSC Advances. Available at: [Link]
Lundberg, H. (2016). Copper Catalyzed Construction of Amide Linkages via Coupling between Unactivated Acids and Amines.
Liu, Z., et al. (n.d.). A simple method for the synthesis of copper nanoparticles from metastable intermediates. Northwestern Polytechnical University.
Jelic, J., et al. (2020). Supported Cu Nanoparticles as Selective and Stable Catalysts for the Gas Phase Hydrogenation of 1,3-Butadiene in Alkene-Rich Feeds. The Journal of Physical Chemistry C. Available at: [Link]
Anaraki-Ardakani, H., et al. (2015). Copper-catalyzed one-pot synthesis of benzimidazole derivatives.
Kustov, L. M., et al. (2020). Preparation and Characterization of the Catalyst Based on the Copper Nanoparticles. International Journal of Nanoscience and Nanotechnology.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
Isidro-Llobet, A., et al. (2019). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]
General protocol for ortho-lithiation of N,N-dialkylbenzamides
Application Note: Precision Ortho-Lithiation of N,N-Dialkylbenzamides Part 1: Executive Summary & Strategic Importance The functionalization of aromatic scaffolds is a cornerstone of medicinal chemistry. While electrophi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Ortho-Lithiation of N,N-Dialkylbenzamides
Part 1: Executive Summary & Strategic Importance
The functionalization of aromatic scaffolds is a cornerstone of medicinal chemistry. While electrophilic aromatic substitution (EAS) is governed by electronic effects often yielding mixtures, Directed Ortho Metalation (DoM) offers regiospecific control governed by coordination chemistry.
N,N-dialkylbenzamides represent one of the most powerful classes of Directed Metalation Groups (DMGs) . They exhibit high coordination capability with lithium bases, enabling rapid and selective deprotonation at the ortho position. However, this potency comes with a risk: the amide carbonyl is susceptible to nucleophilic attack, leading to ketone byproducts or the Anionic Fries Rearrangement.
This guide details a robust, field-proven protocol for the ortho-lithiation of N,N-dialkylbenzamides, emphasizing the critical balance between kinetic deprotonation and thermodynamic stability .
Part 2: Mechanistic Insight (The "Why")
The Complex Induced Proximity Effect (CIPE)
Unlike random deprotonation, DoM relies on the pre-coordination of the alkyllithium aggregate to the Lewis-basic oxygen of the amide. This coordination anchors the base, bringing the basic alkyl anion into immediate proximity with the ortho proton.
Coordination: The lithium cation (
) coordinates to the amide oxygen.
Acidification: This coordination inductively acidifies the ortho proton.
Deprotonation: The agostic interaction lowers the activation energy for proton removal, forming a discrete lithiated species stabilized by an intramolecular chelate.
Critical Risk: If the reaction temperature rises or the amide is sterically unencumbered (e.g., N,N-dimethyl), the alkyllithium may attack the carbonyl (1,2-addition) rather than deprotonating the ring.
Figure 1: Mechanistic pathway of Directed Ortho Metalation (DoM) emphasizing the CIPE pathway versus the parasitic nucleophilic attack.
Part 3: Critical Parameter Optimization
To ensure reproducibility, the following variables must be strictly controlled.
Amide Substituents: Sterics are Safety
The choice of alkyl group on the nitrogen is the primary determinant of success.
N,N-Diethyl: The industry standard. Good balance of stability and reactivity. Requires strictly low temperatures (-78°C).
N,N-Diisopropyl: Superior stability. The bulky isopropyl groups physically shield the carbonyl from nucleophilic attack, allowing for lithiation at slightly higher temperatures (e.g., -40°C) if necessary, though -78°C is still preferred.
N,N-Dimethyl:Avoid. High risk of nucleophilic attack.
The Base: s-BuLi vs. n-BuLi
Recommendation:
-BuLi (1.1 - 1.3 equiv) .
Reasoning:
-BuLi is a stronger base and more sterically hindered than -BuLi. This promotes faster deprotonation at cryogenic temperatures (-78°C), minimizing the time the molecule sits in the "danger zone" where nucleophilic attack can occur.
Additive:TMEDA (1.1 - 1.3 equiv) is mandatory. It breaks up alkyllithium aggregates (oligomers) into more reactive monomers/dimers, accelerating the reaction rate.[1]
Solvent & Temperature
Solvent: Anhydrous THF (Tetrahydrofuran). Ether can be used but THF promotes better solvation of the lithium species.
Temperature:-78°C (Acetone/Dry Ice) .
Warning: Above -50°C, the ortho-lithiated species can undergo an Anionic Fries Rearrangement , where the anion attacks its own amide carbonyl to form an ortho-hydroxy ketone.
Part 4: Standard Operating Procedure (SOP)
Objective: Ortho-lithiation of N,N-Diethylbenzamide and trapping with Benzaldehyde.
Materials
N,N-Diethylbenzamide (1.0 equiv, dried via azeotrope or molecular sieves).
-BuLi (1.2 equiv, titrated immediately prior to use).
TMEDA (1.2 equiv, distilled over
).
Anhydrous THF (0.5 M concentration relative to substrate).
Electrophile (Benzaldehyde, 1.5 equiv).
Ammonium Chloride (sat. aq. solution).
Step-by-Step Protocol
System Preparation:
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Cool to room temperature under a positive pressure of nitrogen.
Reagent Charging:
Add anhydrous THF via syringe.
Add TMEDA (1.2 equiv).
Add N,N-Diethylbenzamide (1.0 equiv).
Note: Ensure the amide is fully dissolved.
Cryogenic Cooling:
Submerge the flask in a Dry Ice/Acetone bath (-78°C).
Allow the solution to equilibrate for 15 minutes.
Metalation (The Critical Step):
Add
-BuLi (1.2 equiv) dropwise down the side of the flask over 10–15 minutes.
Why: Adding down the cold wall pre-cools the reagent, preventing localized hotspots that cause decomposition.
Stir at -78°C for 45–60 minutes . The solution typically turns a distinct color (often yellow or orange), indicating anion formation.
Validation (Optional but Recommended):
Remove a 0.1 mL aliquot, quench immediately into
, and run a crude NMR. >95% deuterium incorporation at the ortho position confirms successful lithiation.
Electrophile Trapping:
Dissolve the electrophile (Benzaldehyde, 1.5 equiv) in a minimal amount of THF.
Add dropwise to the lithiated mixture at -78°C.
Crucial: Do not remove the cooling bath yet. Exotherms can trigger side reactions.
Warming & Quench:
Allow the reaction to stir at -78°C for 30 minutes.
Remove the bath and allow to warm to room temperature over 1 hour.
Quench with saturated
solution.
Workup:
Extract with EtOAc (3x).
Wash combined organics with Brine.
Dry over
, filter, and concentrate.
Purify via flash column chromatography.
Part 5: Troubleshooting & Data Analysis
Decision Tree for Optimization
Figure 2: Troubleshooting logic for common failure modes in benzamide lithiation.
Comparative Data: Electrophile Efficiency
Electrophile
Reagent Added
Product Type
Typical Yield (%)
Notes
Proton Source
/
Deuterated Amide
>95%
Used for titration/validation.
Aldehyde
Benzaldehyde
Phthalide / Alcohol
80-90%
Often cyclizes to phthalide upon acidic workup.
Silane
Silyl-benzamide
85-95%
Very fast reaction; excellent yield.
Borate
Boronic Acid
70-80%
Requires careful oxidative workup.
Halogen
Iodo-benzamide
85%
Iodine must be dissolved in THF first.
References
Snieckus, V. (1990). Directed ortho metalation.[1][2][3][4][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link
Beak, P., & Brown, R. A. (1982). The tertiary amide as a directing group.[6] The Journal of Organic Chemistry, 47(1), 34–46. Link
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
MacNeil, S. L., et al. (2006). Combined Directed ortho Metalation−Cross Coupling Strategies. Organic Letters, 8(6), 1133-1136. Link
Anctil, E. J.-G., & Snieckus, V. (2009). The Directed Ortho Metalation-Cross Coupling Symbiosis. Journal of Organometallic Chemistry, 653, 150-160. Link
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: OPT-YIELD-6935
Subject: Yield Maximization & Troubleshooting for N,N-Dimethyl-3-methylbenzamide (CAS 6935-65-5)
Assigned Specialist: Senior Application Scientist
Executive Summary & Compound Identity
You have requested support for the synthesis of N,N,3-trimethylbenzamide . To ensure technical precision, please verify your target compound against the data below. This guide distinguishes your target from its common analog, DEET (N,N-diethyl-m-toluamide), as the physical properties and handling of the amine reagent differ significantly.
Parameter
Target Compound
Common Analog (DEET)
IUPAC Name
N,N-Dimethyl-3-methylbenzamide
N,N-Diethyl-3-methylbenzamide
CAS Number
6935-65-5
134-62-3
Amine Reagent
Dimethylamine (Gas/Soln)
Diethylamine (Liquid)
State (RT)
Low-melting solid / Viscous Liquid
Liquid
Key Challenge
Volatility of amine reagent
Purification of liquid product
Core Synthesis Workflow (The "Acid Chloride" Route)
To maximize yield (>90%), we recommend the Acid Chloride Activation Route over direct coupling agents (EDC/HATU). Direct coupling often suffers from difficult purification of urea byproducts and higher reagent costs.
Workflow Visualization
The following diagram illustrates the critical decision points where yield is typically lost (in red) and the correct pathway (in green).
Caption: Critical pathway for N,N,3-trimethylbenzamide synthesis. Red nodes indicate yield-killing side reactions.
Troubleshooting & Optimization (Q&A)
Module A: Reagent Activation (Step 1)
Q: My crude yield is good, but the purity is low. NMR shows starting material (m-toluic acid). Why?A: This indicates incomplete activation or hydrolysis of the acid chloride.
The Cause: m-Toluoyl chloride is moisture-sensitive. If you use thionyl chloride (SOCl2) that is old or wet, or if you expose the intermediate to humid air, it reverts to the acid.
The Fix:
Use freshly distilled SOCl2 .
Add a catalytic amount of DMF (Dimethylformamide) (1-2 drops per 10g acid). This forms the Vilsmeier reagent in situ, drastically accelerating chloride formation.
Azeotropic Drying: After the SOCl2 reflux, add dry toluene and rotary evaporate. Repeat twice. This ensures all residual SOCl2 and HCl are removed, which can degrade the amine in the next step.
Module B: Amidation & Stoichiometry (Step 2)
Q: I am using aqueous dimethylamine (40%), but my yields are inconsistent (60-80%).A: Aqueous conditions (Schotten-Baumann) create a competition between Amidation (forming product) and Hydrolysis (destroying acid chloride).
The Causality: While water absorbs the HCl byproduct, it also attacks the acid chloride.
Optimization Protocol (Anhydrous Route): Switch to Dimethylamine in THF (2.0M) or Dimethylamine Hydrochloride salt .
Why? Eliminating water forces the reaction solely toward the amide.
Stoichiometry: Use 1.0 eq Acid Chloride , 1.2 eq Dimethylamine , and 2.5 eq Triethylamine (TEA) . The TEA acts as an HCl scavenger (sacrificial base), preserving your expensive amine.
Q: The reaction mixture turns into a solid sludge. Is this normal?A: Yes, this is the formation of Triethylamine Hydrochloride (TEA·HCl) salts.
Impact: If the sludge is too thick, stirring stops, and local hotspots degrade the product.
The Fix: Add anhydrous DCM (Dichloromethane) or THF until stirring is fluid. The salt precipitation drives the reaction to completion (Le Chatelier’s principle).
Module C: Work-up & Purification
Q: How do I remove the "fishy" smell (excess amine) and unreacted acid without column chromatography?A: You can achieve >98% purity using a specific Acid/Base Wash Sequence . Do not rely on chromatography for this simple amide; it is time-consuming and wastes solvent.
Extraction Logic Diagram:
Caption: Liquid-Liquid Extraction strategy to isolate N,N,3-trimethylbenzamide without chromatography.
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Mechanistic review of amide coupling efficiency). Retrieved from [Link]
Optimization
Technical Support Center: N,N-Dialkylbenzamide Synthesis Optimization
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Impurity Profiling & Troubleshooting in Benzamide Synthesis Introduction Welcome to the technical support center. You are likely h...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Impurity Profiling & Troubleshooting in Benzamide Synthesis
Introduction
Welcome to the technical support center. You are likely here because your HPLC trace for an N,N-dialkylbenzamide (e.g., DEET, N,N-diethylbenzamide) shows unexpected peaks, or your product has persistent coloration/odor.
While amide coupling is often viewed as "freshman chemistry," achieving pharmaceutical-grade purity (>99.5%) requires navigating a specific landscape of competing kinetics.[1] The dominant synthesis route—Schotten-Baumann or Anhydrous Acid Chloride coupling —is robust but prone to specific "silent" impurities that standard workups often miss.
This guide treats your synthesis as a system of competing pathways. We will troubleshoot the specific failures that lead to common impurities.
Module 1: Critical Impurity Pathways
Before troubleshooting, visualize the "Hidden" competition occurring in your flask. You intend to make an Amide, but thermodynamics often favors the Anhydride or the Acid if moisture or stoichiometry is mismanaged.
Visualizing the Competition
The following diagram maps the kinetic competition between the desired product and the three most common impurities.
Figure 1: Kinetic competition in benzamide synthesis.[1] Note that Impurity B (Anhydride) requires the formation of Impurity A (Acid) first, creating a cascading failure mode.
Module 2: Troubleshooting Tickets (FAQ)
Ticket #001: The "Ghost" Peak (High MW Impurity)
User Report: "I have a persistent impurity eluting after my product on reverse-phase HPLC. It’s not the acid or the amine. It survives the basic workup."
Diagnosis:Benzoic Anhydride Formation.
This is the most insidious impurity in benzamide synthesis. It forms when the reaction generates Carboxylic Acid (due to moisture), which is then deprotonated by your base to form a Carboxylate. This Carboxylate acts as a nucleophile, attacking the remaining Acid Chloride.
Why it survives workup: Anhydrides are surprisingly stable to mild aqueous base washes (like sat.[1] NaHCO₃) because they are lipophilic and hide in the organic layer.
Corrective Action:
Quench with Amine, not Water: If you have excess Acid Chloride, do not quench with water immediately.[1] Add a "sacrificial" primary amine (like dimethylaminopropylamine) or simply stir with mild base for a longer duration before separation.[1]
The Nucleophilic Wash: Wash the organic layer with a solution of DMAPA (N,N-dimethyl-1,3-propanediamine) or aqueous NaOH (if your amide is stable) to cleave the anhydride.
Ticket #002: Persistent Starting Material (Benzoic Acid)
User Report: "My NMR shows benzoic acid peaks even after washing with NaHCO₃."
Diagnosis:Phase Transfer Failure or pH Misalignment.
In Schotten-Baumann reactions (biphasic), the acid chloride can hydrolyze before it enters the organic phase to react with the amine. Alternatively, your workup pH is not high enough to fully deprotonate the acid into the aqueous layer.
Corrective Action:
Check pH: Ensure the aqueous layer is pH > 10 during the basic wash. Benzoic acids have pKa values around 4-5; you need to be at least 2 pH units above this to drive the equilibrium >99% to the salt form (benzoate).
Solvent Choice: If using a biphasic system, ensure vigorous stirring. If using an anhydrous system (DCM), ensure your starting materials are dry.[1] Acid chlorides are moisture scavengers.[1]
Ticket #003: The "Fishy" Odor (Residual Amine)
User Report: "The product is an oil, but it smells like the starting amine. I washed it with water."
Diagnosis:Lipophilic Amine Retention.
Dialkylamines (like diethylamine) are moderately soluble in organic solvents.[1] Water washes alone are insufficient to partition them out, especially if the amine is somewhat lipophilic.
Corrective Action:
The Acid Swing: You must wash the organic layer with 1M HCl (or 10% Citric Acid if acid-sensitive). This protonates the amine (R₂NH → R₂NH₂⁺), making it ionic and forcing it into the aqueous layer.
Module 3: The Self-Validating Workup Protocol
Do not rely on "standard" washes.[1] Use this logical sequence designed to chemically strip specific impurities based on pKa and solubility.
Protocol: The "Acid-Base Swing"
Step
Reagent
Target Impurity
Mechanism
1
1M HCl (aq)
Unreacted Amine
Protonation (Base → Salt).[1] Forces amine into aqueous layer.[1]
Technical Support Center: Purification of Crude N,N,3-Trimethylbenzamide
Welcome to the technical support guide for the purification of crude N,N,3-trimethylbenzamide (C₁₀H₁₃NO, MW: 163.22 g/mol )[1][2] via column chromatography. This resource is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of crude N,N,3-trimethylbenzamide (C₁₀H₁₃NO, MW: 163.22 g/mol )[1][2] via column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during this specific purification process.
This section addresses the essential questions to consider before starting your purification. A well-planned experiment is the key to a successful separation.
Q1: What are the recommended stationary and mobile phases for purifying N,N,3-trimethylbenzamide?
A1: The standard choice for the stationary phase is silica gel . N,N,3-trimethylbenzamide is a moderately polar tertiary amide. Silica gel, with its surface silanol (Si-OH) groups, is highly polar and effectively separates compounds based on their polarity through hydrogen bonding and dipole-dipole interactions.[3]
For the mobile phase (eluent), a two-component system is ideal for fine-tuning polarity. The most common and effective system is a mixture of a non-polar solvent and a more polar solvent.
Standard Recommendation:Ethyl Acetate (EtOAc) in Hexanes (or Heptane) .
Alternative: Methanol/Dichloromethane (MeOH/DCM) can be used for more polar compounds, but typically an EtOAc/Hexane system provides sufficient polarity and better resolution for this specific amide.[4][5]
Causality: The principle of normal-phase chromatography is that the polar stationary phase retains polar compounds more strongly.[6][7] By starting with a low-polarity mobile phase (e.g., 10% EtOAc in Hexanes) and gradually increasing the polarity, you can selectively elute compounds. Non-polar impurities will travel down the column faster, followed by your moderately polar product, while highly polar impurities (like residual 3-methylbenzoic acid) will be retained more strongly on the silica.
Q2: How do I determine the optimal solvent system ratio before running the column?
A2: The optimal solvent ratio is determined using Thin-Layer Chromatography (TLC) . This preliminary step is critical and saves significant time and resources. The goal is to find a solvent mixture that gives your target compound, N,N,3-trimethylbenzamide, a Retention Factor (Rf) of approximately 0.25-0.35 .[8][9]
Experimental Protocol: Determining Optimal Eluent via TLC
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc). Also, prepare separate solutions of your starting materials if available, for comparison.
Spot the Plate: Using a capillary tube, spot the crude mixture and any standards onto the baseline of a silica gel TLC plate.
Develop the Plate: Place the TLC plate in a sealed chamber containing a prepared solvent mixture (e.g., start with 20% EtOAc/Hexanes). Ensure the chamber is saturated with solvent vapor.
Analyze: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry.
Visualize: Examine the plate under a UV lamp (254 nm).[10][11] Aromatic compounds like N,N,3-trimethylbenzamide will appear as dark spots on the fluorescent background.[12] Circle the spots with a pencil.
Calculate Rf: Measure the distance the spot traveled from the baseline and divide it by the distance the solvent front traveled. Rf = (distance traveled by spot) / (distance traveled by solvent front).
Optimize:
If the Rf is too low (<0.2), the solvent system is not polar enough. Increase the proportion of ethyl acetate.
If the Rf is too high (>0.5), the solvent is too polar. Decrease the proportion of ethyl acetate.
Test several ratios (e.g., 10%, 20%, 30% EtOAc/Hexanes) to find the ideal Rf.
An Rf of ~0.3 ensures that the compound will move through the column at a reasonable rate, allowing for good separation from impurities with different polarities.[8][13]
Q3: What are the expected Rf values for the product and common impurities?
A3: The exact Rf values depend on the precise solvent system, but their relative order is predictable based on polarity. In a standard silica gel/EtOAc-Hexane system:
Compound
Structure
Expected Polarity
Expected Relative Rf Value
Rationale for Elution Order
3-Methylbenzoyl Chloride
Aromatic Acid Chloride
Moderately Polar
High
Less polar than the amide product; will elute relatively quickly.
N,N,3-Trimethylbenzamide
Aromatic Tertiary Amide
Moderately Polar (Target)
Medium (~0.3 in optimal system)
The target compound. Its polarity allows for good binding to silica, separating it from less polar byproducts.
3-Methylbenzoic Acid
Aromatic Carboxylic Acid
Very Polar
Low (often near baseline)
The carboxylic acid group is highly polar and will bind very strongly to the silica gel, eluting last or not at all with moderately polar eluents.[14]
Dimethylamine
Secondary Amine
Very Polar / Basic
Low (may streak)
Highly polar and basic, will interact strongly with acidic silica gel.
Q4: How can I visualize the spots on the TLC plate if UV light is insufficient?
A4: While the benzamide ring makes N,N,3-trimethylbenzamide UV-active, some impurities may not be.[10] If you suspect non-UV active impurities or want secondary confirmation, use a chemical stain.
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain. It reacts with any compound that can be oxidized, appearing as yellow/brown spots on a purple background.
Ninhydrin Stain: This stain is specifically for primary and secondary amines, which will appear as colored spots (often purple or yellow) upon heating. This can be useful for detecting residual dimethylamine.
Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.
Protocol: After UV visualization, dip the TLC plate into the stain solution using forceps, remove it, and gently heat it with a heat gun until spots appear.[15]
Section 2: Troubleshooting Guide
Even with careful planning, challenges can arise. This section provides a systematic approach to diagnosing and solving common chromatography problems.
Q1: My compound is not moving from the baseline (Rf ≈ 0). What should I do?
A1: This indicates your mobile phase is not polar enough to displace the compound from the stationary phase.[6]
Cause: The eluent has insufficient polarity. Your compound is binding too strongly to the silica gel.
Solution: Systematically increase the polarity of the eluent. If you are using 10% EtOAc/Hexanes, try 20%, then 30%. A small increase in the polar component can have a significant effect on the Rf value.
Expert Tip: If large increases in EtOAc are ineffective, a stronger polar solvent may be needed. Adding a small amount of methanol (e.g., 1-2%) to the EtOAc/Hexane mixture can dramatically increase solvent strength. However, use methanol sparingly (>10%) as it can potentially dissolve some silica gel.[5]
Q2: My compound is running with the solvent front (Rf ≈ 1). How do I fix this?
A2: This is the opposite problem: your mobile phase is too polar.
Cause: The eluent is too polar. Your compound has a much higher affinity for the mobile phase than the stationary phase and is not being retained.
Solution: Decrease the polarity of the eluent. If you are using 50% EtOAc/Hexanes, reduce it to 30%, then 20%, and re-check the Rf by TLC.
Q3: I'm seeing overlapping spots or poor separation in my collected fractions. What are the likely causes?
A3: Poor separation is a common issue with several potential causes. Use the following diagnostic workflow to identify the root cause.
Caption: Troubleshooting workflow for poor column chromatography separation.
Improper Solvent System: If the Rf values of your product and an impurity are too close on the TLC plate (ΔRf < 0.2), they will be very difficult to separate on the column.[8] You must find a different solvent system that maximizes this separation.
Column Overloading: Loading too much crude material onto the column is a primary cause of failure. The stationary phase has a finite capacity. Overloading leads to broad, overlapping bands that cannot be resolved.
Poor Column Packing: Cracks, channels, or air bubbles in the silica bed create preferential pathways for the solvent, leading to uneven band fronts and poor separation. Always pack the column as a uniform slurry.[16]
Sample Loading: The sample must be loaded onto the column in a tight, narrow band using the minimum amount of solvent.[16] If the sample is dissolved in too much solvent, or a solvent that is stronger than the mobile phase, the band will broaden significantly before the separation even begins.[17] For samples that are not very soluble in the mobile phase, "dry loading" (adsorbing the sample onto a small amount of silica first) is a superior technique.[18][19]
Q4: My final, combined product fractions are still impure. What went wrong?
A4: This frustrating outcome usually points to one of two issues:
Cross-Contamination of Fractions: You may have been too inclusive when combining fractions. It is critical to analyze every fraction (or every few fractions) by TLC before combining them. Pool only the fractions that show a single, pure spot corresponding to your product. Fractions that are "mixed" with impurities should be kept separate and can potentially be re-purified.
Co-eluting Impurity: An impurity may have an Rf value that is nearly identical to your product in the chosen solvent system. If you've optimized your TLC and still see a persistent impurity, you may need to try a completely different solvent system (e.g., switch from EtOAc/Hexane to Acetone/DCM) or a different stationary phase (e.g., alumina) to alter the selectivity of the separation.
References
Brainly. (2022). What should the Rf value of your desired compound be to achieve good separation in a column chromatography. [Link]
ResearchGate. (2021). What is the optimal Rf value for our compound of interest when running silica column chromatography?. [Link]
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. [Link]
Unknown. (n.d.). How to run column chromatography. [Link]
Moe, N. S. (1967). The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. Acta Chemica Scandinavica, 21, 1389. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: SB-BENZ-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting Low Yield in Schotten-Baumann Benzoylation
Executive Summary & Kinetic Logic
Welcome to the Reaction Optimization Support Center. You are likely experiencing low yields due to the Kinetic Competition inherent in the Schotten-Baumann reaction.
The reaction is a race between two nucleophiles attacking the benzoyl chloride:
The Amine (Target): Forms the benzamide.
The Hydroxide (Parasite): Hydrolyzes the chloride to benzoic acid.
Your goal is to bias the system toward Path A while maintaining a pH high enough to keep the amine deprotonated (active) but low enough to minimize hydroxide concentration.
Visualizing the Failure Points
The following diagram illustrates the mechanistic bifurcation where yields are lost.
Figure 1: Kinetic competition between amidation (green) and hydrolysis (red). The base is dual-purpose: it neutralizes acid but also destroys the reagent.
Troubleshooting Guide (Q&A)
Issue 1: "I isolated a large amount of white solid, but it's mostly Benzoic Acid."
Diagnosis: Hydrolysis dominated the reaction.
Root Cause:
Temperature too high: Hydrolysis has a higher activation energy; room temperature favors it over amidation.
Addition too fast: Adding benzoyl chloride rapidly creates localized "hotspots" of high concentration where hydroxide attacks indiscriminately.
pH too high: Using concentrated NaOH (>10%) increases the concentration of the competing nucleophile (
).
Corrective Action:
Chill the System: Maintain the reaction at 0–5°C (ice bath) during the addition.
Dilute the Base: Use 10% (2.5 M) NaOH rather than pellets or 50% solution.
Slow Addition: Add benzoyl chloride dropwise over 15–20 minutes.
Issue 2: "My amine didn't react; I recovered starting material."
Diagnosis: Amine protonation (Deactivation).
Root Cause: As the reaction proceeds, HCl is generated.[1] If the base is consumed or mixing is poor, the local pH drops. If
of the amine (typically 4–5 for anilines), the amine becomes . Ammonium salts are not nucleophiles.
Corrective Action:
Monitor pH: Use pH paper or a probe. Maintain pH 8–10 .
Buffer System: For sensitive amines, use a buffer or switch to sodium bicarbonate (
) which provides a milder, buffered alkaline environment compared to NaOH.
Issue 3: "The reaction is sluggish or formed a gummy oil."
Diagnosis: Phase Transfer Limitation.
Root Cause: Schotten-Baumann is biphasic (Water/Organic).[2] If the amine is highly lipophilic (e.g., long alkyl chain or polyaromatic), it stays in the organic phase while the base stays in the water. The interface is too small for effective neutralization.
Corrective Action:
Vigorous Stirring: A magnetic stir bar is often insufficient. Use an overhead stirrer or high-speed setting to create an emulsion.
Solvent Carrier: Dissolve the benzoyl chloride in a small amount of DCM or Diethyl Ether before addition to increase surface area.
Add a Catalyst: Add 1–5 mol% of a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) to shuttle hydroxide ions to the organic interface.
Optimized Protocol (Standard Operating Procedure)
This protocol is designed for the synthesis of N-Phenylbenzamide (Benzanilide) but is applicable to most benzamides.
Stoichiometry Table
Component
Role
Equivalents
Notes
Aniline Derivative
Limiting Reagent
1.0 eq
Dissolve/suspend in water first.
Benzoyl Chloride
Electrophile
1.1 – 1.2 eq
Slight excess accounts for hydrolysis.
NaOH (10% aq)
Base
2.0 – 2.5 eq
1 eq to neutralize HCl, 1+ eq to maintain pH.
Solvent
Medium
~10-15 mL/g
Water (primary) or Water/DCM (biphasic).
Step-by-Step Workflow
Preparation:
In a 250 mL Erlenmeyer flask, place 1.0 eq of Amine .
Add 15 mL of 10% NaOH (approx 2.5 eq).
Checkpoint: Ensure the amine is mostly suspended/dissolved. If the amine is solid and hydrophobic, dissolve it in a minimal amount of DCM (5 mL).
Temperature Control:
Place the flask in an ice-water bath. Cool to < 5°C .
Reaction (The Critical Step):
Measure 1.1 eq of Benzoyl Chloride .
Add dropwise over 15 minutes while stirring vigorously .
Why? Slow addition prevents localized heating and hydrolysis.
Stopper and Shake: After addition, stopper the flask and shake vigorously for 15 minutes. (Or stir rapidly for 30-45 mins).
Validation:
Check pH.[3] It must remain basic (pH > 8). If acidic, add 10% NaOH dropwise until basic.
Smell Test: The sharp, irritating odor of benzoyl chloride should disappear, replaced by the faint odor of the amide.
Recrystallization: Ethanol or Ethanol/Water is the standard solvent system for benzamides.
Workflow Decision Tree
Use this logic flow to guide your next experiment if the yield is currently low.
Figure 2: Decision matrix for diagnosing low yields based on crude product analysis.
Frequently Asked Questions (FAQs)
Q: Can I use Pyridine instead of NaOH?A: Yes. This is a modification often called the Einhorn variant. Pyridine acts as both the solvent, the base, and an acyl-transfer catalyst. It is excellent for unreactive amines but makes work-up harder (requires removing pyridine) and is more toxic.
Q: Why do I wash the product with dilute HCl?A: The reaction often leaves a small percentage of unreacted amine trapped in the solid. Since amines are basic, washing with dilute acid converts them into water-soluble ammonium salts (
), which wash away through the filter paper, leaving the neutral amide behind.
Q: My product is an oil that won't solidify. What now?A: This is common.[4][5]
Scratch the glass: Use a glass rod to scratch the side of the flask at the air/liquid interface to induce nucleation.
Seed it: Add a tiny crystal of the pure product if available.[1]
Chill: Place the oil in the freezer overnight.
Recrystallize: Dissolve in hot ethanol and add water dropwise until cloudy, then cool slowly.
References
Mechanism & Conditions: Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989, pp. 916-917.
How to minimize side products in N-substituted benzamide synthesis
Status: Operational Ticket ID: BENZ-SYNTH-OPT-001 Subject: Minimizing Side Products in Amide Coupling Assigned Specialist: Senior Application Scientist Welcome to the Synthesis Optimization Hub You have reached the Tier...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: BENZ-SYNTH-OPT-001
Subject: Minimizing Side Products in Amide Coupling
Assigned Specialist: Senior Application Scientist
Welcome to the Synthesis Optimization Hub
You have reached the Tier 3 Technical Support guide for amide bond formation. This documentation is designed for researchers experiencing suboptimal yields or persistent impurities in the synthesis of
-substituted benzamides. Unlike standard textbook procedures, this guide focuses on failure modes —specifically, how to identify, prevent, and remove the three most common side products: Benzoic Acid (Hydrolysis) , Imides (Over-acylation) , and -Acylureas .
Module 1: The Acid Chloride Route (Schotten-Baumann & Anhydrous)
Context: You are using Benzoyl Chloride (or derivatives) + Amine.
Primary Failure Mode: Hydrolysis (returning to starting material) or Imide formation (double reaction).
Troubleshooting Workflow
Symptom
Diagnosis
Root Cause
Corrective Action
Low Yield + White Precipitate (Acid)
Hydrolysis
Water entered the anhydrous system OR pH dropped < 8 in biphasic system.
Anhydrous: Dry solvents over molecular sieves. Biphasic: Maintain pH > 10 using NaOH.
New Spot (High R) / Double MW
Over-acylation (Imide)
Excess Acid Chloride used ( eq) with a primary amide product.
Reduce Acid Chloride to eq. Add amine slowly to the chloride at C.
Violent Exotherm / Darkening
Decomposition
Uncontrolled addition rate.
Dilute acid chloride in DCM; add dropwise at C to C.
Mechanistic Insight: The "Goldilocks" Zone
In Schotten-Baumann conditions (Biphasic: Water/DCM or Water/Ether), the reaction relies on the amine being a better nucleophile than water.
If pH is too low (< 7): The amine is protonated (
) and cannot react. The acid chloride eventually hydrolyzes.
If pH is too high (> 12): Hydroxide (
) concentration competes effectively with the amine, leading to hydrolysis.
Protocol 1.1: Optimized Schotten-Baumann
Dissolve Amine (
eq) in DCM ( M).
Add aqueous NaOH (
eq, M).
Cool to
C.
Add Benzoyl Chloride (
eq) dropwise over 15 mins.
Critical Step: Vigorously stir (1000+ RPM). The reaction occurs at the interface.
Validation: Monitor pH. If it drops below 9, add more base immediately.
Visualizing the Pathway
Figure 1: Competitive pathways in Acid Chloride reactions. Note that the Product itself can act as a nucleophile if excess Acid Chloride is present, leading to Imide formation.
Chiral substrates; large scale (green solvent compatible) [2].
Protocol 2.1: T3P Coupling (Low Epimerization)
Why T3P? Propylphosphonic anhydride (T3P) generates water-soluble byproducts and shows the lowest rate of epimerization among common reagents [3].
Dissolve Benzoic Acid (
eq) and Amine ( eq) in EtOAc or DCM.
Add Pyridine (
eq). Note: Pyridine is superior to DIPEA for minimizing racemization with T3P [3].
Cool to
C.
Add T3P (
eq, 50% w/w solution) dropwise.
Allow to warm to RT.
Workup: Wash with water, then 0.5M HCl, then NaHCO
. The phosphorus byproducts wash away instantly.
Visualizing the Rearrangement Risk
Figure 2: The critical role of additives (HOBt/Oxyma) in intercepting the O-Acylisourea to prevent N-Acylurea formation.
Module 3: Purification & Workup Logic
Context: The reaction is done, but the NMR is dirty.
Goal: Chemical purification (extraction) before resorting to chromatography.
The "Wash" Decision Tree
Remove Excess Amine:
Wash organic layer with 1M HCl or 10% Citric Acid .
Exception: If your product has a basic nitrogen (e.g., pyridine ring), do NOT use acid wash; use chromatography.
Q: My chiral center scrambled. I used HATU and DIPEA.A: HATU is extremely reactive. If the amine addition is slow, the base (DIPEA) can deprotonate the alpha-proton of the activated ester (oxazolone mechanism). Fix: Switch to T3P + Pyridine or Collidine (a weaker, non-nucleophilic base) instead of DIPEA [2].
Q: I see a spot running just above my product on TLC. What is it?A: It is likely the Imide (Over-acylation). This happens if you used excess acid chloride (
eq). Fix: Stir the crude mixture with 1M NaOH/THF (1:1) for 30 mins. This selectively hydrolyzes the unstable imide back to the amide without damaging the amide bond.
Q: My reaction turned black/tarry.A: Likely oxidation of the amine or thermal decomposition. Fix: Degas solvents with Nitrogen/Argon. Ensure the reaction is kept at
C during the addition of the activating agent.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2] Organic Letters, 13(19), 5048–5051. Link
Montalbetti, C. A., & Falque, V. (2005).[3][4][5] Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.[3] Link[3]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Benzamide Impurity Profiling
Status: Active
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Last Updated: February 7, 2026
Introduction
Welcome to the Benzamide Analytical Support Center. Benzamide pharmacophores (e.g., Metoclopramide, Entinostat, various antipsychotics) present unique challenges in impurity profiling due to their basic nitrogen centers, amide resonance stability, and potential for rotational isomerism. This guide addresses the three most critical inquiries received by our applications lab: chromatographic peak anomalies, structural elucidation of isobaric impurities, and trace analysis of genotoxic precursors.
Issue 1: "My main peak is tailing significantly (Tailing Factor > 1.5), masking early eluting impurities."
Root Cause Analysis:
Benzamides typically possess a basic amine functionality (
~9-10) and an amide group. Peak tailing in Reverse Phase Chromatography (RPC) is predominantly caused by secondary silanol interactions .[1] At neutral pH, residual silanols () on the column stationary phase deprotonate to form silanates (), which act as cation exchangers, binding strongly to the protonated benzamide nitrogen.
Corrective Protocol: The "Low pH + Ion Suppression" Strategy
Mobile Phase Selection:
Do NOT use neutral buffers (e.g., Ammonium Acetate pH 6.8) for initial screening.
DO use low pH buffers (pH 2.5 - 3.0). At this pH, silanols are protonated (neutral), reducing secondary interactions.
Buffer Additives:
If tailing persists at pH 3.0, add Triethylamine (TEA) (5-10 mM) to the mobile phase. TEA acts as a sacrificial base, saturating active silanol sites.
Note: TEA is not MS-friendly. For LC-MS, use Ammonium Formate adjusted to pH 3.0 with Formic Acid, or use a column with "Charged Surface Hybrid" (CSH) technology.
Column Selection:
Switch to a highly end-capped C18 column or a column with an embedded polar group (EPG). EPGs provide a water layer that shields silanols.
Operating above the analyte deprotonates the benzamide, eliminating cation-exchange interactions.
Issue 2: "I see a split peak for the main compound, but MS spectra are identical."
Root Cause Analysis:
This is likely Rotational Isomerism (Rotamers) , not an impurity. The
bond in the amide group has partial double-bond character due to resonance, restricting rotation. If the energy barrier is high, the cis and trans conformers separate on the column.
Validation Protocol: Variable Temperature Study
Run the HPLC method at 25°C . Observe the split ratio (e.g., 90:10).
Increase column temperature to 45°C and then 60°C .
Result Interpretation:
If peaks merge: It is a rotamer. Higher thermal energy overcomes the rotational barrier, causing rapid interconversion (time-averaged single peak).
If peaks remain separated: It is a structural isomer or impurity.
Visualization: Troubleshooting Workflow
Caption: Decision tree for distinguishing physical separation artifacts (tailing, rotamers) from genuine chemical impurities.
Module 2: Impurity Identification (Degradants vs. Process)
Inquiry: "How do I distinguish between a hydrolysis degradant and a synthetic intermediate?"
Technical Insight:
Benzamides are susceptible to hydrolysis, yielding Benzoic Acid derivatives (Acidic) and Amines (Basic). However, these same moieties are often the starting materials (Process Impurities).
Differentiation Strategy: Forced Degradation & Mass Balance
Stress Testing: Subject the API to 0.1N HCl and 0.1N NaOH at 60°C for 4 hours.
LC-MS Signature: Look for a loss of the amine fragment. The parent mass (
) will shift to the corresponding benzoic acid mass ().
Process Intermediates: Often include "over-reacted" species (e.g., dibenzoylation) or unreacted precursors (e.g., anilines).
Key MS/MS Fragmentation Rules for Benzamides:
Neutral Loss: A characteristic loss of 17 Da (
) or 44 Da () often indicates primary amides.
Tropylium Ion: Benzyl-containing benzamides often generate a tropylium ion (
91) or benzoyl cation ( 105).
Module 3: Genotoxic Impurity (GTI) Strategy
Inquiry: "We used an aniline derivative in synthesis. How do we screen for it at ppm levels?"
Context:
Anilines are common precursors for benzamides but are often flagged as Potential Genotoxic Impurities (PGIs) (Class 2 or 3 in ICH M7). Standard UV detection is insufficient for the required limits (often < 10 ppm).
Protocol: Trace Analysis using SIM-Mode LC-MS
Instrumentation: Triple Quadrupole MS (QQQ) is preferred over Q-TOF for sensitivity.
Mode: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) .
Why? SIM/MRM filters out background noise, increasing Signal-to-Noise (S/N) ratio by 10-100x compared to full scan.
Sample Preparation:
If the API matrix suppresses the aniline signal, use Liquid-Liquid Extraction (LLE) .
Extraction: Dissolve API in acidic water (aniline is protonated/soluble). Wash with Dichloromethane (removes neutral organic API). Basify the aqueous layer and extract the aniline into organic solvent for analysis.
Visualization: GTI Assessment Workflow (ICH M7)
Caption: Workflow for classifying and controlling benzamide-related impurities per ICH M7 guidelines.
References
International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).
BenchChem Technical Support. Troubleshooting peak tailing in HPLC analysis of benzamides.
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions.
Bunton, C. A., et al. Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide.[3] Journal of Organic Chemistry.
Chrom Tech. What Causes Peak Tailing in HPLC?
Waters Corporation. Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities.
Technical Support Center: HPLC Analysis of N,N,3-Trimethylbenzamide
Senior Application Scientist: Dr. Aris Thorne Subject: Method Development, Troubleshooting, and Critical Pair Resolution for N,N,3-Trimethylbenzamide (N,N-Dimethyl-m-toluamide) Last Updated: February 7, 2026[1] Introduct...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist: Dr. Aris Thorne
Subject: Method Development, Troubleshooting, and Critical Pair Resolution for N,N,3-Trimethylbenzamide (N,N-Dimethyl-m-toluamide)
Last Updated: February 7, 2026[1]
Introduction: Understanding Your Analyte
Welcome to the technical support hub for N,N,3-Trimethylbenzamide (CAS: 6935-65-5).[1] Before initiating method development, you must understand the physicochemical behavior of this molecule to avoid common pitfalls.
Identity: This molecule is the dimethyl analog of DEET (N,N-Diethyl-m-toluamide).[1] It is often analyzed as a pharmaceutical intermediate, a stand-alone insect repellent, or a process impurity in DEET synthesis.[1]
pKa: Neutral amide.[1] It does not ionize significantly in the typical HPLC pH range (2–8).[1]
UV Cutoff: Strong absorption at <210 nm; specific aromatic band ~230–235 nm.[1]
Module 1: Quick Start – Standard Method (Tier 1)
User Question: "I need a robust, general-purpose method to assay N,N,3-Trimethylbenzamide purity. Where do I start?"
Scientist’s Response:
For general assay and purity checks (separating the amide from the carboxylic acid precursor, m-toluic acid), a standard C18 Reversed-Phase method is sufficient. We recommend adapting the USP method for DEET, as the chemistry is homologous.
Recommended Protocol (Baseline)
Parameter
Condition
Rationale
Column
C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm
Provides sufficient hydrophobic retention (k' > 2) for the methyl groups.[1]
Mobile Phase
Methanol : Water (45 : 55 v/v)
Methanol is preferred over Acetonitrile for benzamides to maximize methylene selectivity ().
User Question: "I see a shoulder on my main peak, or I cannot separate the meta-isomer (3-methyl) from the ortho- (2-methyl) or para- (4-methyl) isomers."
Scientist’s Response:
This is the most common technical hurdle. C18 columns separate primarily by hydrophobicity.[1] Since the ortho, meta, and para isomers have identical molecular weights and nearly identical LogP values, C18 often fails to resolve them (Co-elution).
The Solution: You must switch to a mechanism driven by
Stationary Phase Change: Switch from C18 to a Phenyl-Hexyl or Biphenyl phase.[1]
Mechanism:[2] The biphenyl ring on the column interacts with the benzene ring of your analyte. The steric hindrance of the methyl group position (ortho vs. meta vs. para) alters how the analyte "sits" against the stationary phase, creating separation.
Mobile Phase Modifier: Use Methanol.[1][3][4][5][6]
-electrons can compete with the analyte for the stationary phase, dampening the separation. Methanol allows the analyte's aromatic ring to interact fully with the Phenyl column.[1]
Decision Logic for Method Optimization
Figure 1: Decision tree for selecting the correct stationary phase based on impurity profile.
Module 3: Troubleshooting & FAQs (Tier 3)
Q1: My retention times are drifting significantly between runs. Why?
Diagnosis: Amides are sensitive to temperature due to cis-trans isomerization around the amide bond (rotamers), though less pronounced in tertiary amides like this than secondary ones.
Fix: Ensure your column oven is actively controlling temperature (± 0.1°C). Do not rely on ambient temperature.[1] We recommend 35°C or 40°C to ensure fast interconversion of any rotamers, resulting in a single, sharp peak.
Q2: I see peak tailing (Tailing Factor > 1.5). Is it silanol activity?
Diagnosis: Unlikely.[1] N,N,3-trimethylbenzamide is neutral.[1] It does not have a basic amine nitrogen that protonates to interact with silanols (the nitrogen lone pair is delocalized into the carbonyl).
Fix:
Check Sample Solvent: If you dissolved the sample in 100% Acetonitrile but your mobile phase is 55% Water, you are experiencing "solvent mismatch."[1] Dissolve the sample in the mobile phase.[1]
Check Column Overload: Inject less mass.
Impurity Tailing: If the tailing is actually a hidden impurity (like the acid precursor), add 0.1% Formic Acid to the mobile phase to suppress ionization of the impurity.
Q3: Can I use UV 210 nm for higher sensitivity?
Analysis: Yes, but with caution.
210 nm: Detects the amide bond
transition. High sensitivity, but susceptible to interference from mobile phase impurities and gradient baseline drift.[1]
230-254 nm: Detects the aromatic ring (Benzoyl band).[1] Lower sensitivity, but much higher specificity .[1]
Recommendation: Use 230 nm for the best balance.[1] Use 210 nm only if you are looking for trace impurities (<0.05%) and have high-purity solvents.[1]
Q4: How do I separate the precursor (m-Toluic Acid) from the Amide?
Science: The amide is neutral; the acid has a pKa ~4.2.
Protocol: Use a mobile phase pH of 3.0 (using Phosphate or Formate buffer).[1]
At pH 3.0, the acid is protonated (neutral) and will retain longer on C18, eluting after or close to the amide.
At pH 7.0, the acid is ionized (negative) and will elute near the void volume (t0), providing massive separation from the retained amide. Running at neutral pH is the easiest way to clear the acid interference.
Module 4: Validation Data Summary
When validating your method, expect the following typical performance metrics for N,N,3-trimethylbenzamide on a C18 column (150mm) with 45% MeOH:
Metric
Acceptance Criteria
Typical Result
Retention Time (RT)
N/A
~6 - 9 minutes
Tailing Factor (T)
< 2.0
1.05 - 1.20
Theoretical Plates (N)
> 2000
> 8000
Linearity ()
> 0.999
0.9998 (10 - 1000 µg/mL)
LOD
S/N > 3
~0.05 µg/mL (at 210 nm)
References
United States Pharmacopeia (USP). Diethyltoluamide (DEET) Monograph.[1] (The official standard for the N,N-diethyl analog, providing the baseline conditions for benzamide separation). [1]
PubChem. Benzamide, N,N,3-trimethyl- (Compound Summary). National Library of Medicine.[1] (Source for physicochemical properties like LogP and Molecular Weight).[1][7]
Snyder, L. R., & Kirkland, J. J.Introduction to Modern Liquid Chromatography.
NIST Chemistry WebBook. Benzamide, N,N,3-trimethyl-.[1] (Verification of CAS 6935-65-5 and structural data).
GC-MS troubleshooting for thermally labile impurities in benzamide synthesis
Topic: GC-MS Troubleshooting for Thermally Labile Impurities in Benzamide Synthesis Role: Senior Application Scientist Status: Active Introduction: The Benzamide Paradox Welcome to the technical support center. You are l...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: GC-MS Troubleshooting for Thermally Labile Impurities in Benzamide Synthesis
Role: Senior Application Scientist
Status: Active
Introduction: The Benzamide Paradox
Welcome to the technical support center. You are likely here because your GC-MS data contradicts your NMR or LC-MS results. You see a nitrile peak that shouldn't be there, or your main benzamide peak is tailing severely.
The Core Conflict: Benzamides are polar due to the amide (
) functionality. To analyze them by Gas Chromatography, we must apply heat to volatilize them. However, primary amides are thermally labile; they tend to dehydrate to nitriles () or hydrolyze to acids () upon contact with hot, active surfaces in the injector port.
This guide provides the diagnostic logic to distinguish between process impurities (real) and thermal artifacts (false), and the protocols to fix the latter.
Module 1: Diagnostic Workflow (The "Is it Real?" Phase)
Before changing your synthesis, you must validate your analytical method. If you see a peak corresponding to the nitrile (
), do not assume it is in your flask.
Diagnostic Protocol: The Inlet Temperature Ramp
Purpose: Determine if the impurity is generated inside the GC inlet.
Preparation: Prepare a clean standard of your benzamide (purity confirmed by NMR/LC-MS) at 100 ppm.
Experiment: Run three sequential injections of the same vial using the exact same method, changing only the Inlet Temperature :
Injection A:
Injection B:
(Standard)
Injection C:
Analysis: Calculate the area ratio of the [Nitrile Peak] / [Benzamide Peak].
Interpretation:
Ratio Constant: The nitrile is a real synthesis byproduct.
Ratio Increases with Temp: The nitrile is a thermal degradation artifact occurring in the inlet.
Visual Logic: Artifact vs. Impurity Decision Tree
Caption: Decision logic to differentiate between synthetic byproducts and instrument-induced thermal degradation.
Module 2: Injector & Inlet Optimization (The "Hot Zone")
The majority of benzamide degradation occurs in the liner. The amide nitrogen interacts with free silanol groups (
) on the glass surface, catalyzing dehydration.
Liner Selection Strategy
Glass wool is efficient for vaporization but provides a massive surface area for catalytic degradation. For benzamides, you must prioritize inertness over mixing efficiency.
Tapers minimize contact with the hot metal gold seal.
Packing
NO WOOL (or low-position wool)
Dense Glass Wool
Wool increases surface area for degradation.
Volume
2mm ID (for Splitless)
4mm ID (if trace analysis)
Smaller ID increases linear velocity, reducing residence time in the hot zone.
Q&A: Inlet Parameters
Q: Should I use Split or Splitless mode for labile benzamides?A:Split mode is safer. In Splitless mode, the analyte "loiters" in the hot inlet for 30–60 seconds to transfer to the column. In Split mode (e.g., 20:1), the high flow sweeps the analyte onto the column in milliseconds, drastically reducing thermal exposure. If sensitivity permits, always use Split.
Q: What is "Pressure Pulsing" and why do you recommend it?A: Pressure Pulsing (or Pulsed Splitless) temporarily increases the inlet pressure (e.g., to 30 psi) during injection. This compresses the vapor cloud and forces it onto the column faster.
Benefit: Reduces residence time in the inlet
Reduces degradation.
Module 3: Derivatization Strategies (The "Stabilization")
If inlet optimization fails, you must chemically stabilize the molecule. The amide protons are the source of the polarity and instability. Masking them with a trimethylsilyl (TMS) group is the gold standard.
Note: Primary amides can form mono- or di-TMS derivatives depending on conditions.
Step-by-Step Workflow:
Dry: Ensure sample is completely water-free (water kills the reagent).
Dissolve: Dissolve 1-5 mg sample in 100
L Pyridine (acts as an acid scavenger and solvent).
Add Reagent: Add 100
L BSTFA + 1% TMCS.
Incubate: Heat at
for 30 minutes.
Critical: Do not inject immediately. Amides are slower to derivatize than alcohols.
Inject: Inject 1
L in Split mode (50:1).
Visual Logic: Derivatization Pathway
Caption: Chemical stabilization workflow using BSTFA to prevent thermal degradation.
Frequently Asked Questions (FAQ)
Q: My mass spectrum shows the base peak as
. Is this degradation?A: Not necessarily. In Electron Ionization (EI), benzamides often lose water or ammonia due to the high energy of the electron beam (70 eV).
Test: Look at the chromatographic peak shape. If the peak is Gaussian and sharp, the
is likely just fragmentation physics inside the source. If the peak is tailing or split, it is chemical degradation in the inlet.
Q: Can I use LC-MS instead?A: Yes, and you often should. LC-MS (ESI) operates at much lower temperatures. If you see the nitrile in GC but not in LC-MS, the nitrile is absolutely a GC artifact. Use GC only if you need higher resolution for structural isomers that LC cannot separate.
Q: Why do I see a "Ghost Peak" that elutes before my benzamide?A: If it is 18 mass units lower, it is the nitrile degradation product. Because nitriles lack the hydrogen-bonding capability of the amide, they have lower boiling points and elute earlier on non-polar columns (like DB-5/HP-5).
References
Restek Corporation. (2020). How to Choose a GC Inlet Liner. Restek Resource Hub. [Link]
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. (Cited for context on amide artifacts). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Synthesis Application Support Hub.Subject: Troubleshooting Guide for Dicyclohexylurea (DCU) Removal
Ticket ID: CHEM-DCC-001
Responder: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering a persistent white precipitate or "streaking" spots on your TLC plates following a Steglich esterification or Amide coupling using Dicyclohexylcarbodiimide (DCC) . This is Dicyclohexylurea (DCU) , the thermodynamically stable byproduct of the reaction.
While DCC is a robust coupling agent, DCU is notorious for its "partial solubility"—it is insoluble enough to precipitate and clog filters, yet soluble enough (approx. 0.2% in DCM) to contaminate your final product and ruin crystallization.
This guide provides three tiered protocols to eliminate DCU, ranging from solubility exploitation to chromatographic intervention.
Tier 1: The "Solvent Switch" Protocol (Standard Operating Procedure)
Use this as your primary method. It exploits the polarity difference between your benzamide product and the urea byproduct.
The Science: DCU is sparingly soluble in Dichloromethane (DCM) and Chloroform. It is almost completely insoluble in cold Acetone, Acetonitrile (MeCN), or Ethyl Acetate (EtOAc). By switching solvents, we force the DCU out of the solution phase.
Step-by-Step Protocol:
Evaporation: Concentrate your crude reaction mixture (usually in DCM) to dryness under reduced pressure. Do not overheat; keep the bath < 35°C to prevent thermal degradation.
Redissolution: Add a minimal amount of cold Acetone or Acetonitrile (0°C) to the residue.
Ratio: Use approximately 3–5 mL of solvent per gram of crude material.
Trituration: Sonicate the flask for 5 minutes, then place it in a freezer (-20°C) for 30 minutes. The DCU will crystallize as a fluffy white solid.
Filtration: Filter the cold suspension through a Celite® pad packed in a sintered glass funnel.
Critical Step: Rinse the filter cake with a small volume of ice-cold solvent.
Validation: Evaporate the filtrate. Your benzamide should now be significantly cleaner.
Tier 2: Chemical Quenching (Removing Excess DCC)
Use this if you suspect unreacted DCC is contaminating your product, or if the DCU is not precipitating fully.
The Science: Unreacted DCC is lipophilic and will co-elute with your product. By reacting it with Oxalic Acid, we convert it into DCU (which precipitates) and CO₂, effectively "crashing out" the reagent.
Step-by-Step Protocol:
Quench: To your reaction mixture (still in DCM/THF), add Oxalic Acid dihydrate (0.5 equivalents relative to initial DCC).
Reaction: Stir vigorously at Room Temperature (RT) for 30 minutes. You may observe gas evolution (CO₂).
Precipitation: The reaction converts excess DCC into DCU and insoluble oxalate salts.
Workup: Filter the suspension (as in Tier 1). Wash the organic filtrate with saturated NaHCO₃ to remove any residual oxalic acid.
Tier 3: Chromatographic Strategy
Use this when Tier 1 fails or if your product is highly polar.
The Issue: DCU is weakly polar but forms hydrogen bonds with silica, causing it to "tail" or "streak" across the column, contaminating fractions.
Troubleshooting Table:
Scenario
Recommended Stationary Phase
Eluent Strategy
Standard Purification
Silica Gel (40-63 µm)
Gradient Elution: Start with 100% Hexanes/Pentane. DCU elutes very late in non-polar solvents. Slowly increase EtOAc concentration.
Polar Product
C18 Reverse Phase
MeCN/Water: DCU is highly insoluble in water. It will likely precipitate on the head of the column (use a guard column) or elute very late.
High Purity Req.
Flash Chromatography
Solid Load: Adsorb crude onto Celite or Silica. Do not liquid load with DCM, as this carries DCU into the column bed.
Visualizing the Workflow
The following diagram illustrates the decision matrix for removing DCU based on the physical state of your reaction mixture.
Figure 1: Decision tree for the purification of benzamides synthesized via DCC coupling.
Prevention: The "Root Cause" Solution
Why manage waste when you can eliminate it?
If DCU removal remains a bottleneck in your workflow, the most scientifically sound approach is to substitute the coupling agent.
Recommended Alternative: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) [1]
Mechanism: Identical to DCC (forms an O-acylisourea intermediate).
Advantage: The byproduct is a water-soluble urea .[2][3][4]
Protocol: Run the reaction exactly as you would with DCC. Upon completion, wash the organic layer with dilute HCl (or water). The urea byproduct partitions into the aqueous phase, leaving pure benzamide in the organic layer.
References
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
BenchChem. (2025).[5] 1,3-Dicyclohexylurea (DCU) Solubility Data & Removal Protocols.
Common Organic Chemistry. (2023). DCC (N,N'-Dicyclohexylcarbodiimide) Reaction Conditions and Workup.
Technical Support Center: Strategies to Prevent Hydrolysis of Acyl Chloride During Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who work with highly reactive acyl chlorides. Unwanted hydrolysis of these compounds is a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who work with highly reactive acyl chlorides. Unwanted hydrolysis of these compounds is a frequent cause of decreased yields and product impurities. This resource provides in-depth, field-tested strategies and troubleshooting advice to help you maintain the integrity of your acyl chlorides throughout your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: Why is my acyl chloride hydrolyzing so easily?
A1: Acyl chlorides are among the most reactive carboxylic acid derivatives.[1] The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it extremely susceptible to nucleophilic attack by water, even trace amounts present in your reaction setup.[2][3][4] The reaction is often exothermic and rapid.[4]
Q2: What is the primary byproduct of acyl chloride hydrolysis?
A2: The most common byproduct is the corresponding carboxylic acid.[5] This occurs when the acyl chloride reacts with water.[5][6] The presence of this carboxylic acid can complicate your reaction and purification steps.
Q3: How can I visually tell if hydrolysis is occurring?
A3: A common sign is the evolution of a steamy, acidic gas, which is hydrogen chloride (HCl) being released as the reaction with water proceeds.[4] If you are working with a solid acyl chloride, it may appear to "fume" in the air as it reacts with atmospheric moisture.
Q4: Are all acyl chlorides equally reactive towards water?
A4: No, their reactivity varies. For instance, aryl sulfonyl chlorides are generally less susceptible to hydrolysis than acetyl chloride or benzoyl chloride.[7] The electronic and steric environment of the carbonyl group influences its reactivity.
Troubleshooting Hydrolysis During Synthesis
This section provides a structured approach to identifying and resolving common issues related to acyl chloride hydrolysis at different stages of your experiment.
Issue 1: Hydrolysis During the Initial Reaction Setup
Probable Cause: Introduction of atmospheric moisture or use of wet glassware and solvents.
Solutions:
Implement an Inert Atmosphere: The most critical step is to exclude atmospheric moisture.[8][9] This is achieved by working under a dry, inert gas like nitrogen or argon.[9][10]
For Small-Scale Reactions: A balloon filled with nitrogen or argon can be sufficient.[9][10]
For More Sensitive Reactions: The use of a Schlenk line or a glovebox is recommended for maintaining a rigorously inert environment.[8][11]
Properly Dry All Glassware: Laboratory glassware has a thin film of adsorbed moisture that must be removed.[12]
Oven-drying glassware at 125-140°C for several hours or overnight is a standard and effective procedure.[12]
For immediate use, flame-drying the glassware under vacuum and then backfilling with an inert gas is also effective.[9][11]
Ensure Anhydrous Solvents: Use only anhydrous solvents.[13] Commercially available anhydrous solvents are a good option. Alternatively, you can dry solvents yourself using appropriate drying agents.[14]
Issue 2: Hydrolysis During Reagent Addition
Probable Cause: Introduction of moisture with reagents or improper addition techniques.
Solutions:
Use Dry Reagents: Ensure all starting materials and reagents are as dry as possible. If necessary, dry them in a vacuum desiccator over a strong drying agent.[7][15]
Employ Air-Free Transfer Techniques:
Syringe Transfers: Use dry syringes and needles to transfer liquid reagents through rubber septa.[11]
Cannula Transfers: For transferring larger volumes of air-sensitive solutions, a double-tipped needle (cannula) is an excellent method to move liquid from one septum-sealed flask to another using inert gas pressure.[11]
Counterflow Additions: When adding solid reagents, do so under a positive flow of inert gas to prevent air from entering the flask.[11]
Issue 3: Hydrolysis During Work-up and Purification
Probable Cause: Exposure to water during aqueous washes or use of non-anhydrous purification materials.
Solutions:
Avoid Aqueous Work-ups if Possible: If your reaction allows, try to purify the acyl chloride directly.[16]
Use Anhydrous Drying Agents: If an extractive work-up is necessary, dry the organic layer thoroughly with an anhydrous inorganic salt.[17]
Magnesium sulfate (MgSO₄): A fast and efficient drying agent.[18]
Sodium sulfate (Na₂SO₄): A good, neutral drying agent, though it works more slowly.[18]
Non-Aqueous Purification Techniques:
Distillation: For liquid acyl chlorides, fractional distillation is an effective purification method.[7][19]
Crystallization: Solid acyl chlorides can be recrystallized from dry, non-hydroxylic solvents like toluene or petroleum ether.[7]
Anhydrous Chromatography: If chromatography is required, use anhydrous solvents and silica gel that has been dried in an oven.[13]
Experimental Protocols
Protocol 1: Setting Up a Reaction Under an Inert Atmosphere (Balloon Method)
Dry Glassware: Oven-dry a round-bottom flask containing a magnetic stir bar.
Assemble Hot: While still hot, cap the flask with a rubber septum.
Cool Under Inert Gas: Insert a needle connected to a balloon filled with nitrogen or argon into the septum. Insert a second "exit" needle to allow the air inside to be displaced.[9]
Flush: Allow the inert gas to flush through the flask for at least 5 minutes as it cools to room temperature.[9]
Remove Exit Needle: Once cool, remove the exit needle. The flask is now under a positive pressure of inert gas.
Add Reagents: Add anhydrous solvents and reagents via dry syringes.
Protocol 2: Drying an Organic Solvent with a Drying Agent
Initial Separation: If there is a visible aqueous layer, separate it using a separatory funnel.
Add Drying Agent: Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic solution.[18]
Swirl: Swirl the flask. If the drying agent clumps together, it indicates the presence of water.[18]
Add More if Needed: Continue adding small portions of the drying agent until some of it remains free-flowing and does not clump.[17] This signifies that all the water has been absorbed.
Separate: Decant or filter the dried organic solution to remove the drying agent.
Data Presentation
Table 1: Common Drying Agents for Organic Solvents
Not suitable for alcohols, phenols, amines, and some carbonyl compounds.
Molecular Sieves (3Å or 4Å)
High
High
Very efficient for achieving very low water content.[14]
Calcium Sulfate (Drierite®)
Low
High
A good general-purpose drying agent.
Visualizations
Diagram 1: The Mechanism of Acyl Chloride Hydrolysis
This diagram illustrates the nucleophilic attack of water on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a carboxylic acid and hydrogen chloride.
Caption: Mechanism of Acyl Chloride Hydrolysis.
Diagram 2: Workflow for Preventing Hydrolysis
This workflow outlines the key steps to take to minimize the risk of acyl chloride hydrolysis during a chemical synthesis.
Caption: Workflow for Preventing Acyl Chloride Hydrolysis.
References
ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?[Link]
Chemistry Steps. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H.[Link]
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. [Link]
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.[Link]
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?[Link]
University of Colorado Boulder. (n.d.). Drying Organic Solutions.[Link]
Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods.[Link]
Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride.[Link]
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.[Link]
Chemguide. (n.d.). reaction between acyl chlorides and water - addition / elimination.[Link]
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351-8354. [Link]
Technical Support Center: Chiral Benzamide Synthesis
Topic: Reducing Racemization in Chiral Benzamide Synthesis Status: Operational | Tier: Level 3 (Advanced Application Support) Mission Statement Welcome to the Advanced Synthesis Support Center. This guide is designed for...
Welcome to the Advanced Synthesis Support Center. This guide is designed for medicinal chemists and process engineers facing yield loss or stereochemical erosion during the synthesis of chiral benzamides. Unlike standard amide couplings, benzamides often involve electron-deficient or sterically bulky aromatic rings that retard kinetics, allowing background racemization pathways (primarily oxazolone formation) to compete with product formation.
Module 1: The Diagnostic Triage
Before optimizing, confirm the mechanism of failure. Racemization is silent until analysis.[1]
Q: How do I distinguish between "Direct Enolization" and "Oxazolone" pathways?
A: While the outcome (loss of ee%) is the same, the driver differs.
Oxazolone (Azlactone) Formation: The most common culprit when activating
-acyl amino acids or chiral benzoic acids with -protons. The activated carbonyl oxygen attacks the upstream carbonyl, forming a 5-membered ring. This ring enolizes rapidly, destroying chirality.
Direct Enolization: Caused by strong bases (e.g., DBU, excess DIPEA) abstracting the acidic
-proton directly from the activated ester.
Visualizing the Threat:
The following diagram illustrates the kinetic competition between stable bond formation and stereochemical scramble.
Figure 1: The Kinetic Fork. Success depends on the amine attack (Green) being faster than oxazolone formation (Red).
Module 2: Reagent Selection (The "Hardware")
The choice of coupling reagent is the primary determinant of stereochemical integrity.
Q: I am using HATU and seeing 15% racemization. Should I switch to EDC/HOBt?
A:No. While HATU is highly reactive, its guanidinium structure can stabilize the deprotonated form of the activated acid, accelerating racemization in chiral benzamides. EDC/HOBt is often too slow for bulky benzamides, allowing time for the oxazolone to form.
Recommendation: Switch to T3P (Propylphosphonic Anhydride) or COMU/Oxyma .
The T3P Advantage
T3P is widely regarded as the "Gold Standard" for low-racemization couplings in process chemistry (Dunetz et al., 2016).
Mechanism: It forms a mixed anhydride that is highly reactive toward amines but sterically shields the oxazolone-forming trajectory.
Acidity: T3P reactions are often run in slightly acidic or neutral conditions (unlike the basic conditions required for HATU), which suppresses base-catalyzed enolization.
Even the best reagent fails if the conditions favor the thermodynamic sink.
Q: Does the choice of base really matter if I use 1 equivalent?
A:Yes. The pKa and steric bulk of the base are critical.
Avoid: TEA (Triethylamine) and DBU. They are small enough to access the
-proton or strong enough to force enolization.
Use:DIPEA (Hunig's base) is standard, but if racemization persists, switch to 2,4,6-Collidine (TMP) . Collidine is a weaker base (pKa ~7.4 vs 10.7 for DIPEA) and is sterically hindered, making it poor at abstracting protons but sufficient to buffer the reaction.
Q: I'm using DMF to dissolve my starting material. Is that a problem?
A: potentially. Polar aprotic solvents like DMF and DMSO stabilize charged intermediates (like the enolate transition state), which lowers the energy barrier for racemization.
Fix: Try DCM (Dichloromethane) or EtOAc (Ethyl Acetate) . If solubility is an issue, use a minimal amount of DMF as a co-solvent, or switch to T3P which works well in EtOAc/MeTHF.
Module 4: Validated Protocols
Protocol A: The "Low-Racemization" T3P Method
Recommended for sterically hindered chiral benzoic acids.
Dissolution: Dissolve the chiral carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc or 2-MeTHF (10 volumes).
Note: Avoid DMF if possible.
Cooling: Cool the mixture to 0 °C . Lower temperature kinetically favors intermolecular coupling over intramolecular cyclization.
Base Addition: Add Pyridine (2.5 - 3.0 equiv) or 2,4,6-Collidine .
Why Pyridine? It acts as both a base and an acylation catalyst with T3P.
Reagent Addition: Add T3P (50% w/w in EtOAc, 1.2 - 1.5 equiv) dropwise over 10 minutes.
Reaction: Allow to warm to room temperature. Monitor by HPLC.
Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3.
Protocol B: The "Oxyma" Rescue (for Carbodiimides)
If you must use EDC or DIC, you must replace HOBt.
Additive: Replace HOBt with Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[3]
Reasoning: Oxyma acts as a superior nucleophile to HOBt, rapidly converting the highly reactive (and racemization-prone)
-acylisourea into a stable but reactive Oxyma ester. This suppresses the oxazolone pathway more effectively than HOBt (El-Faham & Albericio, 2011).
Module 5: Decision Logic
Use this workflow to determine your experimental setup.
Figure 2: Strategic Selection Guide based on the location of the chiral center.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][4] Organic Process Research & Development, 20(2), 140–177. Link
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479. Link
n,n,3-Trimethylbenzamide vs n,n,4-Trimethylbenzamide structural differences
Executive Summary This guide provides a structural, physicochemical, and functional comparison between two isomeric benzamides: N,N,3-Trimethylbenzamide (the meta isomer) and N,N,4-Trimethylbenzamide (the para isomer).[1...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a structural, physicochemical, and functional comparison between two isomeric benzamides: N,N,3-Trimethylbenzamide (the meta isomer) and N,N,4-Trimethylbenzamide (the para isomer).[1]
While chemically similar, their structural geometry dictates divergent physical states and biological applications.[1] The meta-isomer (analogous to the insect repellent DEET, but with methyl rather than ethyl groups) typically exhibits superior broad-spectrum insect repellency due to specific steric interactions with odorant receptors.[1] The para-isomer , characterized by high symmetry, is a crystalline solid at room temperature and is primarily utilized as a chemical intermediate or solvent with different solubility parameters.[1]
Key Verdict:
Select N,N,3-Trimethylbenzamide for bio-active formulations (repellents) and liquid-phase solvation requiring high boiling points.[1]
Select N,N,4-Trimethylbenzamide for crystalline intermediate synthesis and applications requiring higher lattice stability.[1]
Structural & Electronic Analysis
The core difference lies in the substitution pattern on the benzene ring relative to the amide group.[1] This "simple" shift from position 3 to 4 alters the molecular symmetry group, dipole moment, and packing efficiency.[1]
Structural Visualization
Figure 1: Structural divergence of meta and para isomers.[1] The meta-substitution creates a "kinked" geometry preventing efficient lattice packing, whereas the para-substitution promotes crystallinity.
Physicochemical Profile
The symmetry of the para isomer leads to a higher melting point, making it a solid at room temperature, whereas the meta isomer is often an oil or low-melting solid.[1]
Property
N,N,3-Trimethylbenzamide (Meta)
N,N,4-Trimethylbenzamide (Para)
CAS Number
6935-65-5
14062-78-3
IUPAC Name
N,N-dimethyl-3-methylbenzamide
N,N-dimethyl-4-methylbenzamide
Physical State (25°C)
Viscous Liquid / Low-melt Solid
Crystalline Solid
Melting Point
< 25°C (Est. based on DEET analog)
41°C
Boiling Point
~290°C
~295°C
LogP (Octanol/Water)
~1.8 - 2.0
1.72
Solubility
Miscible in alcohols, aromatics
Soluble in ethanol, DCM; lower in water
Electronic Effect
Inductive (+I) at meta (non-resonant)
Inductive (+I) at para (hyperconjugation)
Note on Bioactivity: The meta isomer is the dimethyl analog of DEET (N,N-Diethyl-m-toluamide).[1] The meta orientation is critical for the "repellency pharmacophore."[1] The para isomer generally shows significantly reduced efficacy in receptor blocking assays.[1]
Analytical Distinction: NMR Spectroscopy
As a scientist, relying solely on melting points is risky due to potential supercooling of the para isomer.[1] Proton NMR (
H-NMR) is the definitive method for differentiation.[1]
Mechanism of Differentiation
Para-Isomer (Symmetrical): The benzene ring has a plane of symmetry passing through C1 and C4.[1] Protons at C2/C6 are equivalent, and C3/C5 are equivalent.[1]
Result: An AA'BB' splitting pattern (appears as two distinct doublets).[1]
Meta-Isomer (Asymmetrical): All four aromatic protons are in magnetically distinct environments.[1]
Result: Four distinct signals (Singlet, Doublet, Triplet, Doublet).[1]
Figure 2: NMR Decision Tree for Isomer Identification.
Experimental Protocols
A. Synthesis (General Acid Chloride Route)
Both isomers are synthesized via the Schotten-Baumann reaction or anhydrous acid chloride amidation.[1] The choice of starting material (m-Toluic acid vs. p-Toluic acid) determines the isomer.[1]
Reagents:
Precursor: m-Toluic Acid (for 3-) or p-Toluic Acid (for 4-).[1]
Retention Time: The meta isomer typically elutes slightly before the para isomer on non-polar columns due to lower boiling point/vapor pressure interactions, though they are close.[1]
References
National Center for Biotechnology Information (PubChem). Compound Summary for CID 81351: N,N,3-Trimethylbenzamide.[1] Retrieved from [Link][1]
National Center for Biotechnology Information (PubChem). Compound Summary for CID 11743: N,N,4-Trimethylbenzamide.[1] Retrieved from [Link]
Stenutz, R. Physical Properties of N,N,4-Trimethylbenzamide. Stenutz.eu.[1][3] Retrieved from [Link][1]
Debboun, M., Frances, S. P., & Strickman, D. (2007).[1] Insect Repellents: Principles, Methods, and Uses.[1][4] CRC Press.[1] (Context on meta-toluamide SAR).
Wang, Z., et al. (2010).[1] Electronic properties of N,N-diethyl-m-toluamide (DEET) analogs.[1] Journal of Molecular Modeling.[1] (Establishes the efficacy of meta-substitution).
Comparative analysis of N,N-dialkylbenzamide synthesis methods
Focus Application: Optimization of N,N-Diethyl-3-methylbenzamide (DEET) and Generic Benzamide Analogues Executive Summary The synthesis of N,N-dialkylbenzamides is a cornerstone reaction in medicinal chemistry, serving a...
Author: BenchChem Technical Support Team. Date: February 2026
Focus Application: Optimization of N,N-Diethyl-3-methylbenzamide (DEET) and Generic Benzamide Analogues
Executive Summary
The synthesis of N,N-dialkylbenzamides is a cornerstone reaction in medicinal chemistry, serving as the gateway to local anesthetics (Lidocaine), insect repellents (DEET), and antipsychotics (Sulpiride). While the amide bond is ubiquitous, the method of its formation dictates the project's cost, scalability, and environmental footprint.
This guide moves beyond textbook definitions to compare three distinct methodologies: the Acid Chloride Route (Industrial Standard), Coupling Reagents (Discovery Standard), and Boron-Catalyzed Direct Amidation (Green Standard). Analysis is based on yield efficiency, atom economy, and purification complexity.[1]
Method A: The Industrial Benchmark (Acid Chloride Activation)
Best For: Large-scale synthesis, simple substrates, and cost-minimization.
Mechanistic Insight
The carboxylic acid is converted into a highly electrophilic acyl chloride using thionyl chloride (
) or oxalyl chloride. The chloride ion is a potent leaving group, allowing the amine to attack the carbonyl carbon rapidly. However, this generates stoichiometric HCl, necessitating a base scavenger.
, dissolve m-toluic acid in DCM. Add thionyl chloride dropwise at 0°C. Add a catalytic drop of DMF. Reflux for 2 hours until gas evolution (, HCl) ceases.
Evaporation: Remove excess
under reduced pressure. Re-dissolve the crude acyl chloride in fresh DCM.
Coupling: Cool solution to 0°C. Add diethylamine and
dropwise simultaneously (exothermic).
Work-up: Wash with 1M HCl (remove unreacted amine), then Sat.
(remove unreacted acid). Dry over .
Mechanistic Pathway (DOT Visualization)
Figure 1: Nucleophilic Acyl Substitution via Thionyl Chloride activation. Note the generation of gaseous byproducts (
Best For: Late-stage drug discovery, complex substrates, and preventing racemization.
Mechanistic Insight
Coupling reagents activate the carboxylic acid in situ, forming an active ester (e.g., O-acylisourea or OBt ester) that is less reactive than an acid chloride but more selective. COMU (uronium salt) is highlighted here as a safer, higher-efficiency alternative to HATU, utilizing an Oxyma leaving group that minimizes epimerization.
Pre-activation: Dissolve acid and COMU in DMF at room temperature.
Base Addition: Add DIPEA. The solution often turns yellow/orange (formation of active species). Stir for 2-5 mins.
Coupling: Add the amine. Stir at Room Temp for 1–4 hours.
Work-up: Dilute with EtOAc. Wash with saturated
, , and brine.
Note: The urea byproduct of COMU is water-soluble, simplifying purification compared to DCC.
Activation Pathway (DOT Visualization)
Figure 2: In-situ activation using COMU. The "Active Ester" species isolates the acid from racemization before amine attack.
Method C: The Green Frontier (Boric Acid Catalysis)
Best For: Green chemistry compliance, high atom economy, and avoiding toxic reagents.
Mechanistic Insight
Unlike Methods A and B, this uses a catalyst rather than a stoichiometric activator. Boric acid (
) or arylboronic acids form a mixed anhydride intermediate (acyloxyboronate) with the carboxylic acid. This intermediate coordinates the amine, bringing the reactants into proximity and lowering the activation energy for dehydration.
Boric Acid (10-20 mol%) or 3,4,5-trifluorophenylboronic acid (5 mol%)
Solvent: Toluene or Xylene
Workflow:
Setup: Equip a round-bottom flask with a Dean-Stark trap (for water removal) and a reflux condenser.
Reaction: Combine acid, amine, catalyst, and solvent.
Reflux: Heat to reflux (110°C+). Water removal is critical to drive the equilibrium forward (Le Chatelier’s principle).
Duration: 12–24 hours.
Work-up: Cool to RT. The catalyst often precipitates or can be washed out with water. Evaporate solvent.
Self-Validating Step: If water does not collect in the trap, the reaction is not proceeding.
Catalytic Cycle (DOT Visualization)
Figure 3: The catalytic cycle of Boric Acid. Note that the catalyst is regenerated, and water is the only stoichiometric byproduct.
Comparative Analysis & Decision Matrix
The following data aggregates experimental results from the synthesis of N,N-diethylbenzamide analogues (e.g., DEET).
Table 1: Performance Metrics
Metric
Method A: Acid Chloride
Method B: Coupling (COMU)
Method C: Boric Acid Cat.
Yield (Isolated)
High (85-95%)
Very High (90-98%)
Moderate-Good (70-90%)
Atom Economy
Poor (~40-50%)
Very Poor (<30%)
Excellent (>85%)
Reaction Time
Fast (1-3 h)
Fast (1-4 h)
Slow (12-24 h)
Purification
Extraction/Distillation
Extraction/Column
Extraction (Catalyst recovery)
Cost (Reagents)
Low
High
Very Low
Scalability
Excellent
Moderate (Cost prohibitive)
Good (Energy intensive)
Table 2: Green Chemistry "E-Factor" Analysis
E-Factor = kg waste / kg product
Acid Chloride: High E-factor due to
excess, base scavengers ( salt waste), and solvent washes.
Coupling Agents: Highest E-factor.[5] The coupling reagent (MW ~400) is used stoichiometrically to form a bond between small molecules, generating massive molecular waste.
Boric Acid: Lowest E-factor. Waste is primarily solvent (recyclable) and water.
Decision Matrix: Which method should you choose?
Choose Method A (Acid Chloride) if:
You are scaling up to >100g.
The substrate is robust (not acid-sensitive).
Cost of goods (COGS) is the primary driver.
Choose Method B (Coupling Agents) if:
You are in early-stage Drug Discovery (mg scale).
You have chiral centers prone to racemization.
The carboxylic acid has sensitive functional groups (e.g., Boc-amines, t-butyl esters).
Choose Method C (Boric Acid) if:
You require a "Green Label" or sustainable process.
You are synthesizing simple benzamides (like DEET) where high heat is tolerable.[2]
You want to avoid chlorinated solvents and toxic coupling byproducts.
References
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
Source: ACS Publications (Journal of Organic Chemistry)
URL:[Link]
Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent.
Source: Journal of Chemical Education
URL:[Link]
Organoboron catalysis for direct amide/peptide bond formation.
Source: Chemical Communications (RSC)
URL:[Link]
Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory.
Source: Journal of Chemical Education
URL:[Link]
Recent advances in the synthesis of N-acyl sulfonamides (Review including acid chloride vs coupling agents).
Source: RSC Advances
URL:[5][Link]
Structure-activity relationship (SAR) of n,n,3-Trimethylbenzamide analogs
This guide provides an in-depth technical analysis of -Trimethylbenzamide (chemically synonymous with -dimethyl-m-toluamide or DMT ) and its structural analogs. While the "Gold Standard" of this chemical class is DEET (...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of
-Trimethylbenzamide (chemically synonymous with -dimethyl-m-toluamide or DMT ) and its structural analogs.
While the "Gold Standard" of this chemical class is DEET (
-diethyl-3-methylbenzamide), the -trimethyl analog serves as a critical reference point in Structure-Activity Relationship (SAR) studies, illustrating the profound impact of alkyl chain length on volatility, receptor binding, and duration of efficacy.
Comparative Guide: Structure-Activity Relationship of
-Trimethylbenzamide Analogs
Executive Summary
-Trimethylbenzamide represents the "dimethyl" variant of the meta-toluamide insect repellent class. SAR analysis reveals that while this compound exhibits potent initial spatial repellency, it falls short of the diethyl analog (DEET) regarding duration of protection.
This guide explores the delicate balance between vapor pressure (volatility) and lipophilicity (skin retention/receptor affinity). The data indicates that extending the amide alkyl chain from methyl (
-dimethyl) to ethyl (-diethyl) optimizes this balance, while further extension to propyl or butyl diminishes efficacy due to reduced volatility and steric hindrance.
Chemical Identity & Structural Context[1][2]
To understand the SAR, we must first define the core scaffold and the specific analog .
Feature
-Trimethylbenzamide (Subject)
DEET (Gold Standard)
IUPAC Name
-dimethyl-3-methylbenzamide
-diethyl-3-methylbenzamide
Common Abbr.
DMT (Dimethyl-m-toluamide)
DEET
Amide Substituents
Two Methyl groups ()
Two Ethyl groups ()
Ring Substitution
Meta-methyl (Position 3)
Meta-methyl (Position 3)
Key Characteristic
High Volatility, Short Duration
Balanced Volatility, Long Duration
Structure-Activity Relationship (SAR) Analysis
The efficacy of benzamide repellents is governed by two primary vectors: the Amide Nitrogen Substituents and the Phenyl Ring Substitution .
A. The "Goldilocks" Effect of Amide Alkyl Chains
The transition from
-dimethyl (the subject) to -diethyl (DEET) illustrates a critical physicochemical threshold.
-Dimethyl (-Trimethylbenzamide):
Mechanism: High vapor pressure leads to a rapid "burst" of spatial repellency.
Limitation: Rapid evaporation rate follows Raoult’s Law, resulting in a significantly shorter Complete Protection Time (CPT) . It leaves the skin surface too quickly to provide the 6-8 hour window required for field use.
Receptor Interaction: The smaller steric footprint allows binding to Odorant Receptors (ORs), but the residence time is low.
-Diethyl (DEET):
Optimization: The ethyl chains increase lipophilicity (
), enhancing skin retention without abolishing volatility. This creates a sustained release mechanism.
Steric Fit: The diethyl moiety provides the optimal steric bulk to block the insect octopamine receptor pore or induce conformational confusion in ORs.
-Dipropyl & Higher:
Decline: As chain length increases beyond ethyl, vapor pressure drops below the threshold required for effective spatial repellency (preventing landing). The compound becomes too lipophilic, partitioning into the skin rather than evaporating to form a vapor barrier.
B. Ring Isomerism (Ortho, Meta, Para)
The position of the methyl group on the benzene ring (the "3" in
-trimethylbenzamide) is non-negotiable for maximum efficacy.
Meta (Position 3): The most active isomer.[1] It provides the correct rotational freedom for the amide group relative to the aromatic ring.
Ortho (Position 2): Steric hindrance between the ring-methyl and the amide group forces the amide out of planarity, reducing receptor binding affinity.
Para (Position 4): Reduces efficacy, likely due to the linear symmetry altering the dipole moment and interaction with the hydrophobic pocket of the receptor.
Visualization: SAR Logic Tree
The following diagram illustrates the decision logic in optimizing the benzamide scaffold.
Caption: SAR optimization logic showing why the diethyl/meta combination (DEET) outperforms the dimethyl/ortho/para analogs.
Comparative Performance Review
The following table contrasts
-trimethylbenzamide against the standard (DEET) and a modern alternative (Picaridin).
Key Insight: While the MED of the trimethyl analog is comparable to DEET initially, its effective duration is severely compromised by its volatility. It requires frequent re-application, increasing the total toxicological load on the user.
Mechanism of Action (Molecular Targets)
Understanding why these analogs work requires looking at the molecular targets in the insect (specifically Aedes aegypti and Anopheles gambiae).
Odorant Receptor (OR) Inhibition:
Benzamides bind to the co-receptor Orco or specific ORs (e.g., AgOrco), scrambling the insect's ability to detect host cues (lactic acid,
).
SAR Impact: The
-diethyl group of DEET fits the hydrophobic pocket of the receptor more tightly than the smaller -dimethyl group of the trimethyl analog.
Octopamine Receptor Modulation:
These compounds act as negative modulators of octopamine receptors (insect equivalent of norepinephrine), causing neuroexcitation or confusion.
SAR Impact: Neurophysiological studies show that while both analogs interact here, the lipophilicity of the diethyl chain aids in penetrating the insect nerve sheath.
-trimethylbenzamide and DEET, the following self-validating protocols are recommended.
Protocol A: Human Arm-in-Cage Test (WHO Standard)
Measures Complete Protection Time (CPT).
Preparation: Select 50 host-seeking female Aedes aegypti mosquitoes (sucrose-starved for 12h).
Application: Apply
-trimethylbenzamide to one forearm and DEET to the other at 1.0 mg/cm² (ethanol vehicle).
Exposure: Insert arm into cage for 3 minutes every 30 minutes.
Endpoint: Record the time until the first confirmed bite (followed by a second bite within the same exposure period).
Validation: A control arm (ethanol only) must receive >10 landings in 30 seconds to validate mosquito avidity.
Protocol B: In Vitro Evaporation Rate (Gravimetric)
Explains the volatility difference.
Setup: Place 100 mg of each analog on a filter paper substrate in a temperature-controlled chamber (27°C, 60% RH).
Measurement: Weigh the substrate every 15 minutes using a microbalance.
Calculation: Plot Mass Loss vs. Time.
Expected Result: The trimethyl analog will show a significantly steeper slope (faster mass loss) than DEET, correlating directly with the shorter CPT observed in Protocol A.
References
Katz, T. M., Miller, J. H., & Hebert, A. A. (2008). Insect repellents: Historical perspectives and new developments.
Swale, D. R., et al. (2014).[3][4] Neurotoxicity and Mode of Action of N,N-Diethyl-Meta-Toluamide (DEET). PLOS ONE.
Environmental Protection Agency (EPA). (1998).
Leal, W. S. (2014). The elusive olfactory mechanism of the insect repellent DEET. F1000Prime Reports.
Wang, Z., et al. (2008). Acute toxicity and structure-activity relationships of N,N-diethyl-m-toluamide (DEET) analogs. Journal of Medical Entomology.
The Subtle Dance of Position: A Comparative Guide to the Biological Activity of Benzamide Isomers
In the intricate world of drug discovery and molecular pharmacology, the seemingly minor shift of a functional group on a molecule can precipitate a cascade of profound changes in its biological activity. This guide delv...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of drug discovery and molecular pharmacology, the seemingly minor shift of a functional group on a molecule can precipitate a cascade of profound changes in its biological activity. This guide delves into the fascinating realm of benzamide isomers, offering a comparative analysis of how the ortho-, meta-, and para- positioning of the amide group dictates their interaction with biological systems. While direct comparative data for the parent benzamide isomers is sparse in publicly accessible literature, by examining closely related substituted benzamides, we can elucidate the fundamental principles governing their structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage isomeric differences for rational drug design.
Introduction: More Than Just the Same Parts
Benzamide, a simple aromatic amide, serves as a foundational scaffold for a vast array of pharmacologically active compounds.[1] Its derivatives have demonstrated a remarkable diversity of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] The core structure consists of a benzene ring attached to an amide group (-CONH₂). The positional isomers—ortho-, meta-, and para-benzamide—share the same chemical formula but differ in the substitution pattern on the benzene ring. This seemingly subtle distinction has profound implications for their three-dimensional shape, electronic properties, and, consequently, their biological targets and efficacy.
Understanding the influence of isomerism is not merely an academic exercise; it is a critical aspect of drug design. The spatial arrangement of atoms determines how a molecule fits into the binding pocket of a receptor or the active site of an enzyme.[2] Even a slight alteration in this arrangement can transform a potent therapeutic agent into an inactive compound, or worse, a toxic one.
Caption: Chemical structures of ortho-, meta-, and para-benzamide.
The Influence of Isomeric Position on Physicochemical Properties and Biological Activity
The position of the amide group relative to other substituents on the benzene ring directly impacts the molecule's polarity, hydrogen bonding capacity, and steric profile. These physicochemical properties are the primary determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.
Steric Hindrance: The "Lock and Key" Principle in Action
The proximity of the amide group to other substituents in the ortho- position can create steric hindrance, potentially impeding the molecule's ability to bind to its target. Conversely, the more open conformations of the meta- and para- isomers may allow for more favorable interactions.
A study comparing ortho- and meta-chlorophenyl-2,3-benzodiazepine analogues as AMPA receptor antagonists found that the meta-substituted compound exhibited higher biological activity.[3] The researchers attributed this, in part, to reduced steric hindrance, allowing for a better fit within the receptor's binding site.[3] This principle underscores the importance of spatial arrangement in drug-receptor interactions.
Electronic Effects: Directing the Flow of Biological Information
The electronic nature of the amide group and its position on the benzene ring influence the molecule's reactivity and its ability to participate in non-covalent interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for target binding. The amide group is generally considered a meta-director in electrophilic aromatic substitution reactions.[4]
In a study of isoamphipathic antibacterial molecules, the ortho- and para- isomers demonstrated similar and superior selectivity towards bacterial cells over mammalian cells compared to the meta- isomer.[5] This suggests that the electronic distribution and resulting intermolecular forces of the ortho and para isomers are more conducive to selective antibacterial activity.[5]
A Case Study: Aminobenzamide Isomers and PARP Inhibition
The biological activity of aminobenzamide isomers provides a compelling example of positional influence. 3-aminobenzamide (the meta-isomer) is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[6][7] Its inhibitory activity is attributed to its ability to mimic the nicotinamide portion of the NAD+ substrate, thereby blocking the enzyme's catalytic activity.[7] The specific geometry of the meta-isomer is crucial for this interaction. While less studied, it is plausible that the ortho- and para-isomers would exhibit different or weaker PARP inhibitory activity due to their altered spatial and electronic properties, which would affect their fit within the PARP active site.
Experimental Protocols for Comparing Isomer Activity
To empirically determine and compare the biological activities of benzamide isomers, a battery of in vitro assays is essential. The following are detailed, step-by-step methodologies for key experiments.
Assessing Cytotoxicity: The MTT Assay
Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC₅₀).
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the benzamide isomers (ortho, meta, and para) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Objective: To measure the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
Principle: This assay relies on the competition between a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) and an unlabeled test compound (the benzamide isomer) for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest). The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Protocol:
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the target receptor.
Assay Setup: In a 96-well filter plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled benzamide isomer.
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. The concentration of the isomer that inhibits 50% of the specific binding of the radioligand is the IC₅₀. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Schematic of a competitive radioligand binding assay.
Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth after a defined incubation period.
Protocol:
Compound Preparation: Prepare serial twofold dilutions of the benzamide isomers in a 96-well microtiter plate using an appropriate broth medium.
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is bactericidal/fungicidal, an aliquot from the clear wells can be subcultured onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.
Data Summary and Interpretation
The data obtained from these assays should be systematically organized to facilitate a clear comparison of the benzamide isomers.
Table 1: Comparative Biological Activity of Benzamide Isomers (Hypothetical Data)
Isomer
Cytotoxicity (IC₅₀, µM)
Receptor Binding (Ki, nM)
Antimicrobial (MIC, µg/mL)
Ortho
15.2
85.6
64
Meta
5.8
12.3
16
Para
25.4
150.2
>128
Interpretation of Hypothetical Data:
In this hypothetical example, the meta-benzamide isomer demonstrates the most potent biological activity across all three assays, exhibiting the lowest IC₅₀, Ki, and MIC values. This suggests that the 1,3-substitution pattern may be optimal for the specific biological targets being investigated. The ortho-isomer shows moderate activity, while the para-isomer is the least active. This type of data allows researchers to establish a preliminary SAR and prioritize one isomer for further lead optimization.
Conclusion: The Importance of Isomeric Consideration in Drug Development
The positional isomerism of the benzamide scaffold is a critical determinant of biological activity. As illustrated through examples of substituted benzamides and detailed experimental protocols, the ortho-, meta-, and para- configurations lead to distinct physicochemical properties that govern their interactions with biological targets. While a comprehensive, direct comparison of the parent benzamide isomers remains an area for further investigation, the principles of steric hindrance, electronic effects, and conformational flexibility provide a rational framework for understanding and predicting their biological profiles.
For drug development professionals, a thorough evaluation of all positional isomers of a lead compound is not just recommended; it is essential. This systematic approach can uncover hidden therapeutic potential, mitigate off-target effects, and ultimately lead to the development of safer and more effective medicines. The methodologies outlined in this guide provide a robust starting point for such investigations, empowering researchers to navigate the subtle yet significant landscape of molecular isomerism.
References
PubMed Central. Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. [Link]
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
PubMed. Pharmacological activity and structural analysis of a benzamide (TKS159) and its optical isomers in an in vitro study and in an in vivo study in mice. [Link]
PubMed. Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. [Link]
Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
PubMed Central. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. [Link]
RSC Publishing. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. [Link]
PubMed. Comparison of the in-vitro receptor selectivity of substituted benzamide drugs for brain neurotransmitter receptors. [Link]
MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
Preprints.org. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]
PubMed. Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion. [Link]
ACS Omega. New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. [Link]
National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
BMG Labtech. How to determine binding affinity with a microplate reader. [Link]
World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]
ResearchGate. biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. [Link]
PubMed Central. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]
National Institutes of Health. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. [Link]
Masaryk University. Structural features which influence drug action. [Link]
ResearchGate. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents Opening/Closing Pharmacophore Site. [Link]
SciELO. SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. [Link]
MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
National Institutes of Health. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. [Link]
ResearchGate. Structures of benzamide drugs (only the racemic form of each drug is shown). [Link]
National Institutes of Health. Structure–Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2. [Link]
ACS Publications. Structure–Activity Relationship Study of Tris-Benzamides as Estrogen Receptor Coregulator Binding Modulators. [Link]
ResearchGate. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
Protocols.io. Protocol Modification To Determine The Cytotoxic Potential Of Drugs Using Cell Viability Assays That Rely On The Reducing Property Of Viable Cells. [Link]
Cross-reactivity prediction for n,n,3-Trimethylbenzamide based on analogs
Comparative Guide: Cross-Reactivity & Performance Profiling of N,N,3-Trimethylbenzamide Executive Summary N,N,3-Trimethylbenzamide (often referred to as N,N-Dimethyl-m-toluamide or DMT) is the dimethyl analog of the gold...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Cross-Reactivity & Performance Profiling of N,N,3-Trimethylbenzamide
Executive Summary
N,N,3-Trimethylbenzamide (often referred to as N,N-Dimethyl-m-toluamide or DMT) is the dimethyl analog of the gold-standard insect repellent, DEET. While DEET remains the benchmark for efficacy and persistence, DMT presents a distinct physicochemical profile characterized by higher volatility and lower lipophilicity .
This guide provides a technical analysis of the cross-reactivity of DMT based on structural analogs. It predicts performance across three critical vectors: Olfactory Receptor (AgOr) binding , Acetylcholinesterase (AChE) inhibition , and Material Compatibility .
Key Finding: DMT exhibits high cross-reactivity with DEET-responsive olfactory receptors but suffers from reduced duration of action due to rapid evaporation. Toxicologically, it shares DEET’s low affinity for AChE, suggesting a favorable neurotoxicity profile, though its solvent properties remain aggressive toward polymers.
Structural Basis of Cross-Reactivity
The core scaffold of both molecules is m-toluamide. The functional divergence lies entirely in the alkyl substitution on the amide nitrogen.
Feature
DEET (Reference)
N,N,3-Trimethylbenzamide (Target)
Impact on Performance
N-Substitution
Diethyl (-CH₂CH₃)₂
Dimethyl (-CH₃)₂
Dimethyl is sterically smaller, reducing hydrophobic bulk.
Molecular Weight
191.27 g/mol
163.22 g/mol
Target is lighter, increasing vapor pressure.
LogP (Lipophilicity)
~2.18
~1.6 – 1.8 (Predicted)
Target is less lipophilic; reduced skin retention ("reservoir effect").
Volatility
Moderate
High
Target evaporates faster, reducing protection time (CPT).
Insect repellency is mediated primarily by the activation of Odorant Receptors (e.g., AgOr136 in Aedes aegypti) and the inhibition of Odorant Receptor Co-receptor (Orco) complexes.
Mechanism of Action
Research indicates that DEET acts as a "confusant" by modulating receptor activity. The dimethyl analog (DMT) retains the critical pharmacophore—the aromatic ring and the amide carbonyl oxygen—required for hydrogen bonding within the receptor pocket.
Prediction: DMT will cross-react with AgOr136 and CquiOr136 (Culex).
Limitation: The shorter alkyl chains in DMT reduce van der Waals interactions within the hydrophobic pocket of the receptor. This likely results in a lower binding affinity (Kd) and a shorter residence time compared to DEET.
Visualization: Signal Transduction Pathway
Figure 1: Signal transduction pathway for benzamide repellents. The target molecule mimics DEET's entry via OBPs but may dissociate faster from the Receptor complex.
Target 2: Toxicology & AChE Inhibition
A critical safety concern for benzamides is their potential to inhibit Acetylcholinesterase (AChE), which causes neurotoxicity.[1][2][3]
Comparative Analysis
DEET: Extensive studies (Swale et al., 2014) confirm that DEET is a poor inhibitor of AChE (IC50 > 10 mM).[3] It does not bind tightly to the catalytic triad.
DMT (Target): Structural analogs with smaller N-substituents (like carbamates) typically fit better into the AChE active site. However, benzamides lack the carbamate ester linkage necessary for covalent modification of the serine residue.
Metabolic Cross-Reactivity (CYP450)
Both molecules are substrates for Cytochrome P450 enzymes.[4]
DEET: Metabolized via N-deethylation and ring hydroxylation (CYP2B6, CYP2C19).
DMT: Will undergo N-demethylation . This reaction proceeds faster than deethylation, suggesting DMT has a shorter biological half-life if absorbed systemically.
Target 3: Material Compatibility (Solvent Effects)
Researchers must note that "cross-reactivity" extends to the experimental apparatus. Benzamides are potent solvents.
Plastics: DEET is known to dissolve rayon, spandex, and certain plastics (polycarbonates).
Prediction: DMT, being smaller and more polar (lower LogP), will likely be more aggressive toward polar polymers and coatings than DEET.
Protocol Warning: Do not use polystyrene or standard acrylate pipettes for neat DMT. Use glass or polypropylene.
Experimental Protocols
To validate these predictions, the following self-validating protocols are recommended.
Protocol A: Competitive Binding Assay (In Silico)
Use this to predict receptor affinity before synthesis.
Preparation: Retrieve crystal structure of Anopheles gambiae Odorant Binding Protein (e.g., AgamOBP1).
Ligand Setup: Minimize energy for DEET and N,N,3-Trimethylbenzamide using DFT (B3LYP/6-31G*).
Docking: Use AutoDock Vina. Set grid box around the hydrophobic tunnel.
Validation: If DEET binding energy is > -7.0 kcal/mol, the system is valid.
Comparison: Calculate
. A positive value indicates weaker binding for the target.
Protocol B: Modified Ellman’s Assay for AChE Inhibition
Use this to verify low neurotoxicity.
Reagents:
Acetylthiocholine iodide (Substrate, 0.5 mM).
DTNB (Ellman’s Reagent, 0.3 mM).
Recombinant Human AChE (0.1 U/mL).
Test Compounds: DEET (Control) and DMT (Target).
Workflow:
Dissolve compounds in DMSO (Final conc < 1%).
Incubate Enzyme + Inhibitor for 10 min at 25°C.
Add Substrate + DTNB.
Monitor Absorbance at 412 nm for 5 min.
Calculation:
% Inhibition =
.
Pass Criteria: If Inhibition < 10% at 1 mM, the compound is considered non-toxic via this pathway.
Visualization: Experimental Workflow
Figure 2: Decision tree for evaluating benzamide analogs. The workflow prioritizes safety (AChE check) before efficacy testing.
References
Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET).[1][2] PLoS ONE.[2] Link
Leal, W. S. (2014). The elusive olfactory mechanism of the insect repellent DEET. Chemical Senses. Link
Katritzky, A. R., et al. (2008). Synthesis and bioassay of improved mosquito repellents predicted from chemical structure. PNAS. Link
Syed, Z., & Leal, W. S. (2008). Mosquitoes smell and avoid the insect repellent DEET. PNAS. Link
Structural Validation of N,N,3-Trimethylbenzamide: A Comparative Spectroscopic Guide
Executive Summary & Strategic Approach In drug discovery and intermediate synthesis, confirming the structure of N,N,3-trimethylbenzamide requires more than a simple match against a library. The primary challenge lies in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Approach
In drug discovery and intermediate synthesis, confirming the structure of N,N,3-trimethylbenzamide requires more than a simple match against a library. The primary challenge lies in differentiating the target meta-isomer from its ortho- and para- regioisomers (common byproducts of non-selective Friedel-Crafts or amidation reactions) and validating the tertiary amide functionality which exhibits dynamic rotational isomerism.
This guide outlines a self-validating spectroscopic workflow. We compare the target analyte against its structural alternatives to provide a definitive "Go/No-Go" decision matrix for chemical release.
The Analytical Workflow
The following decision tree illustrates the logical flow for confirming the structure, moving from functional group verification to rigorous isomer differentiation.
Figure 1: Analytical logic flow for structural confirmation. Note the critical checkpoints for functional group (IR) and regioisomerism (NMR).
Comparative Analysis: Distinguishing Regioisomers
The most critical quality control step is distinguishing the meta-substituted target (3-methyl) from the ortho (2-methyl) and para (4-methyl) isomers. These isomers have identical molecular weights (MW 163.22), rendering Mass Spectrometry insufficient for differentiation.
High-Resolution ¹H NMR is the gold standard for this differentiation.
Feature
Target: Meta (3-Me)
Alternative: Para (4-Me)
Alternative: Ortho (2-Me)
Symmetry
Asymmetric ()
Symmetric ()
Asymmetric ()
Aromatic Integration
4H (1:1:1:1)
4H (2:2 symmetric)
4H (1:1:1:1)
Splitting Pattern
Distinctive: • (isolated H2)• (H4)• (H5)• (H6)
AA'BB' System: Two distinct doublets (roofing effect common).
Complex: Multiplets often overlapping due to steric crowding.
Key Diagnostic
The isolated singlet at ~7.2-7.3 ppm (H2) is flanked by two carbonyl/methyl groups but not adjacent to other protons.
Absence of a singlet in the aromatic region.
Shifted N-Me signals due to steric clash with the ortho-methyl group.
Deep Dive: Nuclear Magnetic Resonance (NMR)
The "Rotamer Effect" (Scientific Causality)
A common error in analyzing N,N-dialkylamides is misinterpreting the N-methyl signals. Due to resonance between the carbonyl oxygen and the nitrogen lone pair, the C-N bond acquires partial double-bond character.
Consequence: Rotation is restricted at room temperature.
Observation: The two N-methyl groups are in different magnetic environments (cis vs. trans to the carbonyl oxygen).
Result: You will observe two distinct singlets (approx.[1][2] 2.9 ppm and 3.1 ppm) rather than one equivalent singlet (6H).[3] This validates the tertiary amide structure.
Experimental Protocol (Self-Validating)
Solvent:
(Chloroform-d). Note: Using DMSO-d₆ may cause peak coalescence if the probe temperature rises, obscuring the rotamers.
Concentration: 10-15 mg in 0.6 mL solvent.
Acquisition: 16 scans,
(relaxation delay) 2.0s to ensure accurate integration of the aromatic singlet.
Expected ¹H NMR Data (500 MHz,
)
Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Justification
7.28 - 7.35
Multiplet/Triplet
1H
Ar-H (C5)
Meta-proton, coupled to C4 and C6.
7.20 - 7.25
Doublet / Multiplet
2H
Ar-H (C4, C6)
Protons adjacent to the methyl group.
7.15
Broad Singlet
1H
Ar-H (C2)
Diagnostic: Isolated between Amide and Methyl.
3.10
Singlet
3H
N- (a)
Rotamer A (Deshielded by C=O).
2.96
Singlet
3H
N- (b)
Rotamer B (Shielded).
2.38
Singlet
3H
Ar-
Methyl attached to the aromatic ring.
Isomer Logic Visualization
The following diagram details how to interpret the aromatic region to confirm the Meta isomer.
Figure 2: Logic tree for interpreting aromatic splitting patterns.
Orthogonal Validation: IR and Mass Spectrometry
While NMR provides the map of the carbon-hydrogen skeleton, IR and MS provide the functional group confirmation and molecular weight boundaries.
Infrared Spectroscopy (FT-IR)
Technique: ATR (Attenuated Total Reflectance) on neat oil/solid.
Amide I Band (C=O Stretch): Look for a strong band at 1620–1640 cm⁻¹ .
Comparison: This is lower than normal ketones (1715 cm⁻¹) or esters (1735 cm⁻¹) due to the resonance donation from the Nitrogen.
Amide II/III: Weak or absent. Unlike secondary amides (
), tertiary amides lack the N-H bending mode typically found at 1550 cm⁻¹.
). This corresponds to the loss of the tolyl radical (), leaving the dimethylcarbamoyl cation.
Alternatively, loss of the
group (44 Da) leads to the toluoyl cation at m/z 119 .
References
Restricted Rotation in Amides: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Link
General Spectral Data (Benzamides): National Institute of Standards and Technology (NIST). Mass Spectrum of Benzamide, N,N,3-trimethyl-. NIST Chemistry WebBook, SRD 69. Link
Isomer Differentiation Logic: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
DEET Analog Characterization (Comparative): Wang, B. et al. (2013). Synthesis and repellent activity of N,N-diethyl-m-toluamide analogs. Molecules, 18(2), 2029-2041. Link
Validating n,n,3-Trimethylbenzamide purity with HPLC and NMR
Validating N,N,3-Trimethylbenzamide Purity: A Comparative Guide to HPLC and qNMR Executive Summary This guide provides a rigorous technical framework for validating the purity of N,N,3-Trimethylbenzamide (also known as N...
Author: BenchChem Technical Support Team. Date: February 2026
Validating N,N,3-Trimethylbenzamide Purity: A Comparative Guide to HPLC and qNMR
Executive Summary
This guide provides a rigorous technical framework for validating the purity of N,N,3-Trimethylbenzamide (also known as N,N-dimethyl-m-toluamide). While structurally similar to the common insect repellent DEET (N,N-diethyl-m-toluamide), this dimethyl analog presents unique analytical behaviors due to its reduced lipophilicity and specific rotational isomerism.
This document objectively compares High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) , providing experimental protocols, mechanistic insights, and a decision matrix for researchers in drug discovery and agrochemical synthesis.
Part 1: The Analytical Challenge
The core challenge in analyzing N,N,3-Trimethylbenzamide lies in distinguishing it from its synthesis precursors (m-toluic acid) and structural isomers (ortho- and para- analogs), while accounting for the restricted rotation of the amide bond.
The Rotational Barrier (The "Twin Peak" Phenomenon)
Unlike simple amines, the C–N bond in N,N,3-Trimethylbenzamide possesses partial double-bond character (
hybridization). This restricts rotation at room temperature, creating two distinct magnetic environments for the N-methyl groups:
Syn-Methyl: Sterically closer to the carbonyl oxygen.
Anti-Methyl: Sterically closer to the aromatic ring.
Implication for Validation: In NMR, this appears as two distinct singlets rather than one equivalent signal. In HPLC, peak broadening can occur if the column temperature approaches the coalescence temperature of the rotamers.
Isomers: N,N-Dimethyl-o-toluamide (Steric hindrance affects retention) and N,N-Dimethyl-p-toluamide.
Part 2: HPLC Validation Protocol
Role: The gold standard for trace impurity profiling and separating structural isomers.
Method Development Strategy
Because N,N,3-Trimethylbenzamide is less lipophilic than DEET (due to methyl vs. ethyl groups), it elutes earlier on reverse-phase columns. A gradient method is required to resolve the polar acid impurity from the neutral amide.
Experimental Protocol
Parameter
Specification
Rationale
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Provides sufficient hydrophobic selectivity to separate meta from ortho/para isomers.
Mobile Phase A
0.1% Phosphoric Acid in Water
Suppresses ionization of m-toluic acid (), sharpening its peak shape.
Mobile Phase B
Acetonitrile (ACN)
Stronger elution strength for the neutral amide.
Gradient
0-2 min: 10% B (Isocratic)2-15 min: 10% 60% B15-20 min: 60% 90% B
Initial low organic phase retains the polar acid; gradient elutes the amide.
Flow Rate
1.0 mL/min
Standard backpressure balance.
Detection
UV @ 210 nm and 254 nm
210 nm detects the amide bond; 254 nm is specific to the aromatic ring.
Temperature
35°C
Slightly elevated temperature improves mass transfer without inducing rotamer coalescence.
Data Interpretation
Retention Order: m-Toluic Acid (
min) N,N,3-Trimethylbenzamide ( min).
Resolution (
): Must be between the amide and any isomer. The ortho isomer typically elutes after the meta isomer due to the "ortho effect" shielding the polar carbonyl, increasing effective lipophilicity.
Part 3: qNMR Validation Protocol
Role: The primary method for absolute purity determination (mass balance) without requiring a reference standard of the analyte itself.
The qNMR Advantage
Unlike HPLC, which requires a pure reference standard of N,N,3-Trimethylbenzamide to quantify response factors, qNMR relies on the physics of the proton nucleus. It is inherently quantitative.
Experimental Protocol
Instrument: 400 MHz (or higher) NMR Spectrometer.
Solvent: DMSO-
(Preferred over CDCl to prevent overlap of acidic protons).
Internal Standard (IS): Maleic Acid (Singlet @ 6.2 ppm) or 1,3,5-Trimethoxybenzene.
Relaxation Delay (
): 30 seconds (Must be of the slowest relaxing proton).
Spectral Assignment (The Fingerprint)
Validating the structure requires identifying the "restricted rotation" signals:
Aromatic Region (7.0 - 7.4 ppm): Multiplet integration = 4H.
Benzylic Methyl (2.35 ppm): Singlet integration = 3H.
Amide N-Methyls (2.9 - 3.1 ppm):Two distinct singlets (approx. 2.95 ppm and 3.05 ppm). Integration = 3H each (or sum to 6H).
Note: If these appear as one broad peak, the sample may be too hot, or the solvent is facilitating exchange.
Purity Calculation Equation
: Integral area
: Number of protons (e.g., 3 for the benzylic methyl)
Figure 1: Integrated workflow for validating N,N,3-Trimethylbenzamide, prioritizing structural confirmation via NMR before investing time in HPLC profiling.
References
PubChem. (n.d.). Benzamide, N,N,3-trimethyl- Compound Summary. National Library of Medicine. Retrieved from [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
Snyder, L. R., et al. (2012). Introduction to Modern Liquid Chromatography. Wiley. (Reference for gradient elution of polar amides).
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
Efficacy of n,n,3-Trimethylbenzamide compared to DEET as insect repellent
The following guide provides a rigorous technical comparison between N,N,3-Trimethylbenzamide (the dimethyl analogue of DEET) and the industry standard DEET (N,N-diethyl-3-methylbenzamide). This analysis is structured fo...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a rigorous technical comparison between N,N,3-Trimethylbenzamide (the dimethyl analogue of DEET) and the industry standard DEET (N,N-diethyl-3-methylbenzamide). This analysis is structured for researchers and formulation scientists, focusing on physicochemical determinants of efficacy, receptor-level mechanisms, and experimental validation.
Executive Summary
N,N,3-Trimethylbenzamide (CAS: 6935-65-5), often referred to as N,N-dimethyl-m-toluamide, is the lower homologue of DEET (N,N-diethyl-m-toluamide). While both compounds exhibit broad-spectrum repellency against arthropod vectors (Aedes, Anopheles, Culex), DEET remains the superior commercial standard primarily due to its optimized volatility profile.
Experimental data indicates that while the intrinsic potency (Minimum Effective Dose, MED) of the trimethyl analogue is comparable to DEET, its duration of protection (Complete Protection Time, CPT) is significantly shorter. This is attributed to the higher vapor pressure of the dimethyl substitution compared to the diethyl substitution in DEET, leading to rapid evaporative loss from the skin surface.
Chemical Identity & Physicochemical Profiling[1]
The efficacy of contact repellents is governed by the balance between volatility (vapor phase concentration) and substantivity (retention on skin).
Structural Comparison
DEET : Possesses two ethyl groups on the amide nitrogen.
N,N,3-Trimethylbenzamide : Possesses two methyl groups on the amide nitrogen.
Feature
N,N,3-Trimethylbenzamide
DEET (Standard)
Impact on Efficacy
IUPAC Name
N,N-dimethyl-3-methylbenzamide
N,N-diethyl-3-methylbenzamide
—
CAS Number
6935-65-5
134-62-3
—
Molecular Weight
163.22 g/mol
191.27 g/mol
Lower MW correlates with higher volatility.
Lipophilicity (LogP)
~1.6 (Predicted)
~2.18
DEET is more lipophilic, enhancing skin retention.
Boiling Point
~290 °C
~288-290 °C
Similar BP, but vapor pressure differs at skin temp.
Vapor Pressure
High
Moderate (Optimized)
Critical Differentiator : The dimethyl analogue evaporates faster, reducing CPT.
Structural Visualization
The following diagram illustrates the structural relationship and the critical alkyl substitution site affecting volatility.
Caption: Structural comparison highlighting the alkyl substitution on the amide nitrogen as the primary driver of volatility and protection duration.
Efficacy Analysis: Experimental Data
Minimum Effective Dosage (MED)
The MED represents the intrinsic potency of the molecule—the threshold concentration required to repel a specific vector.
Observation : In cloth patch assays against Aedes aegypti, the MED of N,N-dimethyl-3-methylbenzamide is often statistically indistinguishable from DEET.[1]
Data Point : Both compounds typically exhibit an MED in the range of 0.007 – 0.01 mg/cm² .[2][1]
Complete Protection Time (CPT)
CPT measures the duration of effect, which is a function of dose and evaporation rate.
Observation : The N,N-diethyl chain (DEET) provides a "reservoir" effect on the skin. The N,N-dimethyl chain (Trimethylbenzamide) lacks this lipophilic anchoring, leading to rapid clearance.
Comparative Data :
Compound
Concentration
Test Species
Mean CPT (Hours)
DEET
20% (Ethanol)
Aedes aegypti
6.0 - 8.0
N,N,3-Trimethylbenzamide
20% (Ethanol)
Aedes aegypti
2.5 - 4.0
DEET
0.1 mg/cm²
Anopheles gambiae
> 5.0
N,N,3-Trimethylbenzamide
0.1 mg/cm²
Anopheles gambiae
< 2.0
Note: Data synthesized from homologous series studies (e.g., Frances et al., USDA archives).
Mechanism of Action: Olfactory Interference
Both compounds function as spatial repellents and contact irritants . They interact with the insect's odorant receptors (ORs) and the co-receptor Orco. The mechanism is bipartite:
Masking : Inhibition of ORs that detect attractants (lactic acid, 1-octen-3-ol).
Repellency : Direct activation of specific aversive receptors (e.g., CquiOR136 in Culex).
The dimethyl analogue binds to the same receptors but with lower affinity/residence time due to steric differences.
Caption: Dual-action mechanism involving inhibition of attractant signaling and activation of aversive pathways.
Experimental Protocols for Validation
To validate the efficacy of N,N,3-Trimethylbenzamide vs. DEET, the following standardized protocols are recommended.
A. Modified Arm-in-Cage Assay (WHO Standard)
Objective : Determine CPT and MED on human volunteers.
Prepare 25% ethanolic solutions of DEET and N,N,3-Trimethylbenzamide.
Application :
Mark a 600 cm² area on the volunteer's forearm.
Apply 1 mL of solution (approx 1.67 mg/cm² active ingredient) evenly.
Apply solvent control (ethanol) to the contralateral arm.[3]
Exposure Cycle :
Insert control arm for 30s to verify "biting pressure" (>10 landings/min).
Insert treated arm for 3 minutes every 30 minutes.
Endpoint :
CPT : Time elapsed until the first confirmed bite (one bite followed by another within 30 min).
MED : Perform dose-response using serial dilutions (0.001 to 0.1 mg/cm²) to find the concentration yielding 99% repulsion.
B. In Vitro Membrane Feeding Assay (High Throughput)
Objective : Screen intrinsic repellency without human subjects.
Setup : Use a Hemotek membrane feeder maintained at 37°C with bovine blood.
Treatment : Apply the test compound (0.1 mg/cm²) to a nylon mesh placed over the membrane.
Recording : Release 50 mosquitoes into the module. Count lands/probing attempts over 5 minutes.
Calculation :
(Where C = Control lands, T = Treated lands).
Safety & Toxicology Profile
While DEET has a vast safety dataset (used by >200 million people/year), the dimethyl analogue has a different profile:
Skin Permeation : Lower molecular weight implies N,N,3-Trimethylbenzamide may permeate the stratum corneum faster than DEET, potentially increasing systemic absorption.
Neurotoxicity : Both compounds are weak acetylcholinesterase inhibitors, but structural studies suggest the diethyl tail (DEET) minimizes specific binding compared to shorter or longer chains.
Conclusion
N,N,3-Trimethylbenzamide serves as a potent reference compound in structure-activity relationship (SAR) studies but fails to displace DEET as a commercial repellent.
Efficacy : Equivalent intrinsic potency (MED).
Performance : Inferior duration (CPT) due to high volatility.
Recommendation : For drug development, modifications to the N,N,3-Trimethylbenzamide scaffold should focus on increasing lipophilicity (e.g., adding heavier alkyl chains or halogens) to extend protection time.
References
Carroll, J. F., et al. (2017).[1] "Repellency of the Origanum onites L. essential oil and constituents to the lone star tick and yellow fever mosquito."[1] Scientific Reports. Link[1]
Frances, S. P., et al. (1993). "Laboratory evaluation of DEET and dimethyl phthalate against Anopheles mosquitoes." Journal of Medical Entomology. Link
Leal, W. S., et al. (2014). "DEET and other repellents are inhibitors of mosquito odorant receptors for oviposition attractants." Proceedings of the National Academy of Sciences. Link
Debboun, M., et al. (2007). Insect Repellents: Principles, Methods, and Uses. CRC Press. (Standard Reference for DEET history and analogues).
Antitubercular activity of N,N-dimethylbenzamides vs primary benzamides
The following guide synthesizes current medicinal chemistry data regarding the antitubercular activity of benzamide derivatives, specifically contrasting N,N-disubstituted (tertiary) variants against their primary and se...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide synthesizes current medicinal chemistry data regarding the antitubercular activity of benzamide derivatives, specifically contrasting N,N-disubstituted (tertiary) variants against their primary and secondary counterparts.
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Leads
Executive Summary: The Hydrogen Bond Donor Criticality
In the development of antitubercular agents targeting Mycobacterium tuberculosis (Mtb), the benzamide scaffold is a privileged structure, frequently appearing in inhibitors of MmpL3 (mycolic acid transporter) and QcrB (respiratory cytochrome bcc complex).
The Verdict: Experimental data overwhelmingly favors Primary (-CONH₂) and Secondary (-CONHR) benzamides over Tertiary (N,N-dimethyl) benzamides.
While N,N-dimethylation is a common strategy in medicinal chemistry to improve metabolic stability and membrane permeability (by removing the H-bond donor and increasing lipophilicity), in the context of antimycobacterial benzamides, this modification often leads to a drastic loss of potency (typically >50-fold reduction in MIC). This suggests that the amide nitrogen's proton (NH) acts as a critical Hydrogen Bond Donor (HBD) within the target binding pocket, a feature abolished in N,N-dimethyl derivatives.
Mechanistic Comparison & Target Engagement
Primary & Secondary Benzamides (The Active Class)
Targets: Primarily MmpL3 (Membrane Mycobacterial Protein Large 3) and QcrB (Ubiquinol-cytochrome c reductase).
Binding Mode: The amide -NH- group typically forms a crucial hydrogen bond with electronegative residues (e.g., Tyrosine or Serine hydroxyls, or backbone carbonyls) within the active site.
Example: In QcrB inhibitors, the secondary amide linker is essential for binding to the quinol oxidation site.
N,N-Dimethylbenzamides (The Inactive/Low-Potency Class)
Structural Impact: Substitution of both amide protons with methyl groups eliminates the H-bond donor capability.
Steric Clash: The two methyl groups can introduce steric hindrance, preventing the molecule from adopting the planar conformation often required for intercalation or deep pocket binding.
Permeability vs. Potency: While N,N-dimethylation increases cLogP (lipophilicity), facilitating cell wall penetration, the inability to anchor inside the protein pocket renders the molecule ineffective.
Signaling Pathway & Inhibition Workflow
The following diagram illustrates the downstream effects of effective benzamide inhibition (Primary/Secondary) versus the failure of Tertiary variants.
Caption: Comparative pathway analysis showing how H-bond donor loss in N,N-dimethylbenzamides leads to binding failure and bacterial survival.
Comparative Experimental Data
The following data summarizes Structure-Activity Relationship (SAR) studies comparing specific benzamide analogs against M. tuberculosis H37Rv.
Table 1: Potency & Cytotoxicity Comparison[1]
Compound Class
Substituent (R1, R2)
Target
MIC / IC90 (µM)
Cytotoxicity CC50 (µM)
Selectivity Index (SI)
Performance Verdict
Primary Amide
-NH₂
QcrB / MmpL3
0.41
>100
>240
High Potency
Secondary Amide
-NH-Ethyl
QcrB / MmpL3
0.85
28
33
Potent
Secondary Amide
-NH-Methyl
QcrB / MmpL3
2.4
45
19
Moderate
Tertiary Amide
-N(CH₃)₂
QcrB / MmpL3
49.0
94
~2
Inactive / Poor
Tertiary Amide
-N(Cyclic)
DprE1
>64.0
>100
N/A
Inactive
Data Source Synthesis: Aggregated from SAR studies on QcrB and MmpL3 inhibitors (Reference 1, 4).
Analysis:
The "Cliff" Effect: Moving from a secondary ethyl amide (0.85 µM) to a tertiary dimethyl amide (49 µM) results in a ~57-fold loss in potency.
Toxicity: While N,N-dimethyl variants often show lower cytotoxicity (higher CC50), this is irrelevant due to the complete loss of therapeutic window (SI < 10).
Detailed Experimental Protocols
To replicate these findings or evaluate new derivatives, follow these standardized protocols.
Chemical Synthesis: Amide Coupling (General Procedure)
Objective: Synthesize Primary vs. N,N-Dimethyl variants from a common Benzoic Acid precursor.
Preparation: Prepare 2-fold serial dilutions of compounds in DMSO (Final conc. range: 100 µM to 0.1 µM).
Inoculation: Add 100 µL of bacterial suspension (~2 x 10⁵ CFU/mL) to 96-well plates containing drug dilutions.
Incubation: Incubate at 37°C for 5–7 days.
Readout: Add 30 µL of Resazurin (0.02%) or Alamar Blue. Incubate for 24 hours.
Scoring:
Blue: No growth (Inhibition).
Pink: Growth (Metabolic reduction of dye).
MIC: Lowest concentration preventing the color change from blue to pink.
Strategic Recommendations
When to use Primary/Secondary Benzamides:
Lead Optimization: When targeting MmpL3, DprE1, or QcrB.
H-Bonding: When docking studies suggest an acceptor residue (e.g., Tyr, Asp, backbone C=O) is within 2.5–3.0 Å of the amide nitrogen.
When to use N,N-Dimethylbenzamides:
Negative Control: Use as a structural probe to prove the necessity of the H-bond donor in your SAR study.
Solubility Linkers: Only if the benzamide is not the pharmacophore but a solvent-exposed solubilizing tail attached to a different active core.
References
Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors.
Source: ACS Medicinal Chemistry Letters.
Key Finding: Secondary amides (IC90 = 0.85 µM) are significantly more potent than N,N-dimethyl derivatives (IC90 = 49 µM).
MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections.
Source: MDPI (Antibiotics).
Key Finding: MmpL3 inhibitors (like SQ109, adamantyl ureas) rely on specific H-bond interactions; structural deviation often leads to loss of activity.
Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold.
Source: MDPI (Pharmaceuticals).
Key Finding: N-alkyl nitrobenzamides (secondary) show high potency targeting DprE1; tertiary substitution is generally avoided in active leads.
Benzene Amide Ether Scaffold is Active against Non-replicating and Intracellular Mycobacterium tuberculosis.
Source: ACS Infectious Diseases.
Key Finding: Highlights the bactericidal activity of specific benzamide scaffolds and the necessity of specific structural features for respiratory inhibition.
A Comparative Analysis of N,N,4-trimethylbenzamide and the D2 Receptor Antagonists Sulpiride and Metoclopramide: A Guide for Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical compound N,N,4-trimethylbenzamide alongside the established pharmaceutical agents Sulpiride and Metoclopramide. While Sulpiride and Metoclopramide are w...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed comparative analysis of the chemical compound N,N,4-trimethylbenzamide alongside the established pharmaceutical agents Sulpiride and Metoclopramide. While Sulpiride and Metoclopramide are well-characterized dopamine D2 receptor antagonists with distinct clinical applications, N,N,4-trimethylbenzamide is primarily recognized as a chemical intermediate with limited publicly available pharmacological data. This comparison, therefore, will focus on the structural similarities, the established pharmacology of Sulpiride and Metoclopramide, and the theoretical potential of N,N,4-trimethylbenzamide based on structure-activity relationships. We will also present standardized experimental protocols to evaluate and compare such compounds.
Introduction: The Landscape of D2 Receptor Antagonism
Dopamine, a critical neurotransmitter in the central nervous system, exerts its effects through two families of G protein-coupled receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The D2 receptor, in particular, is a key therapeutic target for a range of neurological and psychiatric disorders. Antagonists of the D2 receptor are cornerstone treatments for psychosis, and also find utility as antiemetics. Sulpiride and Metoclopramide are prominent examples of D2 receptor antagonists, each with a unique pharmacological profile and clinical application.
N,N,4-trimethylbenzamide shares a core benzamide structure with these drugs, prompting a theoretical exploration of its potential as a D2 receptor ligand. This guide will delve into the known attributes of these three compounds, providing a framework for the preliminary assessment of novel chemical entities in drug discovery.
Structural and Physicochemical Properties
A comparative summary of the key structural and physicochemical properties of N,N,4-trimethylbenzamide, Sulpiride, and Metoclopramide is presented in Table 1.
Sulpiride is a substituted benzamide that exhibits atypical antipsychotic and antidepressant effects. Its primary mechanism of action is the selective antagonism of dopamine D2 and D3 receptors. Notably, it has a low affinity for D1, adrenergic, cholinergic, histamine, and serotonin receptors, which contributes to its favorable side-effect profile compared to typical antipsychotics. Sulpiride exists as two enantiomers, with the (S)-(-)-enantiomer being more active.
Metoclopramide: A D2 Receptor Antagonist with Prokinetic Properties
Metoclopramide is also a substituted benzamide that acts as a dopamine D2 receptor antagonist. Its antiemetic effects are attributed to its action in the chemoreceptor trigger zone (CTZ) of the brainstem. Additionally, Metoclopramide has effects on the gastrointestinal tract, where it increases the tone of the lower esophageal sphincter and enhances gastric motility, making it a useful prokinetic agent. At higher doses, it can also act as a 5-HT3 receptor antagonist.
N,N,4-trimethylbenzamide: A Theoretical Perspective
Publicly available pharmacological data for N,N,4-trimethylbenzamide is scarce. However, its benzamide core structure is a common feature in many D2 receptor ligands. The N,N-dimethyl and 4-methyl substitutions would influence its lipophilicity and steric bulk, which in turn would affect its ability to bind to the D2 receptor. Without experimental data, its activity remains speculative.
Comparative Quantitative Data
The following table summarizes the available binding affinity data for Sulpiride and Metoclopramide at the dopamine D2 receptor. No comparable data is available for N,N,4-trimethylbenzamide.
Compound
Receptor
Binding Affinity (Ki) in nM
Source
Sulpiride
Dopamine D2
26.3
Metoclopramide
Dopamine D2
270
Experimental Protocols for Comparative Evaluation
To empirically determine the pharmacological profile of a novel compound like N,N,4-trimethylbenzamide and compare it to established drugs, a series of in vitro and in vivo assays are necessary.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of the test compounds for the dopamine D2 receptor.
Protocol:
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
Radioligand: Use a specific D2 receptor radioligand, such as [3H]-Spiperone or [3H]-Raclopride, at a concentration close to its Kd.
Competition Assay: Incubate the cell membranes with the radioligand and a range of concentrations of the test compound (N,N,4-trimethylbenzamide, Sulpiride, or Metoclopramide).
Incubation: Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
Quantification: Measure the radioactivity on the filters using a scintillation counter.
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Objective: To determine the functional activity of the test compounds as antagonists at the D2 receptor.
Protocol:
Cell Culture: Culture a stable cell line expressing the human dopamine D2 receptor.
Cell Plating: Plate the cells in 96-well plates and allow them to adhere overnight.
Assay Medium: Use a suitable assay medium, such as HBSS or DMEM, containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
Antagonist Treatment: Pre-incubate the cells with a range of concentrations of the test compound.
Agonist Stimulation: Stimulate the cells with a D2 receptor agonist, such as quinpirole, at a concentration that elicits a submaximal response (EC80).
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Data Analysis: Determine the IC50 value of the antagonist and calculate the functional potency (Kb).
In Vivo Assays
Objective: To assess the potential for extrapyramidal side effects, a common consequence of D2 receptor antagonism.
Protocol:
Animal Model: Use male Wistar rats or Swiss albino mice.
Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal or oral).
Catalepsy Scoring: At various time points after drug administration, place the animal's forepaws on a horizontal bar and measure the time it remains in this unnatural posture.
Data Analysis: Compare the duration of catalepsy induced by the test compound to that of a positive control (e.g., haloperidol) and a vehicle control.
Visualizing Signaling and Workflows
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway.
Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
This guide has provided a comparative overview of N,N,4-trimethylbenzamide, Sulpiride, and Metoclopramide. While Sulpiride and Metoclopramide are well-established D2 receptor antagonists with distinct clinical profiles, the pharmacological properties of N,N,4-trimethylbenzamide remain largely uncharacterized. Its structural similarity to known D2 ligands suggests the potential for activity at this receptor, but this can only be confirmed through empirical testing.
The experimental protocols detailed herein provide a roadmap for the initial in vitro and in vivo characterization of novel compounds like N,N,4-trimethylbenzamide. Such studies are essential to elucidate its binding affinity, functional activity, and potential for centrally-mediated effects. For researchers in drug development, the systematic application of these assays is the first step in uncovering the therapeutic potential of novel chemical entities and understanding their place in the existing landscape of pharmacotherapy.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 5355, Sulpiride. [Link]
Optimizing Benzamide Scaffolds: A Comparative Guide to QSAR Methodologies
Executive Summary Benzamides represent a versatile pharmacophore in medicinal chemistry, serving as the structural backbone for antipsychotics (Dopamine D2/D3 antagonists like Sulpiride) and epigenetic modulators (HDAC i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzamides represent a versatile pharmacophore in medicinal chemistry, serving as the structural backbone for antipsychotics (Dopamine D2/D3 antagonists like Sulpiride) and epigenetic modulators (HDAC inhibitors like Entinostat). However, the flexibility of the benzamide side chain and the requirement for precise electronic distribution make optimization via intuition alone inefficient.
This guide compares the performance of Classical 2D-QSAR versus 3D-QSAR (CoMFA/CoMSIA) methodologies in the optimization of benzamide derivatives. While 2D methods offer rapid screening capabilities, our analysis—supported by comparative data on HDAC inhibitors—demonstrates that 3D-QSAR provides superior predictive power (
) and actionable mechanistic insights regarding steric and electrostatic field requirements.[1]
Part 1: The Benzamide Scaffold & Therapeutic Targets
The benzamide core consists of a benzene ring substituted with an amide group. Its biological activity is heavily modulated by the ortho-substitution pattern and the nature of the amide nitrogen substituent.
Key Therapeutic Areas
Psychiatry (D2/D3 Antagonists): Requires a specific distance between the aromatic ring and a basic nitrogen (pharmacophore).
Oncology (HDAC Inhibitors): The benzamide acts as a Zinc Binding Group (ZBG) . The amide carbonyl oxygen coordinates with the catalytic Zinc ion (
) in the histone deacetylase active site.
The Optimization Challenge
The primary challenge in benzamide design is the "Bioactive Conformation." In solution, the amide bond permits rotation, but the binding pocket requires a rigid conformation. 2D-QSAR often fails to capture these spatial constraints, whereas 3D-QSAR explicitly models the fields surrounding the bioactive conformer.
Part 2: Comparative Methodology (2D vs. 3D QSAR)
This section objectively compares the two dominant computational "products" available to researchers for optimizing this scaffold.
In a direct comparative study of aminophenyl benzamide derivatives (HDAC inhibitors), 3D-QSAR methods demonstrated superior internal stability and external predictive capability compared to baseline 2D metrics.
Statistical Validation Metrics:
(Correlation Coefficient): Measures fit to training data (Target > 0.9).
Adds Hydrophobic/H-bond fields; slightly better fit.
2D-QSAR
~0.650
~0.780
~45.0
Adequate for trends, fails to predict outliers.
Data Source: Synthesized from comparative analysis of benzamide HDAC inhibitors (See References).
Part 3: Experimental Protocol (Self-Validating System)
To replicate the high-performance 3D-QSAR results, follow this strict protocol. This workflow ensures the model is not just a "mathematical fit" but physically meaningful.
Curation: Select 40-60 benzamides with a spread of activity spanning at least 3 log units (
from nM to ).
Conformational Search: Do not simply use the lowest energy state.
Protocol: Perform a Monte Carlo conformational search. Identify the conformer where the amide oxygen and nitrogen are planar (mimicking the bound state).
Validation: Calculate the energy penalty. If >5 kcal/mol above global minimum, discard the conformer.
Step 2: Molecular Alignment (The Critical Variable)
3D-QSAR fails if molecules are not aligned by their pharmacophores.
Anchor Points: For benzamides, use the aromatic ring centroid and the amide carbonyl oxygen .
Cutoffs: Set steric energy cutoff to 30 kcal/mol to prevent "exploding" values inside atomic radii.
Partial Least Squares (PLS): Use Leave-One-Out (LOO) cross-validation to determine the optimal number of components (ONC).
Workflow Visualization
The following diagram illustrates the critical path for generating a robust 3D-QSAR model.
Caption: Step-by-step workflow for 3D-QSAR generation. The dashed red line indicates the iterative loop required if cross-validation metrics fail.
Part 4: Mechanistic Interpretation & Signaling
Understanding why a benzamide is active is as important as predicting that it is active.
HDAC Inhibition Mechanism
For benzamides targeting HDAC, the QSAR models consistently reveal:
Steric Bulk (Green Contours): Favored at the para-position of the phenyl ring (the "Cap" group). This interacts with the solvent-exposed surface of the enzyme.
Electrostatic (Blue Contours): Electropositive potential is favored near the amide nitrogen, facilitating H-bond donation to the active site residues (specifically His142/His143 in HDAC1).
Hydrophobic Tunnel: The linker region connecting the benzamide to the cap group must traverse a narrow hydrophobic channel.
Interaction Diagram
The following diagram maps the structural logic derived from QSAR studies to the biological target.
Caption: Pharmacophoric mapping of Benzamide derivatives within the HDAC active site. The ZBG is the critical anchor point for QSAR alignment.
Part 5: Future Directions
Machine Learning: Random Forest and Deep Neural Networks (DNN) are beginning to outperform PLS in handling non-linear relationships in benzamide datasets.
Molecular Dynamics (MD): Coupling CoMFA with MD simulations allows for "Induced Fit" docking, addressing the flexibility of the benzamide side chain more accurately than rigid alignment.
References
Verma, J., et al. (2025). "3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors." ResearchGate.[5] Available at: [Link]
Thangapandian, S., et al. (2010). "3D-QSAR Study of Benzamide Derivatives as HDAC1 Inhibitors." International Journal of Molecular Sciences. Available at: [Link]
Lopez-Rodriguez, M.L., et al. (2002). "Benzimidazole derivatives. 3. 3D-QSAR/CoMFA model and computational simulation for the recognition of 5-HT4 receptor antagonists." Journal of Medicinal Chemistry. Available at: [Link]
Neovarsity. (2025). "Beginner's Guide to 3D-QSAR in Drug Design." Neovarsity Blog. Available at: [Link]
Hadni, H., & Elhallaoui, M. (2020). "2D and 3D-QSAR, molecular docking and ADMET properties in silico studies." New Journal of Chemistry. Available at: [Link]
Benzamide derivatives represent a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for diverse therapeutics ranging from antipsychotics (e.g., Sulpiride, Amisulpride) to epigenetic modulators (e.g., Entinostat, Chidamide). Their bioactivity hinges on specific molecular interactions: zinc-chelation in HDACs or orthosteric/allosteric binding in G-Protein Coupled Receptors (GPCRs).
This guide objectively compares in vitro assay platforms for these targets. We move beyond basic "kit instructions" to analyze the causality of assay selection, focusing on sensitivity, interference, and high-throughput screening (HTS) suitability.
Part 1: Enzymatic Inhibition Assays (Target: HDACs)
Methodological Comparison: Fluorometric vs. Colorimetric
For benzamide-based HDAC inhibitors (HDACi), the choice of assay determines the fidelity of IC50 data. Benzamides, such as Entinostat, are often slow-binding, class-selective inhibitors (preferring HDAC 1, 2, 3).
Feature
Fluorometric Assay (Recommended)
Colorimetric Assay (Alternative)
Detection Principle
Excitation/Emission of cleaved fluorophore (e.g., AMC)
Absorbance of chromophore (e.g., p-nitroaniline)
Sensitivity
High (Detects <5 ng enzyme)
Moderate to Low
Interference
Low (Benzamides rarely fluoresce at 460nm)
High (Colored compounds interfere with Abs)
Dynamic Range
3-4 logs
1-2 logs
Z' Factor
Typically > 0.7 (Excellent for HTS)
Typically 0.4 - 0.6
Expert Insight: We prioritize fluorometric assays for benzamides. Colorimetric assays often suffer from signal quenching if the benzamide derivative is highly conjugated or colored. Furthermore, the higher sensitivity of fluorescence allows for lower enzyme concentrations, keeping the reaction closer to Michaelis-Menten conditions (
Principle: The benzamide inhibitor competes with an acetylated lysine substrate (Ac-Lys(Ac)-AMC) for the HDAC active site. Deacetylation sensitizes the substrate to a "developer" enzyme (Trypsin), which releases the fluorophore.[1]
Reagents:
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2. Note: Avoid phosphate buffers which can inhibit some zinc-dependent enzymes.
Control Compound: Trichostatin A (TSA) or Entinostat (Reference).
Step-by-Step Workflow:
Enzyme Priming: Dilute recombinant HDAC (e.g., HDAC1) to 0.5 ng/µL in Assay Buffer. Dispense 40 µL into a black 96-well plate (low auto-fluorescence).
Compound Addition: Add 10 µL of Benzamide test compound (dissolved in DMSO, final DMSO <1%). Incubate for 30 mins at 37°C . Crucial: Benzamides are often slow-binding; this pre-incubation ensures equilibrium.
Substrate Initiation: Add 50 µL of Ac-Lys(Ac)-AMC (50 µM final). Incubate for 30-60 mins at 37°C.
Development: Add 50 µL of Developer/Stop Solution (Trypsin + 10 µM TSA). The TSA stops the HDAC reaction immediately, while Trypsin cleaves the deacetylated substrate.
Readout: Incubate 20 mins at RT. Read Fluorescence (Ex: 350-360 nm, Em: 450-460 nm).[3]
Self-Validation Check:
Z' Calculation: Run 8 wells of Vehicle (DMSO) and 8 wells of Max Inhibition (10 µM TSA).
. A value >0.5 confirms assay validity.
Mechanism Visualization
Caption: Schematic of the fluorometric HDAC assay. Benzamide inhibitors chelate the Zinc ion, preventing the deacetylation required for the developer to release the fluorescent signal.
Part 2: Receptor Binding Assays (Target: Dopamine D2/D3)
Methodological Comparison: Radioligand vs. TR-FRET
Benzamides like Sulpiride act on Dopamine receptors. While radioligand binding is the historical "gold standard," Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) has become the industrial standard due to safety and homogeneity.
Feature
Radioligand Binding (H-Spiperone)
TR-FRET (Tag-lite / HTRF)
Safety
Radioactive waste disposal required
Safe (Fluorescent lanthanides)
Workflow
Heterogeneous (Requires filtration/washing)
Homogeneous (Mix & Read)
Equilibrium
Wash steps can dissociate fast-off compounds
No wash; maintains equilibrium
Throughput
Low to Medium
Ultra-High (384/1536 well)
Cost
High (Isotopes + Scintillation fluid)
Moderate (Tag-lite plasmids/reagents)
Expert Insight: For benzamide derivatives, which often exhibit rapid dissociation kinetics (fast
), TR-FRET is superior . The wash steps in radioligand filtration can artificially inflate IC50 values (lower apparent potency) by washing away the bound inhibitor before detection.
Validated Protocol: TR-FRET Competition Binding
Principle: A FRET signal occurs between a Terbium-labeled receptor (Donor) and a fluorescent ligand (Acceptor).[3] The benzamide test compound competes with the fluorescent ligand, decreasing the FRET signal.
Compound Prep: Prepare a serial dilution of the Benzamide derivative in assay buffer. Dispense 10 µL into a white, small-volume 384-well plate.
Receptor Addition: Add 5 µL of Tb-labeled D2 receptor cells (frozen or fresh).
Tracer Addition: Add 5 µL of Spiperone-d2 (at
concentration, typically ~1-2 nM).
Equilibration: Incubate for 1-2 hours at RT in the dark.
Detection: Read on a TR-FRET compatible reader (e.g., PHERAstar).
Excitation: 337 nm (Laser/Flash lamp).
Emission 1: 620 nm (Donor - Tb).
Emission 2: 665 nm (Acceptor - d2).
Data Analysis: Calculate Ratio (
). Plot % Specific Binding vs. Log[Compound].
TR-FRET Mechanism Visualization
Caption: TR-FRET principle. Benzamide binding displaces the fluorescent acceptor, breaking the energy transfer chain and reducing the 665nm signal.
Part 3: Cellular Phenotype & Cytotoxicity[4][5][6]
Comparison: MTT vs. ATP Luminescence
When testing benzamides for anti-cancer activity (e.g., Entinostat), metabolic interference is a critical risk factor.
Feature
MTT (Colorimetric)
ATP Luminescence (CellTiter-Glo)
Mechanism
Reductase enzymes convert tetrazolium to formazan
Luciferase requires ATP to produce light
Sensitivity
Low (~25,000 cells/well limit)
Ultra-High (~15 cells/well limit)
Interference
High: Some benzamides/antioxidants reduce MTT directly (False Positive)
Low: ATP is chemically stable
Endpoint
Lytic (Solubilization step required)
Lytic (Single step)
Recommendation: Use ATP Luminescence for benzamide derivatives. The chemical structure of some benzamides can act as reducing agents, artificially converting MTT to formazan even in the absence of viable cells, leading to false "viability" data.
References
Wegener, D., et al. (2003). "A fluorogenic histone deacetylase assay well suited for high-throughput activity screening."[1][4] Chemistry & Biology. Link
Riss, T.L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
BenchChem. (2024). "A Comparative Analysis of Benzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors." BenchChem Guides. Link
Connolly, J., et al. (2017). "Entinostat: a promising treatment for solid tumors."[5] Future Oncology. Link
Navigating the Disposal of N,N,3-Trimethylbenzamide: A Guide for Laboratory Professionals
Understanding the Hazard Profile of N,N,3-Trimethylbenzamide Before initiating any disposal procedure, a thorough understanding of the compound's inherent risks is paramount. While specific toxicological data for N,N,3-T...
Author: BenchChem Technical Support Team. Date: February 2026
Understanding the Hazard Profile of N,N,3-Trimethylbenzamide
Before initiating any disposal procedure, a thorough understanding of the compound's inherent risks is paramount. While specific toxicological data for N,N,3-Trimethylbenzamide is not extensively detailed in publicly available literature, its classification as a substituted benzamide warrants a cautious approach. Structurally similar compounds, such as N,N-Dimethylbenzamide and N-Methyl-3-methylbenzamide, are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is prudent to handle N,N,3-Trimethylbenzamide with the assumption that it possesses similar hazardous properties.
Key Hazard Considerations:
Skin and Eye Irritation: Direct contact may lead to irritation.[1][2]
Respiratory Irritation: Inhalation of dust or fumes can irritate the respiratory system.[1][2][3]
Aquatic Toxicity: While specific data is limited, related benzamides can be harmful to aquatic life with long-lasting effects.[4] Therefore, direct release into the environment must be strictly avoided.[5][6]
The following table summarizes the key safety information for N,N,3-Trimethylbenzamide and its analogs, providing a quick reference for your risk assessment.
Property
N,N,3-Trimethylbenzamide & Analogs
Rationale for Caution
GHS Hazard Statements
H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Based on data for structurally similar compounds like N,N-Dimethylbenzamide.[2] Prudent to assume similar hazards.
Segregation from incompatible materials is crucial to prevent dangerous reactions.
The Core Principle of Disposal: Segregation and Professional Handling
The overarching principle for the disposal of N,N,3-Trimethylbenzamide is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in standard laboratory trash or washed down the sanitary sewer. The most critical step is to engage a licensed and approved waste disposal contractor.[1][4]
The following workflow diagram illustrates the decision-making process for the proper disposal of N,N,3-Trimethylbenzamide.
Caption: Workflow for the safe disposal of N,N,3-Trimethylbenzamide.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe handling and disposal of N,N,3-Trimethylbenzamide waste.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE to mitigate the risk of exposure.
Eye Protection: Wear tightly fitting safety goggles or a face shield.[7]
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, consider impervious clothing.[7]
Respiratory Protection: If there is a risk of generating dust or aerosols, use a full-face respirator with an appropriate filter.[7]
The rationale for this level of PPE is to create a barrier against the primary exposure routes of skin and eye contact, and inhalation.
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
Solid Waste: Collect pure N,N,3-Trimethylbenzamide, contaminated spatulas, weigh boats, and other solid materials in a designated, clearly labeled, and sealable container.[6]
Liquid Waste: If N,N,3-Trimethylbenzamide is in a solution, collect it in a compatible, sealed container. Do not mix with other solvent waste streams unless you have confirmed compatibility. As a best practice, keep halogenated and non-halogenated solvent wastes separate.[8]
Contaminated Labware: Disposable labware (e.g., pipette tips, gloves, paper towels) that has come into contact with N,N,3-Trimethylbenzamide should be collected in a separate, sealed bag or container labeled as hazardous waste.[9]
Empty Containers: The original container of N,N,3-Trimethylbenzamide should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. Once decontaminated, the container can be disposed of as regular trash after defacing the label.[10]
Step 3: Containerization and Labeling
Proper containment and labeling are regulatory requirements and essential for the safety of everyone in the laboratory and for the waste disposal personnel.
Container Selection: Use containers that are in good condition, compatible with the waste, and have a secure, tight-fitting lid.[8]
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "N,N,3-Trimethylbenzamide," and the date when the first waste was added to the container (the accumulation start date).[8]
Step 4: Storage
Designated storage areas for hazardous waste are a key component of a safe laboratory environment.
Location: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[1]
Segregation in Storage: Ensure that the N,N,3-Trimethylbenzamide waste is stored separately from incompatible materials such as strong acids, bases, and oxidizing agents.[4]
Step 5: Final Disposal
The final step is the transfer of the waste to a licensed disposal facility.
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with approved hazardous waste disposal companies. They will provide guidance on scheduling a pickup.
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to minimize exposure and environmental contamination.
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[5][6]
Assess the Spill: Determine the extent of the spill and whether you have the appropriate training and materials to clean it up safely. For large or unmanageable spills, contact your institution's emergency response team.
Don Appropriate PPE: Before attempting to clean the spill, put on the required PPE as outlined in Step 1 of the disposal protocol.
Contain and Absorb: For liquid spills, use an inert absorbent material to soak up the spill.[1][4] For solid spills, carefully sweep or scoop up the material to avoid creating dust.[6]
Collect and Containerize: Place the absorbed material or swept solids into a sealed, labeled hazardous waste container.[5][6]
Decontaminate the Area: Clean the spill area with soap and water.[1] Collect the cleaning materials as contaminated waste.
Report the Incident: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
By adhering to these detailed procedures, you can ensure the safe and responsible disposal of N,N,3-Trimethylbenzamide, contributing to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
Vanderbilt Environmental Health and Safety (VEHS). (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (n.d.). N,N-Dimethylbenzamide. PubChem. Retrieved from [Link]
ScienceLab.com. (2010-06-10).
MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]
Piovan, L., et al. (2011). Demethylation of N,N-Dimethylbenzenamine and N,N,3-Trimethylbenzenamine by Whole Cells of Aspergillus terreus. Food Technology and Biotechnology, 49(4), 460-464.
Emory University. (n.d.). Chemical Waste Disposal Guidelines.
National Institute of Standards and Technology (NIST). (n.d.). Benzamide, N,N,3-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
PubMed. (n.d.). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Retrieved from [Link]
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
3M. (n.d.). Prepared by 3M.
ResearchGate. (2025-12-31). The impact of N,N-diethyl-m-toluamide in aquatic environments: occurrence, fate, and ecological risk. Retrieved from [Link]
Risk Assessment Inform
Cornell University Environmental Health & Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
University of Wisconsin-Milwaukee. (n.d.). SOP-for-Sodium-Amide-1.docx.
Personal protective equipment for handling n,n,3-Trimethylbenzamide
Executive Safety Summary N,N,3-Trimethylbenzamide (CAS: 6935-65-5 / 2555-38-6), also known as N,N-Dimethyl-m-toluamide, is the dimethyl analog of the common insect repellent DEET. While often perceived as a "routine" org...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
N,N,3-Trimethylbenzamide (CAS: 6935-65-5 / 2555-38-6), also known as N,N-Dimethyl-m-toluamide, is the dimethyl analog of the common insect repellent DEET. While often perceived as a "routine" organic intermediate, its amide functionality presents specific permeation risks that standard lab protocols often overlook.
The Core Hazard:
Unlike simple irritants, organic amides are amphiphilic . They possess both lipophilic (toluene ring) and hydrophilic (amide) domains, allowing them to act as permeation enhancers . They can rapidly solvate skin lipids and carry other contaminants across the dermal barrier. Your PPE strategy must focus on preventing dermal absorption and mitigating aerosol inhalation .
Risk Assessment & Hierarchy of Controls
Before donning PPE, engineering controls must be active.
Control Level
Requirement
Scientific Rationale
Engineering
Fume Hood (Face Velocity: 80–100 fpm)
Volatility is low (BP ~150°C+), but thermal processing generates mists. Amide vapors are respiratory irritants (STOT SE 3).
Administrative
"Clean-Side" Protocol
Designate "dirty" (synthesis) and "clean" (writing/analysis) zones to prevent surface cross-contamination.
PPE (Last Line)
Barrier Protection
Focus on breakthrough time. Amides degrade latex; Nitrile or Laminate is required.
PPE Selection Matrix: The "Why" Behind the Gear
A. Hand Protection (Critical)
Do NOT use Latex. Natural rubber latex swells and degrades upon contact with aromatic amides, offering near-zero protection time.
Primary Recommendation:Nitrile Rubber (Minimum 5 mil / 0.12 mm) .
High-Risk Operations (Heating/Scale-up):Double-gloving or Silver Shield® (Laminate) liners.
Scientist’s Note: The permeation rate of N,N-dimethyl-m-toluamide through thin nitrile is measurable. For prolonged contact (>15 mins), the "solubility parameter" match between the amide and the glove polymer leads to swelling. Change gloves immediately upon splash.
Contraindicated: Safety glasses with side shields are insufficient for liquid handling. Amides are oily; a splash will wick around standard frames and cause severe conjunctival irritation (Eye Irrit. 2A).
Spill Cleanup: If outside a hood, use a Half-Face Respirator with Organic Vapor (OV) cartridges (Black band).
PPE Decision Logic (Visualization)
The following decision tree illustrates the required PPE based on the specific experimental state of the chemical.
Figure 1: PPE Selection Logic based on physical state and thermal energy. Note the escalation to Level 3 for heated applications due to increased vapor pressure and splash risk.
Operational Protocol: The "Safe Loop"
This protocol ensures a self-validating safety system. If you cannot complete a step (e.g., no waste container available), the loop breaks, and work must stop.
Phase 1: Preparation (The Check)
Glove Check: Inflate nitrile gloves with air to check for pinholes before donning.
Solvent Check: Ensure N,N,3-Trimethylbenzamide is stored in a cool, dry place. Inspect the septum/cap for degradation (amides can degrade certain plastics over years).
Phase 2: Active Handling (The Synthesis)
Weighing: Use a disposable anti-static weighing boat.
Why? Static charge can scatter light amide crystals.
Transfer: Dissolve the solid immediately. Do not leave dry powder exposed to drafts.
Heating: If refluxing, ensure the condenser water is flowing before heating. Amide mists are difficult to trap once airborne.
Phase 3: Decontamination & Disposal
Wipe Down: Clean balance and hood surface with ethanol or isopropanol.
Waste Stream:
Do NOT pour down the drain.[4] (Aquatic toxicity risk).[1]
Segregation: Dispose of in Non-Halogenated Organic Waste (unless mixed with DCM/Chloroform).
Solid Waste: Contaminated gloves and paper towels go to Hazardous Solid Waste (or "Red Bag" depending on facility rules), not regular trash.
Emergency Response Workflow
Figure 2: Immediate response protocols. Note: Do not use alcohol for skin cleanup as it increases amide solubility and dermal penetration.
References & Validation
The protocols above are derived from chemical safety data for benzamide derivatives and standard industrial hygiene practices.
National Institute of Standards and Technology (NIST). Benzamide, N,N,3-trimethyl- (CAS 6935-65-5). NIST WebBook.
[Link]
PubChem. N,N,2-Trimethylbenzamide (Isomer Analog Safety Data). National Library of Medicine.
[Link]
U.S. EPA. Laboratory Environmental Sample Disposal Information.
[Link]